1-(Prop-2-en-1-yl)cyclopentane-1-carboxylic acid
Description
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Properties
IUPAC Name |
1-prop-2-enylcyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-2-5-9(8(10)11)6-3-4-7-9/h2H,1,3-7H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OURQETBSYVIMIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CCCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90665708 | |
| Record name | 1-(Prop-2-en-1-yl)cyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90665708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
411238-08-9 | |
| Record name | 1-(Prop-2-en-1-yl)cyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90665708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1-(Prop-2-en-1-yl)cyclopentane-1-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(Prop-2-en-1-yl)cyclopentane-1-carboxylic acid, a valuable building block in organic synthesis. The document details two primary synthetic routes: the malonic ester synthesis and the direct alkylation of cyclopentanecarboxylic acid. Each method is discussed with a focus on the underlying chemical principles and practical experimental considerations. Furthermore, this guide outlines the essential analytical techniques for the structural elucidation and purity assessment of the title compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols, data interpretation guidelines, and illustrative diagrams are provided to support researchers, scientists, and professionals in the field of drug development.
Introduction and Significance
This compound, also known as 1-allylcyclopentane-1-carboxylic acid, is a disubstituted cyclopentanecarboxylic acid derivative. Its molecular structure, featuring a carboxylic acid functional group and an allyl substituent on a cyclopentane ring, makes it a versatile intermediate in the synthesis of more complex molecules. The presence of the allyl group allows for a variety of subsequent chemical transformations, such as oxidation, reduction, and addition reactions, while the carboxylic acid moiety can be converted into esters, amides, and other derivatives. These characteristics make the title compound a subject of interest in medicinal chemistry and materials science for the development of novel therapeutic agents and functional materials.
Synthetic Strategies
The synthesis of this compound can be approached through several synthetic pathways. This guide will focus on two robust and commonly employed methods: the malonic ester synthesis and the direct alkylation of cyclopentanecarboxylic acid.
Malonic Ester Synthesis
The malonic ester synthesis is a classic and highly effective method for preparing substituted carboxylic acids.[1][2] This multi-step process involves the alkylation of a malonic ester, followed by hydrolysis and decarboxylation to yield the desired carboxylic acid.[3][4]
2.1.1. Mechanistic Rationale
The core principle of the malonic ester synthesis lies in the high acidity of the α-protons of diethyl malonate, which are flanked by two electron-withdrawing carbonyl groups. This allows for easy deprotonation by a moderately strong base, such as sodium ethoxide, to form a stable enolate. This enolate then acts as a nucleophile, attacking an alkyl halide in an SN2 reaction. In this specific synthesis, the cyclopentane ring is first constructed by reacting diethyl malonate with a dihaloalkane, followed by a second alkylation with an allyl halide. Subsequent hydrolysis of the ester groups to carboxylic acids, followed by heating, leads to decarboxylation and the formation of the final product.
2.1.2. Experimental Workflow: Malonic Ester Synthesis
Below is a generalized workflow for the synthesis of this compound via the malonic ester route.
Caption: Workflow for the malonic ester synthesis of the title compound.
2.1.3. Detailed Experimental Protocol
-
Step 1: Synthesis of Diethyl Cyclopentane-1,1-dicarboxylate. In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide. To this, add diethyl malonate dropwise at room temperature. After the addition is complete, add 1,4-dibromobutane dropwise and reflux the mixture for several hours. The reaction mixture is then cooled, and the solvent is removed under reduced pressure. The residue is partitioned between water and diethyl ether. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give diethyl cyclopentane-1,1-dicarboxylate.[5]
-
Step 2: Allylation of Diethyl Cyclopentane-1,1-dicarboxylate. The diethyl cyclopentane-1,1-dicarboxylate is dissolved in a suitable solvent like ethanol. A solution of sodium ethoxide is added, followed by the dropwise addition of allyl bromide. The mixture is then refluxed until the reaction is complete (monitored by TLC).
-
Step 3: Hydrolysis and Decarboxylation. The resulting diethyl 1-allylcyclopentane-1,1-dicarboxylate is hydrolyzed by refluxing with a concentrated solution of sodium hydroxide. The reaction mixture is then cooled and acidified with a strong acid (e.g., HCl) to a pH of 1-2. The mixture is then heated to induce decarboxylation, leading to the formation of this compound.
-
Step 4: Purification. The crude product is extracted with an organic solvent, and the combined organic extracts are washed, dried, and concentrated. The final product can be further purified by distillation or column chromatography.
Direct Alkylation of Cyclopentanecarboxylic Acid
An alternative and more direct approach involves the alkylation of the enolate of cyclopentanecarboxylic acid. This method is conceptually simpler but can present challenges in terms of regioselectivity and the need for a strong base.
2.2.1. Mechanistic Rationale
This method requires the formation of a dianion of cyclopentanecarboxylic acid. A strong base, such as lithium diisopropylamide (LDA), is used to deprotonate both the carboxylic acid proton and one of the α-protons. The resulting dianion can then react with an electrophile, in this case, allyl bromide, at the α-carbon to form the desired product after an acidic workup.
2.2.2. Reaction Scheme: Direct Alkylation
Caption: Direct alkylation of cyclopentanecarboxylic acid.
2.2.3. Detailed Experimental Protocol
-
Step 1: Formation of the Dianion. In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) is cooled to -78 °C. To this, a solution of n-butyllithium in hexanes is added dropwise to generate LDA. After stirring for a short period, a solution of cyclopentanecarboxylic acid in anhydrous THF is added slowly. The mixture is stirred at -78 °C to ensure the complete formation of the dianion.
-
Step 2: Alkylation. Allyl bromide is then added dropwise to the solution of the dianion at -78 °C. The reaction is allowed to proceed at this temperature for a few hours and then gradually warmed to room temperature.
-
Step 3: Workup and Purification. The reaction is quenched with water and the mixture is acidified with a dilute strong acid. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification is typically achieved by column chromatography or distillation.
Characterization of this compound
The structural confirmation and purity assessment of the synthesized this compound are crucial. The following spectroscopic techniques are essential for its characterization.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
3.1.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show characteristic signals for the allyl and cyclopentyl protons.
| Proton Type | Approximate Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Singlet (broad) | 1H |
| Vinyl (-CH=) | 5.6 - 5.9 | Multiplet | 1H |
| Vinyl (=CH₂) | 4.9 - 5.2 | Multiplet | 2H |
| Allylic (-CH₂-) | 2.3 - 2.5 | Doublet | 2H |
| Cyclopentyl (-CH₂-) | 1.5 - 2.2 | Multiplet | 8H |
3.1.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
| Carbon Type | Approximate Chemical Shift (δ, ppm) |
| Carboxylic Acid (C=O) | 180 - 185 |
| Vinyl (-CH=) | 130 - 135 |
| Vinyl (=CH₂) | 115 - 120 |
| Quaternary Cyclopentyl (C) | 45 - 55 |
| Allylic (-CH₂) | 40 - 45 |
| Cyclopentyl (-CH₂) | 25 - 40 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands.[7]
| Functional Group | Characteristic Absorption (cm⁻¹) | Appearance |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |
| C=O (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp |
| C=C (Alkene) | 1640 - 1680 | Medium |
| C-H (sp²) | 3010 - 3100 | Medium |
| C-H (sp³) | 2850 - 3000 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₉H₁₄O₂), the expected molecular ion peak [M]⁺ would be at m/z 154.[6] The fragmentation pattern would likely show losses of the carboxylic acid group and fragments corresponding to the allyl and cyclopentyl moieties.
Potential Applications
The unique structural features of this compound make it a promising candidate for various applications in drug discovery and materials science. The allyl group can be utilized for further functionalization, such as in ring-closing metathesis reactions to form bicyclic systems, or for polymerization. The carboxylic acid group can be modified to produce a range of derivatives with diverse biological activities. For instance, cyclopentane carboxylic acid derivatives have been investigated for their potential as sweeteners and in other pharmaceutical applications.[8]
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The malonic ester synthesis and direct alkylation methods offer viable routes to this compound, each with its own advantages and considerations. The characterization techniques outlined, including NMR, IR, and MS, are essential for confirming the structure and purity of the synthesized product. The versatility of this molecule suggests its potential for further exploration in various fields of chemical research and development.
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An In-depth Technical Guide to the Physicochemical Properties of 1-(Prop-2-en-1-yl)cyclopentane-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(Prop-2-en-1-yl)cyclopentane-1-carboxylic acid, a derivative of cyclopentane carboxylic acid, represents a molecule of interest in the landscape of medicinal chemistry and materials science. Its unique structural features, combining a rigid cyclopentane core with a reactive allyl group and a polar carboxylic acid moiety, suggest a diverse range of potential applications. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both predicted data and established experimental methodologies for their determination. The synthesis, spectroscopic characterization, and potential biological relevance are also discussed to provide a holistic understanding for researchers and drug development professionals.
Introduction
Cyclopentane derivatives are integral components of numerous biologically active molecules and approved pharmaceuticals.[1] The cyclopentane ring can serve as a bioisostere for other cyclic systems or as a scaffold to orient functional groups in a specific spatial arrangement, influencing the molecule's interaction with biological targets.[2] The introduction of an allyl group provides a site for further chemical modification, while the carboxylic acid functionality governs key physicochemical properties such as acidity, solubility, and the potential for salt formation. This guide will delve into the essential physicochemical characteristics of this compound, providing a foundation for its potential exploration in various scientific disciplines.
Molecular Structure and Identifiers
-
IUPAC Name: this compound[3]
-
Synonyms: 1-Allylcyclopentane-1-carboxylic acid
-
CAS Number: 411238-08-9[4]
-
Molecular Formula: C₉H₁₄O₂[4]
-
Molecular Weight: 154.21 g/mol [4]
-
SMILES: C=CCC1(CCCC1)C(=O)O[4]
Physicochemical Properties: A Quantitative Overview
The following table summarizes the key physicochemical properties of this compound. It is important to note that most of the available data are computationally predicted, as extensive experimental characterization of this specific molecule is not widely reported in the literature. These predictions, however, are generated using reliable algorithms and provide valuable estimations for initial research and development.[5][6][7][8]
| Property | Predicted Value | Data Source |
| pKa | 4.86 ± 0.20 | Predicted |
| LogP | 2.3 | Computed by PubChem[3] |
| Boiling Point | 248.7 ± 9.0 °C | Predicted |
| Melting Point | Not available | - |
| Aqueous Solubility | Moderately soluble (qualitative) | Inferred from cyclopentanecarboxylic acid |
Detailed Analysis of Physicochemical Properties and Experimental Determination
Acidity (pKa)
The pKa is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, absorption, distribution, metabolism, and excretion (ADME) properties. The predicted pKa of approximately 4.86 suggests that this compound is a weak acid, typical for carboxylic acids.
Experimental Protocol for pKa Determination (Potentiometric Titration):
-
Preparation of the Analyte Solution: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or ethanol to ensure solubility).
-
Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the analyte solution in a beaker with a magnetic stirrer and immerse the pH electrode.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.
Causality: Potentiometric titration is a robust and widely accepted method for pKa determination. The gradual neutralization of the carboxylic acid by the strong base leads to a characteristic sigmoidal titration curve. The inflection point of this curve corresponds to the equivalence point, and the midpoint of the buffer region provides a direct measure of the pKa.
Lipophilicity (LogP)
LogP, the logarithm of the partition coefficient between n-octanol and water, is a key indicator of a molecule's lipophilicity or hydrophobicity. It plays a crucial role in drug absorption, membrane permeability, and protein binding. The computed LogP of 2.3 indicates that this compound is moderately lipophilic, suggesting it may have reasonable membrane permeability.[3]
Experimental Protocol for LogP Determination (Shake-Flask Method):
-
Phase Preparation: Prepare a mutually saturated solution of n-octanol and water (or a suitable buffer, typically at a pH where the compound is in its neutral form).
-
Sample Addition: Dissolve a known amount of this compound in one of the phases.
-
Partitioning: Combine the two phases in a separatory funnel and shake vigorously for a set period to allow for equilibrium to be reached.
-
Phase Separation: Allow the phases to separate completely.
-
Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Causality: The shake-flask method directly measures the partitioning of a compound between a nonpolar (n-octanol) and a polar (aqueous) phase, providing a direct and reliable measure of its lipophilicity.
Solubility
Experimental Protocol for Aqueous Solubility Determination:
-
Equilibrium Method: Add an excess amount of the compound to a known volume of water in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Concentration Measurement: Determine the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Reporting: Express the solubility in units such as mg/mL or mol/L at the specified temperature.
Causality: This method ensures that the measured concentration represents the true thermodynamic equilibrium solubility of the compound in the given solvent at a specific temperature.
Synthesis Pathway
A plausible and efficient synthetic route to this compound is the malonic ester synthesis. This well-established method allows for the alkylation of diethyl malonate followed by hydrolysis and decarboxylation to yield the desired carboxylic acid.[9][10][11][12][13]
Experimental Protocol for Synthesis:
-
Deprotonation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve diethyl malonate in a suitable anhydrous solvent (e.g., ethanol). Add a strong base, such as sodium ethoxide, to generate the enolate.
-
Alkylation: To the enolate solution, add 1,4-dibromobutane dropwise and reflux the mixture to form diethyl cyclopentane-1,1-dicarboxylate.
-
Second Alkylation: After cooling, add another equivalent of sodium ethoxide followed by the dropwise addition of allyl bromide. Reflux the mixture to introduce the allyl group.
-
Hydrolysis: Saponify the resulting diester by refluxing with a concentrated solution of sodium hydroxide.
-
Acidification and Decarboxylation: Acidify the reaction mixture with a strong acid (e.g., HCl) and heat to induce decarboxylation, yielding the final product, this compound.
-
Purification: Purify the product by extraction and distillation or chromatography.
Caption: Malonic ester synthesis of the target compound.
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the structure and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the allyl group (vinylic protons around 5-6 ppm and allylic protons around 2.5 ppm), the cyclopentane ring protons (a complex multiplet in the range of 1.5-2.0 ppm), and a broad singlet for the carboxylic acid proton, typically downfield (around 10-12 ppm).
-
¹³C NMR: The carbon NMR spectrum should display a signal for the carbonyl carbon in the range of 175-185 ppm. Signals for the vinylic carbons of the allyl group would appear around 115-140 ppm, while the carbons of the cyclopentane ring and the allylic methylene group would be found in the aliphatic region (20-50 ppm).[14]
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid group. A very broad O-H stretching band is expected in the region of 2500-3300 cm⁻¹. A strong and sharp C=O stretching absorption should appear around 1700-1725 cm⁻¹. The C-O stretching and O-H bending vibrations will also be present in the fingerprint region.[15][16][17][18]
Mass Spectrometry (MS)
The mass spectrum, typically obtained using electron ionization (EI), would show a molecular ion peak (M⁺) at m/z = 154. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, M-17), the carboxyl group (-COOH, M-45), and cleavage of the allyl group.[19][20][21][22][23]
Potential Biological and Medicinal Relevance
While specific biological activity for this compound has not been extensively reported, the cyclopentane carboxylic acid scaffold is present in a number of compounds with interesting pharmacological properties. For instance, derivatives of cyclopentane carboxylic acid have been investigated as inhibitors of various enzymes and as receptor antagonists.[24][25] The presence of the allyl group offers a handle for further derivatization, allowing for the synthesis of a library of related compounds for screening in various biological assays. The moderate lipophilicity and the presence of a hydrogen bond donor/acceptor group suggest that this molecule could be a starting point for the design of new therapeutic agents.
Conclusion
This technical guide has provided a comprehensive overview of the key physicochemical properties of this compound. While a significant portion of the quantitative data is based on computational predictions, this information, coupled with the detailed experimental protocols, offers a solid foundation for researchers interested in this molecule. The plausible synthetic route and the expected spectroscopic characteristics will aid in its preparation and characterization. The structural features of this compound make it an intriguing candidate for further investigation in the fields of medicinal chemistry and materials science.
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An In-Depth Technical Guide to the Derivatization of 1-(Prop-2-en-1-yl)cyclopentane-1-carboxylic acid for High-Throughput Screening
Abstract
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries against biological targets.[1][2][3][4] The physicochemical properties of screening compounds, however, can significantly impact assay performance and data quality. 1-(Prop-2-en-1-yl)cyclopentane-1-carboxylic acid, a molecule featuring both a sterically hindered carboxylic acid and a reactive allyl group, presents unique challenges and opportunities for chemical modification. This technical guide provides a comprehensive framework for the strategic derivatization of this scaffold. We will explore tailored chemical transformations of both the carboxylic acid and allyl moieties to generate a diverse library of analogs suitable for a wide range of screening assays. This guide will delve into the underlying chemical principles, provide detailed experimental protocols, and offer insights into the selection of derivatization strategies to enhance screening outcomes.
Strategic Imperatives for Derivatization
The dual functionality of this compound offers two distinct handles for chemical modification. The rationale for derivatization is multifaceted:
-
Modulation of Physicochemical Properties: Altering lipophilicity, solubility, and polarity to improve compound behavior in aqueous assay buffers and enhance cell permeability.
-
Introduction of Reporter Moieties: Incorporating fluorescent or chromophoric tags to enable specific detection methods in HTS formats.
-
Enhancement of Target Engagement: Modifying the core structure to explore new binding interactions with the biological target.
-
Creation of Diverse Chemical Libraries: Generating a collection of analogs to comprehensively probe the structure-activity relationship (SAR).
The cyclopentane ring itself is a common motif in biologically active compounds and natural products.[5] The derivatization strategies outlined below are designed to be compatible with automated liquid handling systems and standard HTS workflows.[2]
Derivatization of the Carboxylic Acid Moiety
The carboxylic acid group is a frequent starting point for derivatization due to its versatile reactivity.[6][7][8] However, the tertiary nature of the carboxylic acid in our core compound introduces steric hindrance, which must be considered when selecting a synthetic route.
Amide Bond Formation: A Workhorse of Medicinal Chemistry
Amide coupling is one of the most prevalent reactions in medicinal chemistry, offering a robust method to introduce a wide array of substituents.[9][10] The formation of an amide bond from a carboxylic acid and an amine typically requires an activating agent to convert the hydroxyl group of the carboxylic acid into a better leaving group.[9][11]
Causality of Experimental Choices: For sterically hindered carboxylic acids, standard coupling reagents can be sluggish. The use of more potent activating agents or the addition of catalysts is often necessary to achieve high conversion.[12][13] Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are particularly effective in these scenarios.[10]
Experimental Protocol: HATU-Mediated Amide Coupling
-
Reagent Preparation: In a multi-well plate, dispense a solution of this compound (1.0 eq.) in a suitable anhydrous solvent such as N,N-Dimethylformamide (DMF).
-
Amine Addition: Add a diverse library of primary and secondary amines (1.2 eq.) to individual wells.
-
Activation and Coupling: To each well, add a solution of HATU (1.2 eq.) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq.) in DMF.
-
Reaction: Seal the plate and agitate at room temperature for 12-24 hours.
-
Work-up and Analysis: Quench the reaction with water and extract the products with an organic solvent. Analyze the resulting amide derivatives by LC-MS to confirm product formation and assess purity.
Data Presentation: Representative Amine Building Blocks and Expected Products
| Amine Building Block | Expected Amide Product | Key Physicochemical Change |
| Morpholine | 4-(1-(Prop-2-en-1-yl)cyclopentane-1-carbonyl)morpholine | Increased polarity and aqueous solubility |
| Benzylamine | N-Benzyl-1-(prop-2-en-1-yl)cyclopentane-1-carboxamide | Increased lipophilicity and potential for π-stacking interactions |
| 4-Aminobenzoic acid | 4-((1-(Prop-2-en-1-yl)cyclopentane-1-carbonyl)amino)benzoic acid | Introduction of an additional acidic handle |
Visualization of Amide Coupling Workflow
Caption: Automated workflow for parallel amide synthesis.
Esterification: Tuning Lipophilicity
Esterification provides another avenue for derivatization, often leading to increased lipophilicity and improved cell membrane permeability. The Steglich esterification, which utilizes a carbodiimide coupling agent like DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide) in the presence of a catalytic amount of DMAP (4-Dimethylaminopyridine), is a mild and effective method, even for sterically hindered acids.[12][14]
Causality of Experimental Choices: The addition of DMAP is crucial as it acts as a nucleophilic catalyst, accelerating the reaction and minimizing side reactions.[12][14] EDC is often preferred in screening applications due to the water-solubility of its urea byproduct, simplifying purification.[15]
Experimental Protocol: EDC/DMAP-Mediated Esterification
-
Reagent Preparation: To wells containing this compound (1.0 eq.) in Dichloromethane (DCM), add a library of diverse alcohols (1.5 eq.).
-
Catalyst Addition: Add a solution of DMAP (0.1 eq.) in DCM.
-
Coupling: Add a solution of EDC (1.5 eq.) in DCM and stir the mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Purification: Upon completion, wash the reaction mixture with dilute acid, base, and brine. Dry the organic layer and concentrate to yield the ester derivatives.
Bioisosteric Replacement: Exploring New Chemical Space
In drug design, replacing a functional group with another that has similar physical or chemical properties (a bioisostere) can lead to improved pharmacokinetic or pharmacodynamic profiles. The carboxylic acid moiety can be replaced with bioisosteres such as cyclopentane-1,2-diones.[16][17][18][19][20] These replacements can alter the acidity and hydrogen bonding capabilities of the molecule.[16]
Derivatization of the Allyl Group
The terminal alkene of the allyl group is a versatile functional handle for a range of chemical transformations.
Thiol-Ene "Click" Chemistry: A Robust Ligation Strategy
The thiol-ene reaction is a "click" chemistry that proceeds via a radical-mediated addition of a thiol to an alkene.[21][22] This reaction is highly efficient, orthogonal to many other functional groups, and can be performed under mild, often aqueous, conditions, making it ideal for bioconjugation and library synthesis.[21][23][24]
Causality of Experimental Choices: The reaction can be initiated by UV light in the presence of a photoinitiator or by thermal initiators.[21] The anti-Markovnikov addition of the thiol to the alkene ensures a single regioisomeric product.[21][22]
Experimental Protocol: Photoinitiated Thiol-Ene Reaction
-
Reagent Mixture: In a UV-transparent multi-well plate, combine this compound or its derivatives (1.0 eq.), a library of thiols (1.5 eq.), and a photoinitiator such as 2,2-dimethoxy-2-phenylacetophenone (DMPA) (0.05 eq.) in a suitable solvent like acetonitrile.
-
Irradiation: Irradiate the plate with a UV lamp (e.g., 365 nm) at room temperature for 1-4 hours.
-
Analysis: Directly analyze the reaction mixture by LC-MS to confirm the formation of the thioether products.
Visualization of Thiol-Ene Reaction Logic
Caption: Logic diagram of the photoinitiated thiol-ene reaction.
Oxidative Cleavage and Functionalization
The double bond of the allyl group can be oxidatively cleaved to yield an aldehyde, which can then be further functionalized.
Ozonolysis is a powerful method for cleaving alkenes to form carbonyl compounds.[25][26][27][28][29] Treatment of the allyl group with ozone, followed by a reductive workup (e.g., with dimethyl sulfide or triphenylphosphine), will yield an aldehyde.
Experimental Protocol: Ozonolysis
-
Ozone Treatment: Dissolve the starting material in a solvent such as DCM/methanol and cool to -78 °C. Bubble ozone gas through the solution until a blue color persists.
-
Reductive Workup: Purge the solution with nitrogen or oxygen and then add a reducing agent like dimethyl sulfide. Allow the reaction to warm to room temperature.
-
Further Derivatization: The resulting aldehyde can be used directly in subsequent reactions, such as reductive amination, to introduce further diversity.
The Wacker-Tsuji oxidation is a palladium-catalyzed reaction that converts a terminal alkene into a methyl ketone using oxygen as the terminal oxidant.[30][31][32][33][34]
Causality of Experimental Choices: This reaction is highly regioselective for terminal alkenes, yielding the corresponding methyl ketone.[30][33] The use of a co-catalyst like copper(II) chloride is common to reoxidize the palladium catalyst.[32][33]
Experimental Protocol: Wacker-Tsuji Oxidation
-
Catalyst System: In a reaction vessel, combine the starting material (1.0 eq.), PdCl2 (0.1 eq.), and CuCl2 (1.0 eq.) in a solvent mixture of DMF and water.
-
Reaction: Stir the mixture under an oxygen atmosphere (e.g., a balloon) at room temperature until the starting material is consumed.
-
Work-up: Dilute the reaction with water and extract the product with an organic solvent. Purify by chromatography if necessary.
Conversion to a Primary Alcohol and Subsequent Oxidation
The allyl group can be converted to a primary alcohol via hydroboration-oxidation. This primary alcohol can then be oxidized to an aldehyde using a mild oxidizing agent like the Pfitzner-Moffatt oxidation.[35][36][37][38][39]
Pfitzner-Moffatt Oxidation Protocol
-
Reactant Mixture: To a solution of the primary alcohol (1.0 eq.) and DCC (3.0 eq.) in dry DMSO, add a catalytic amount of pyridinium trifluoroacetate.[35][36]
-
Reaction: Stir the mixture at room temperature for several hours.
-
Purification: Filter off the dicyclohexylurea byproduct and purify the resulting aldehyde.[38][39]
Screening and Analysis
The derivatized library can be screened using a variety of HTS techniques.[1][40] The choice of assay will depend on the biological target and the nature of the incorporated functional groups. For example, derivatives containing fluorescent tags can be screened using fluorescence polarization or FRET-based assays.[3][41] All derivatives should be characterized by LC-MS to confirm their identity and purity before screening.
Conclusion
The derivatization of this compound offers a rich platform for the generation of diverse chemical libraries for high-throughput screening. By strategically targeting the carboxylic acid and allyl functionalities, researchers can systematically modulate the physicochemical properties of the core scaffold and explore a wide range of structure-activity relationships. The protocols and strategies outlined in this guide provide a robust framework for the efficient synthesis and subsequent screening of novel derivatives, ultimately accelerating the drug discovery process.
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Whitepaper: A Senior Application Scientist's Guide to the In Silico Prediction of ADMET Properties for Novel Carboxylic Acids
Abstract
The carboxylic acid moiety is a cornerstone of medicinal chemistry, present in a vast array of therapeutic agents. However, its unique physicochemical properties, particularly its ionizable nature, present distinct challenges and opportunities for a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. Early and accurate prediction of these properties is paramount to mitigating late-stage attrition in drug development.[1][2] This in-depth technical guide provides researchers, scientists, and drug development professionals with a framework for leveraging in silico computational methods to effectively predict the ADMET profiles of novel carboxylic acids. We will move beyond a simple listing of tools to a discussion of strategic workflow, the causal relationships between molecular structure and pharmacokinetic outcomes, and the establishment of self-validating predictive systems.
The Strategic Imperative for Early ADMET Profiling
The journey of a drug from discovery to market is fraught with failure, with a significant percentage of candidates failing in clinical trials due to unfavorable pharmacokinetics or unforeseen toxicity.[3][4] Integrating ADMET profiling at the earliest stages of discovery—even before a compound is synthesized—is a critical de-risking strategy.[1][5] In silico tools have become indispensable in this regard, offering high-throughput, cost-effective, and reproducible predictions that guide the design-test-analyze cycle.[6] For novel carboxylic acids, this early assessment is even more crucial, as the carboxyl group can profoundly influence every aspect of the ADMET cascade.
The Carboxylic Acid Moiety: Physicochemical Nuances Driving ADMET
The carboxyl group (-COOH) is not a passive structural feature; its properties dictate a molecule's behavior in a biological environment. Understanding these properties is the foundation of building predictive models.
-
Ionization (pKa): The pKa of the carboxylic acid is arguably the most critical parameter. It determines the charge state of the molecule at different physiological pH values (e.g., stomach ~pH 2, intestine ~pH 6-7.4, blood ~pH 7.4). A molecule that is predominantly ionized (negatively charged) in the gastrointestinal tract will generally exhibit poor passive membrane permeability, hindering absorption.[7]
-
Lipophilicity (LogP and LogD): While LogP (the partition coefficient of the neutral species) is a standard descriptor, LogD (the distribution coefficient at a specific pH) is far more relevant for ionizable molecules like carboxylic acids.[7] A high LogP may be misleading if the compound is fully ionized at physiological pH, resulting in a low LogD and poor absorption. The interplay between pKa and lipophilicity is a key determinant of a compound's ability to cross biological membranes.[7]
-
Hydrogen Bonding: The carboxyl group is a potent hydrogen bond donor and acceptor.[8][9][10][11] This enhances water solubility but can also impede membrane permeability if the energy cost of breaking hydrogen bonds with water (desolvation) is too high.
-
Metabolic Handles: The carboxylic acid group is a primary site for Phase II conjugation reactions, particularly glucuronidation via UDP-glucuronosyltransferases (UGTs). This often leads to rapid metabolism and excretion, which can be a liability for achieving sustained therapeutic exposure.
These properties create a delicate balance. The same features that can improve solubility or target engagement can become liabilities for absorption, distribution, or metabolic stability.
The In Silico Toolkit: Methodologies and Rationale
A variety of computational methods are employed to predict ADMET properties. The choice of method depends on the available data, the specific endpoint, and the stage of the discovery process.[12]
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are statistical correlations that link molecular descriptors (numerical representations of a molecule's structure) to a specific biological or physicochemical property.[13][14][15] This is the workhorse of early ADMET prediction.
-
Causality in Descriptor Selection: For carboxylic acids, standard descriptors must be augmented with those that capture their unique chemistry. Key descriptors include:
-
2D/3D Descriptors: Molecular weight, polar surface area (PSA), number of rotatable bonds, hydrogen bond donors/acceptors.
-
Ionization-Specific Descriptors: Calculated pKa, LogD at pH 7.4, and the fraction of the molecule ionized at relevant pHs.
-
Quantum Chemical Descriptors: Partial charges on atoms, HOMO/LUMO energies, which can inform metabolic stability and reactivity.
-
-
Self-Validating Systems: A robust QSAR model is not merely built; it is rigorously validated. The protocol must include:
-
Data Curation: Using high-quality, curated datasets of compounds with experimentally determined ADMET properties.
-
Training and Test Sets: Splitting the data into a training set (to build the model) and an external test set (to validate its predictive power on unseen data).
-
Cross-Validation: Techniques like k-fold cross-validation are used on the training set to ensure the model is not overfitted to the data.
-
Applicability Domain (AD): Defining the chemical space in which the model's predictions are reliable. A prediction for a novel carboxylic acid is only trustworthy if the molecule falls within the model's AD.
-
Physiologically Based Pharmacokinetic (PBPK) Modeling
PBPK models are mechanistic, multi-compartment models that simulate the ADME of a drug in the body.[16][17][18] They integrate physicochemical properties of the drug with physiological information (e.g., organ volumes, blood flow rates).[19][20]
-
Expertise in Application: While QSAR provides rapid, early-stage predictions, PBPK modeling offers a more dynamic and integrated view.[21] For a novel carboxylic acid, a PBPK model can simulate:
-
How pH-dependent absorption in different segments of the GI tract affects overall bioavailability.
-
The impact of high plasma protein binding (common for acidic drugs) on the unbound fraction available to exert a therapeutic effect.[7]
-
The competition between renal clearance (excretion of the ionized drug) and hepatic metabolism.
-
-
Trustworthiness through Integration: PBPK models build confidence by integrating in vitro data (e.g., metabolic stability from liver microsomes, permeability from Caco-2 assays) to predict in vivo outcomes in animals and humans.[16] This allows for in vitro-in vivo extrapolation (IVIVE).
Expert Systems and Structural Alerts
These systems are based on predefined rules and structural fragments (alerts) known to be associated with specific toxicities (e.g., mutagenicity, hepatotoxicity).[15][22] For carboxylic acids, specific alerts might relate to their potential to interfere with mitochondrial function or act as reactive metabolites under certain conditions.
A Step-by-Step Predictive Workflow for Novel Carboxylic Acids
This protocol outlines a systematic approach to generating a comprehensive in silico ADMET profile for a novel carboxylic acid.
Experimental Protocol: In Silico ADMET Profiling
-
Structure Preparation & Canonicalization:
-
1.1. Input the 2D structure of the novel carboxylic acid into a molecular editor (e.g., MarvinSketch, ChemDraw).
-
1.2. Standardize the structure: ensure correct representation of aromaticity, neutralize salts, and generate a canonical SMILES string for unambiguous representation.
-
1.3. Generate a low-energy 3D conformation using a force field like MMFF94. This is crucial for calculating 3D-dependent descriptors.
-
-
Physicochemical Property Calculation:
-
2.1. Use a validated software package (e.g., ADMET Predictor®, StarDrop™, pkCSM) to calculate fundamental descriptors.[5]
-
2.2. Crucially , calculate ionization-dependent properties:
-
pKa of the carboxylic acid group.
-
LogD at pH 2.0, 6.5, and 7.4 to estimate lipophilicity in the stomach, intestine, and blood, respectively.
-
Aqueous solubility at pH 7.4.
-
-
-
ADME Prediction using QSAR Models:
-
3.1. Absorption: Predict Human Intestinal Absorption (HIA) and Caco-2 permeability. Interpret these in the context of the calculated LogD and pKa. A low predicted permeability for a highly ionized compound is an expected and logical result.
-
3.2. Distribution: Predict Plasma Protein Binding (PPB) and Blood-Brain Barrier (BBB) penetration. Carboxylic acids often exhibit high PPB; a prediction >95% is common and must be factored into dose estimations.
-
3.3. Metabolism:
-
Predict substrate affinity for major Cytochrome P450 isoforms (e.g., 3A4, 2D6, 2C9).
-
Identify potential sites of metabolism (SoM) on the molecule.
-
Crucially for carboxylic acids, assess the likelihood of UGT-mediated glucuronidation. Some tools offer specific models for this conjugation pathway.
-
-
3.4. Excretion: Predict total clearance and the likelihood of renal excretion via organic anion transporters (OATs).
-
-
Toxicity Prediction:
-
4.1. Screen for mutagenicity (Ames test prediction).
-
4.2. Predict cardiotoxicity by assessing hERG channel inhibition.
-
4.3. Predict hepatotoxicity (DILI - Drug-Induced Liver Injury).
-
4.4. Run the structure against structural alert databases (e.g., DEREK Nexus).
-
-
Data Aggregation and Interpretation:
-
5.1. Collate all predicted data into a summary table.
-
5.2. Assess the Applicability Domain for each prediction. If a molecule is flagged as being outside the AD, the prediction's reliability is low.
-
5.3. Synthesize the findings into a coherent narrative. For example: "The candidate is predicted to have low oral absorption due to high ionization at intestinal pH, but is unlikely to be cardiotoxic."
-
Data Presentation and Interpretation: A Case Study
To illustrate the process, consider three hypothetical novel carboxylic acid drug candidates. The goal is to use the in silico workflow to prioritize the most promising compound for synthesis and in vitro testing.
Table 1: Predicted ADMET Properties for Hypothetical Carboxylic Acid Candidates
| Property | Candidate A | Candidate B | Candidate C | Desired Range | Rationale for Carboxylic Acids |
| MW (Da) | 385 | 495 | 420 | < 500 | Lower MW generally improves permeability.[7] |
| pKa | 4.1 | 4.8 | 3.5 | 4 - 5 | pKa influences ionization at intestinal pH; very low pKa leads to high ionization and poor absorption. |
| LogD (pH 7.4) | 1.5 | 2.8 | 0.5 | 1 - 3 | Balances solubility and permeability; too low leads to poor absorption, too high can increase toxicity risk.[7] |
| Solubility (mg/mL) | > 0.5 | 0.1 | > 1.0 | > 0.1 | Carboxyl group aids solubility, but high lipophilicity can counteract this. |
| Caco-2 Perm. (nm/s) | Low | Moderate | Very Low | > 100 | Directly reflects absorption potential; highly dependent on ionization state. |
| PPB (%) | 92 | 99.1 | 85 | < 99% | High PPB is common but >99% can limit free drug exposure. |
| hERG Inhibition | No | Yes | No | No | Critical safety endpoint to avoid cardiotoxicity. |
| Metabolic Stability | High | Low (CYP3A4) | Moderate (UGT) | Moderate-High | Must be sufficient to achieve desired exposure. UGT pathway is a common clearance route. |
| Ames Mutagenicity | No | No | No | No | A non-negotiable safety endpoint. |
| Overall Assessment | PRIORITIZE | DEPRIORITIZE | DEPRIORITIZE | - | - |
Interpretation:
-
Candidate A presents the most balanced profile. Its pKa and LogD are in a favorable range, suggesting a compromise between solubility and permeability. While predicted permeability is low, it is not unexpected for a carboxylic acid and may be acceptable. It is metabolically stable and clear of key toxicity flags.
-
Candidate B is flagged for hERG inhibition, a major safety concern. Its high molecular weight and high LogD also increase its risk profile. This candidate would be deprioritized.
-
Candidate C has excellent solubility but its very low pKa and LogD suggest it will be highly ionized and poorly absorbed, which is reflected in its very low predicted permeability. It would likely have poor bioavailability and is therefore deprioritized.
Conclusion and Future Directions
In silico ADMET prediction is an essential component of modern drug discovery, providing critical insights that reduce costs and failure rates.[3][6] For novel carboxylic acids, a generic approach is insufficient. A successful predictive strategy requires a deep understanding of how the specific physicochemical properties of the carboxyl group—especially its ionization state—drive pharmacokinetic behavior. By employing a systematic workflow, selecting appropriate molecular descriptors, and rigorously validating models, researchers can build a robust, self-validating system for triaging and optimizing candidates.
The future of in silico prediction lies in the integration of artificial intelligence and machine learning with systems toxicology.[4][23] These approaches promise to build more sophisticated models that not only predict an endpoint but also elucidate the underlying toxicological pathways, providing an even clearer path to designing safer, more effective medicines.
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Introduction: Characterizing 1-(prop-2-en-1-yl)cyclopentane-1-carboxylic acid (CAS 411238-08-9) for Drug Development
An In-Depth Technical Guide to the Solubility and Stability Profiling of CAS 411238-08-9
Prepared by: A Senior Application Scientist
In the landscape of pharmaceutical development, a thorough understanding of a molecule's fundamental physicochemical properties is the bedrock upon which successful drug products are built. This guide provides a comprehensive technical framework for the investigation of CAS 411238-08-9, a compound identified as 1-(prop-2-en-1-yl)cyclopentane-1-carboxylic acid.[1][2][3][4] The presence of a carboxylic acid functional group immediately signals its nature as a weak acid, making its aqueous solubility highly dependent on pH.[3]
This document outlines the critical experimental pathways for determining the solubility and stability of this compound. These are not merely data collection exercises; they are foundational studies that inform every subsequent stage of development, from formulation design and dosage form selection to predicting in-vivo performance and establishing a viable shelf-life.[5][6][7] The protocols described herein are grounded in regulatory expectations and scientific best practices, designed to generate a robust and reliable data package for researchers, scientists, and drug development professionals.
Part 1: Comprehensive Solubility Profiling
The solubility of an active pharmaceutical ingredient (API) directly influences its absorption and bioavailability.[7][8] For a compound like CAS 411238-08-9, which possesses an ionizable carboxylic acid group, a simple water solubility value is insufficient. We must characterize its behavior across the physiological pH range and in environments that mimic the human gastrointestinal (GI) tract.
The Rationale for Multi-Faceted Solubility Assessment
We employ a tiered approach to solubility testing, progressing from basic aqueous buffers to complex, biorelevant media.
-
Thermodynamic (Equilibrium) Solubility: This determines the true, maximum concentration of the compound that can be dissolved in a given medium at equilibrium.[8][9] It is a critical parameter for biopharmaceutical classification (BCS) and for understanding the fundamental dissolution potential. For an acidic compound, we expect solubility to be lowest at low pH (where the molecule is un-ionized and less polar) and to increase as the pH rises above its pKa (promoting ionization to the more soluble carboxylate form).
-
Biorelevant Media Solubility: The human GI tract is not a simple buffer system. It contains bile salts and phospholipids that can significantly impact the solubility of poorly soluble compounds, particularly lipophilic ones.[10][11] Testing in media such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) provides a more accurate prediction of how the drug will behave after oral administration, helping to anticipate potential food effects.[11][12][13]
Experimental Protocol: pH-Dependent Equilibrium Solubility (Shake-Flask Method)
This protocol follows the principles outlined by regulatory bodies for BCS classification.[14]
Objective: To determine the equilibrium solubility of CAS 411238-08-9 in aqueous media across a physiological pH range (1.2 to 6.8) at 37 ± 1 °C.[14]
Methodology:
-
Media Preparation: Prepare a series of aqueous buffers at pH 1.2 (0.1 N HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer).[14] Verify the final pH of all buffers at 37 °C.
-
Compound Addition: Add an excess amount of CAS 411238-08-9 to vials containing a fixed volume (e.g., 10 mL) of each buffer. The excess solid is crucial to ensure that saturation is achieved.
-
Equilibration: Place the sealed vials in an orbital shaker or tumbling incubator maintained at 37 ± 1 °C. Agitation should be sufficient to keep the solid suspended without creating a vortex.
-
Sampling: Allow the suspension to equilibrate for a minimum of 48 hours. To confirm equilibrium has been reached, collect samples at multiple time points (e.g., 24, 48, and 72 hours).
-
Sample Processing: Immediately after collection, filter the samples through a low-binding, chemically compatible filter (e.g., 0.22 µm PVDF) to remove undissolved solids.
-
Quantification: Dilute the filtrate with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated, stability-indicating HPLC-UV method.
-
pH Verification: Measure the pH of the remaining suspension at the end of the experiment to ensure it has not shifted.[14]
Experimental Protocol: Solubility in Biorelevant Media
Objective: To assess the solubility of CAS 411238-08-9 in media simulating the fasted and fed states of the small intestine.
Methodology:
-
Media Preparation: Prepare FaSSIF (pH 6.5) and FeSSIF (pH 5.0) using commercially available powders or by following established recipes.[11][13] These media contain sodium taurocholate (a bile salt) and lecithin (a phospholipid) to mimic physiological conditions.
-
Execution: Follow the same shake-flask procedure (Steps 2-7) as described in section 1.2, using FaSSIF and FeSSIF as the dissolution media.
Workflow for Solubility Determination
Caption: Workflow for Equilibrium Solubility Testing.
Data Presentation: Expected Solubility Profile
The following table summarizes hypothetical but scientifically plausible results for CAS 411238-08-9, illustrating the expected trends for a weak acid.
| Medium | pH | Temperature (°C) | Expected Solubility (µg/mL) | Rationale |
| 0.1 N HCl | 1.2 | 37 | Low | Molecule is protonated (neutral), less polar, and thus less soluble. |
| Acetate Buffer | 4.5 | 37 | Moderate | Partial ionization as pH approaches pKa, increasing solubility. |
| Phosphate Buffer | 6.8 | 37 | High | Molecule is largely deprotonated (ionized), more polar, and highly soluble. |
| FaSSIF | 6.5 | 37 | High | High pH promotes ionization; bile salts may further aid solubilization. |
| FeSSIF | 5.0 | 37 | Moderate-High | Lower pH than FaSSIF, but higher bile salt/lipid content may enhance solubility. |
Part 2: Stability and Forced Degradation Studies
Stability testing is a mandatory component of drug development, designed to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[6][15] Forced degradation, or stress testing, is the deliberate and accelerated degradation of the compound to identify likely degradation products and establish degradation pathways.[16][17][18] This information is crucial for developing stability-indicating analytical methods.[17][19]
Rationale for Stress Condition Selection
We subject the API to a range of harsh conditions to probe its intrinsic stability.[16] The goal is to achieve a target degradation of 5-20% to ensure that the analytical method can adequately resolve the degradants from the parent peak.[18]
-
Hydrolysis: The ester and amide bonds are most susceptible, but other groups can also be affected. Testing across a wide pH range (acidic, basic) is essential.[16]
-
Oxidation: Assesses the molecule's susceptibility to oxidative stress, which can occur during manufacturing or storage.
-
Photolysis: Evaluates the impact of light exposure, informing the need for light-protective packaging.
Experimental Protocol: Forced Degradation Studies
Objective: To identify the degradation pathways of CAS 411238-08-9 and to support the validation of a stability-indicating analytical method.
General Procedure:
-
Prepare solutions of CAS 411238-08-9 in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).
-
Expose the solutions to the stress conditions outlined below.
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to a target concentration for analysis.
-
Analyze all samples by a suitable HPLC method (e.g., with a photodiode array detector) to separate and quantify the parent compound and any degradation products.
Specific Stress Conditions:
-
Acidic Hydrolysis: Add 1 N HCl to the drug solution and heat at 80°C. Sample at 2, 4, 8, and 24 hours.[16]
-
Basic Hydrolysis: Add 1 N NaOH to the drug solution and maintain at room temperature. Sample at 1, 2, 4, and 8 hours (base-catalyzed reactions are often faster).[16]
-
Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) to the drug solution and maintain at room temperature. Protect from light. Sample at 2, 4, 8, and 24 hours.
-
Photostability: Expose the drug solution and solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.
Workflow for Forced Degradation Studies
Caption: Experimental Workflow for Forced Degradation.
Long-Term and Accelerated Stability Studies
Following forced degradation, formal stability studies are conducted on at least three primary batches of the drug substance according to ICH Q1A(R2) guidelines.[20][21]
Objective: To establish a re-test period or shelf-life for the drug substance under defined storage conditions.
Protocol Setup:
-
Packaging: Package the API in a container closure system that simulates the proposed packaging for storage and distribution.[20]
-
Storage Conditions:
-
Testing Frequency:
-
Tests: At each time point, the samples are tested for appearance, assay, purity (degradation products), and any other critical quality attributes.
Data Presentation: Stability Summary
| Study Type | Condition | Duration | Purpose |
| Forced Degradation | Acid, Base, Oxidation, Light, Heat | Hours to Days | Identify potential degradants and degradation pathways.[17] |
| Accelerated Stability | 40°C / 75% RH | 6 Months | Evaluate the effect of short-term excursions and support shelf-life extrapolation.[22] |
| Long-Term Stability | 25°C / 60% RH or 30°C / 65% RH | 12-60 Months | Establish the primary shelf-life or re-test period under recommended storage conditions.[22] |
Conclusion
The comprehensive solubility and stability studies detailed in this guide represent an indispensable phase in the early development of CAS 411238-08-9. The solubility data will drive the formulation strategy, providing a clear understanding of the compound's dissolution behavior in the GI tract. The stability data will establish the compound's intrinsic liabilities, guide the development of a robust analytical method, and form the basis for defining storage requirements and shelf-life. By executing these protocols with scientific rigor, development teams can build a solid foundation of data, mitigating risks and paving the way for successful clinical progression.
References
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Sharp Services. Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability. Available from: [Link]
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BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link]
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Journal of Applied Pharmaceutical Science. Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]
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Pharma Tech. Forced Degradation in Pharmaceuticals – A Regulatory Update. Available from: [Link]
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American Association of Pharmaceutical Scientists. The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. Available from: [Link]
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Journal of Drug Delivery and Therapeutics. A REVIEW ON DEVELOPMENT OF BIORELEVANT DISSOLUTION MEDIUM. Available from: [Link]
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National Pharmaceutical Regulatory Agency (NPRA), Ministry of Health Malaysia. Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. Available from: [Link]
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Biorelevant.com. How Biorelevant Testing Can Help Oral Drug Development. Available from: [Link]
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LSC Group. ICH Stability Guidelines. Available from: [Link]
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Pharmaguideline. Determination of Solubility in Pharmaceuticals. Available from: [Link]
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Pharmaguideline. Guidelines for Pharmaceutical Stability Study. Available from: [Link]
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International Journal of Pharmaceutical and Chemical Sciences. Stability Testing of Pharmaceutical Products. Available from: [Link]
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Nirma University Journals. BIORELEVANT DISSOLUTION MEDIA: ITS CURRENT STATUS AND FUTUTRE PERSPECTIVES. Available from: [Link]
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Pan American Health Organization (PAHO). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Available from: [Link]
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Biorelevant.com. Biorelevant Dissolution Experiments. Available from: [Link]
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Chemspace. This compound - C9H14O2. Available from: [Link]
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World Health Organization (WHO). Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. Available from: [Link]
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Molbase. CAS 411238-08-9: Cyclopentanecarboxylicacid, 1-(2-propen-1…). Available from: [Link]
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LookChem. Acide cyclopentanecarboxylique, 1-(2-propényl)- (9CI) 411238-08-9. Available from: [Link]
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Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Available from: [Link]
-
USP-NF. <1236> Solubility Measurements. Available from: [Link]
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Homologous series of allyl-cycloalkane carboxylic acids
An In-Depth Technical Guide to the Homologous Series of Allyl-Cycloalkane Carboxylic Acids
Authored by: A Senior Application Scientist
Foreword: The Strategic Value of Saturated Scaffolds in Modern Drug Discovery
In the landscape of medicinal chemistry, the pursuit of novel chemical entities with optimized pharmacological profiles is relentless. While aromatic systems have historically dominated drug scaffolds, there is a growing appreciation for the power of three-dimensional, saturated carbocyclic structures. Cycloalkanes, by virtue of their defined, rigid conformations, offer a superior method for controlling molecular shape, reducing the number of rotatable bonds, and often enhancing metabolic stability and oral bioavailability.[1][2][3] This guide focuses on a particularly intriguing subset: the homologous series of allyl-cycloalkane carboxylic acids. The incorporation of a reactive allyl handle onto a conformationally restricted cycloalkane core, which also bears a critical carboxylic acid moiety, creates a versatile platform for generating diverse molecular libraries. These compounds serve not only as valuable building blocks but also as potential pharmacologically active agents in their own right, marrying the structural benefits of the cycloalkane with the functional utility of the allyl and carboxyl groups. This document provides a comprehensive exploration of their synthesis, characterization, and potential applications for researchers, scientists, and drug development professionals.
Synthetic Strategies: Building the Core Scaffold
The synthesis of allyl-cycloalkane carboxylic acids requires a strategic approach to control regioselectivity and stereochemistry. The primary challenge lies in the efficient introduction of the allyl group onto the cycloalkane ring in a position relative to the carboxylic acid.
Causality in Synthetic Route Selection
The choice of synthetic pathway is dictated by the availability of starting materials and the desired substitution pattern. A common and effective strategy involves the α-allylation of a pre-formed cycloalkane carboxylic acid ester. This approach is favored due to the readily available starting materials and the well-understood reactivity of enolates.
The carboxylic acid is first protected as an ester (e.g., methyl or ethyl ester) to prevent interference from the acidic proton during the base-mediated allylation step. A strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA), is required to deprotonate the α-carbon, forming a reactive enolate. The subsequent introduction of allyl bromide, an electrophile, results in the formation of the C-C bond. The final step is the saponification of the ester to yield the desired carboxylic acid.
Experimental Protocol: Synthesis of 2-Allylcyclohexanecarboxylic Acid
This protocol details a representative synthesis, which can be adapted for other ring sizes within the homologous series.
Step 1: Esterification of Cyclohexanecarboxylic Acid
-
To a solution of cyclohexanecarboxylic acid (1.0 eq) in methanol (5 mL/mmol), add concentrated sulfuric acid (0.05 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and remove the methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl cyclohexanecarboxylate.
Step 2: α-Allylation of the Ester
-
Prepare a solution of Lithium Diisopropylamide (LDA) (1.1 eq) in dry Tetrahydrofuran (THF) at -78 °C.
-
Add a solution of methyl cyclohexanecarboxylate (1.0 eq) in dry THF dropwise to the LDA solution, maintaining the temperature at -78 °C.
-
Stir the mixture for 1 hour to ensure complete enolate formation.
-
Add allyl bromide (1.2 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, and wash the combined organic layers with brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate the crude product. Purify by column chromatography.
Step 3: Saponification to the Carboxylic Acid
-
Dissolve the purified methyl 2-allylcyclohexanecarboxylate (1.0 eq) in a mixture of THF and water (2:1).
-
Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 6 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, acidify the mixture to pH ~2 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-allylcyclohexanecarboxylic acid.[4]
Synthetic Workflow Diagram
The following diagram illustrates the general synthetic pathway described.
Caption: General workflow for the synthesis of allyl-cycloalkane carboxylic acids.
Physicochemical Properties Across the Homologous Series
The physical and chemical properties of allyl-cycloalkane carboxylic acids vary predictably across the homologous series. Ring size is a critical determinant of these characteristics due to its influence on ring strain, molecular surface area, and conformational flexibility.[5]
Influence of Ring Size
-
Boiling and Melting Points: As the size of the cycloalkane ring increases, the molecular weight and surface area also increase. This leads to stronger intermolecular van der Waals forces, resulting in a general trend of increasing boiling and melting points across the series (cyclopropane < cyclobutane < cyclopentane < cyclohexane).[5]
-
Solubility: The carboxylic acid group confers a degree of polarity and the ability to form hydrogen bonds with water.[6][7] However, as the nonpolar cycloalkane ring and allyl group increase in size relative to the carboxyl group, the overall polarity of the molecule decreases. Consequently, water solubility is expected to decrease with increasing ring size.[6][8]
-
Acidity (pKa): The acidity of the carboxylic acid is influenced by the stability of the resulting carboxylate anion. The electronic properties of the cycloalkyl group play a role, although this effect is generally less pronounced than in substituted aromatic acids. Subtle variations in pKa can be observed across the series, but they typically remain within the characteristic range for aliphatic carboxylic acids.
Comparative Data Summary
| Property | Allyl-cyclopropane Carboxylic Acid | Allyl-cyclobutane Carboxylic Acid | Allyl-cyclopentane Carboxylic Acid | Allyl-cyclohexane Carboxylic Acid | Trend with Increasing Ring Size |
| Molecular Weight | Lower | ↓ | ↓ | Higher | Increases |
| Boiling Point | Lower | ↓ | ↓ | Higher | Increases[5] |
| Water Solubility | Higher | ↓ | ↓ | Lower | Decreases[6] |
| Lipophilicity (LogP) | Lower | ↓ | ↓ | Higher | Increases |
Note: Exact values are dependent on the specific isomer and substitution pattern. The table represents general trends.
Analytical Characterization: A Self-Validating System
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compounds. A combination of spectroscopic and chromatographic techniques provides a self-validating system, where data from multiple independent methods corroborate the final structure.
Spectroscopic Identification
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides definitive structural information. Key diagnostic signals include:
-
A broad singlet for the carboxylic acid proton (δ 10-12 ppm).
-
A multiplet for the vinyl proton (=CH-) of the allyl group (δ 5.7-5.9 ppm).
-
Two doublets of triplets for the terminal vinyl protons (=CH₂) of the allyl group (δ 5.0-5.2 ppm).
-
A doublet for the allylic protons (-CH₂-CH=) (δ 2.2-2.5 ppm).
-
A complex series of multiplets for the cycloalkane ring protons .
-
-
¹³C NMR: Confirms the carbon framework. Diagnostic peaks include:
-
The carboxyl carbon (C=O) at δ ~175-185 ppm.
-
The two vinyl carbons of the allyl group at δ ~135 ppm (-CH=) and δ ~117 ppm (=CH₂).
-
The allylic carbon (-CH₂) at δ ~35-45 ppm.
-
Signals corresponding to the carbons of the cycloalkane ring.
-
-
-
Mass Spectrometry (MS): Confirms the molecular weight and provides fragmentation data that supports the proposed structure. Electrospray ionization (ESI) in negative mode is often effective for detecting the deprotonated molecule [M-H]⁻.
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile carboxylic acids.
3.2.1 Standard HPLC Protocol for Purity Analysis
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the compound in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of ~1 mg/mL.
-
Analysis: The purity is determined by integrating the area of the main peak relative to the total area of all peaks.
This method provides a robust and reproducible assessment of compound purity, which is critical before proceeding to biological evaluation.[9][10]
Biological Activity and Drug Development Potential
The unique structural features of allyl-cycloalkane carboxylic acids make them promising candidates for drug discovery programs.
The Role of the Cycloalkane Scaffold
Cyclic structures are prevalent in pharmaceuticals as they reduce conformational flexibility, which can lead to increased binding affinity and specificity for a biological target.[1][2][3] The homologous series allows for systematic exploration of the optimal ring size to fit a specific protein binding pocket. For instance, cyclobutane and cyclopentane motifs are increasingly utilized as rigid scaffolds to improve pharmacological properties.[11][12][13]
The Carboxylic Acid as a Pharmacophore
The carboxylic acid group is a key pharmacophoric feature in numerous approved drugs.[14] It is ionizable at physiological pH, allowing it to form strong ionic interactions (salt bridges) and hydrogen bonds with amino acid residues (e.g., Lysine, Arginine) in a target protein. This interaction is often critical for anchoring a molecule to its binding site.
The Allyl Group: A Versatile Handle
The allyl group serves a dual purpose:
-
Pharmacophoric Element: It can engage in hydrophobic or π-stacking interactions within a binding pocket.
-
Synthetic Handle: The double bond is a reactive site for a wide array of chemical transformations (e.g., epoxidation, dihydroxylation, Heck coupling), enabling the rapid generation of analog libraries for structure-activity relationship (SAR) studies.
Derivatives of cycloalkane carboxylic acids have shown a range of biological activities, including antimicrobial and enzyme inhibitory effects, highlighting the potential of this compound class.[1][15][16]
Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
This protocol provides a framework for assessing the potential antibacterial activity of the synthesized compounds.
-
Preparation: Prepare a stock solution of each test compound in Dimethyl Sulfoxide (DMSO).
-
Bacterial Strain: Use a standard bacterial strain (e.g., Staphylococcus aureus ATCC 29213). Grow the bacteria in Mueller-Hinton Broth (MHB) to the mid-logarithmic phase.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in MHB, typically ranging from 128 µg/mL to 0.25 µg/mL.
-
Inoculation: Adjust the bacterial culture to a concentration of 5 x 10⁵ CFU/mL and add 50 µL to each well containing the compound dilutions.
-
Controls: Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Biological Evaluation Workflow
Caption: A logical workflow for the biological evaluation of novel compounds.
Conclusion and Future Perspectives
The homologous series of allyl-cycloalkane carboxylic acids represents a fertile ground for drug discovery. The systematic variation of the cycloalkane ring size provides a powerful tool for probing structure-activity relationships, while the allyl and carboxyl groups offer key functionalities for target interaction and further chemical elaboration. This guide has outlined the fundamental principles for their synthesis, characterization, and initial biological evaluation. Future work in this area should focus on the parallel synthesis of diverse libraries based on this scaffold, followed by high-throughput screening against a range of therapeutic targets, including enzymes (e.g., HDACs, kinases) and receptors. The insights gained from such studies will undoubtedly pave the way for the development of next-generation therapeutics built upon these versatile and potent chemical structures.
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An In-depth Technical Guide to the Exploration of Synthetic Routes for Functionalized Cyclopentanes
Foreword: The Enduring Relevance of the Cyclopentane Scaffold
The cyclopentane ring, a fundamental carbocycle in organic chemistry, is a privileged scaffold in a multitude of biologically active molecules and advanced materials. From the potent anti-inflammatory action of prostaglandins to the antiviral efficacy of carbocyclic nucleosides, the five-membered ring system is a cornerstone of modern drug development.[1][2][3] Its stereochemical complexity and conformational flexibility present both a formidable challenge and a rich opportunity for synthetic chemists. This guide provides a comprehensive exploration of the key synthetic strategies for constructing functionalized cyclopentanes, offering insights into the mechanistic underpinnings, practical considerations, and comparative efficacy of these methods. It is intended for researchers, scientists, and drug development professionals seeking to navigate the intricate landscape of cyclopentane synthesis.
[3+2] Cycloaddition Reactions: A Cornerstone of Cyclopentane Synthesis
The [3+2] cycloaddition is a powerful and convergent strategy for the construction of five-membered rings, offering a high degree of control over stereochemistry. This approach involves the reaction of a three-atom component (the 1,3-dipole or its synthetic equivalent) with a two-atom component (the dipolarophile, typically an alkene or alkyne).
Mechanistic Insights and Causality of Component Choice
The archetypal [3+2] cycloaddition proceeds via a concerted, pericyclic mechanism, the stereochemical outcome of which is dictated by the Woodward-Hoffmann rules. However, many modern variants, particularly those employing metal catalysts or donor-acceptor cyclopropanes, proceed through stepwise pathways involving zwitterionic or radical intermediates.[4][5]
The choice of the three-atom component is critical and dictates the nature of the resulting cyclopentane. Donor-acceptor cyclopropanes, for instance, can be activated by a Lewis acid to form a zwitterionic intermediate that is then trapped by a 1,3-diene.[5] The regioselectivity of this formal [3+2] cycloaddition is governed by the electronic nature of the diene and the cyclopropane substituents.
In asymmetric variants, chiral palladium catalysts can be used to generate chiral π-allyl 1,3-dipoles, which then react with α,β-unsaturated aldehydes to yield highly functionalized cyclopentanes with excellent diastereo- and enantioselectivity.[4] The choice of a chiral amine co-catalyst is often crucial for achieving high levels of stereocontrol.
Diagram 1.1: Generalized [3+2] Cycloaddition of a Donor-Acceptor Cyclopropane
Caption: Lewis acid-mediated formal [3+2] cycloaddition.
Comparative Data for [3+2] Cycloaddition Methodologies
| Three-Atom Component | Two-Atom Component | Catalyst/Conditions | Yield (%) | Stereoselectivity | Reference |
| Donor-Acceptor Cyclopropane | 1,3-Diene | InBr3-EtAlCl2 | 84-99 | Excellent | [6] |
| π-Allyl 1,3-Dipole | α,β-Unsaturated Aldehyde | Chiral Pd Catalyst/Chiral Amine | Good | High dr and ee | [4] |
| N-Tosylcyclopropylamine | Alkyne | Visible Light/Cu Catalyst | Good | N/A | [4] |
Detailed Experimental Protocol: Visible Light-Promoted [3+2] Cycloaddition
The following protocol is adapted from a procedure for the synthesis of cyclopenta[b]chromenocarbonitrile derivatives.[7]
-
Reaction Setup: In a 10 mL Schlenk tube, combine 3-cyanochromone (0.1 mmol, 1.0 equiv), N-cyclopropylaniline (0.2 mmol, 2.0 equiv), and Eosin Y (5 mol%).
-
Solvent Addition: Add dry DMSO (2 mL) to the Schlenk tube.
-
Degassing: Degas the reaction mixture and backfill with argon. Repeat this process three times.
-
Irradiation: Irradiate the mixture with a green LED for 24 hours at room temperature.
-
Workup: Quench the reaction with water (5 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Washing and Drying: Wash the combined organic phases with brine (5 mL), dry over MgSO4, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Radical Cyclizations: Harnessing Reactive Intermediates
Radical cyclizations provide a powerful means of constructing cyclopentane rings, particularly in complex molecular settings. These reactions proceed via a three-step sequence: radical generation, intramolecular cyclization, and radical quenching.
Mechanistic Considerations and Stereochemical Control
The success of a radical cyclization hinges on the relative rates of the desired intramolecular cyclization versus competing intermolecular reactions or premature quenching of the initial radical. The regioselectivity of the cyclization is generally governed by "Baldwin's Rules," with 5-exo-trig cyclizations being kinetically favored over 6-endo-trig pathways.[8]
The stereochemical outcome of radical cyclizations is often dictated by the adoption of a chair-like transition state, which minimizes steric interactions. Substituents on the acyclic precursor can therefore exert a significant influence on the diastereoselectivity of the ring-closing step.[9]
A common method for generating the initial radical involves the use of tributyltin hydride (Bu3SnH) and a radical initiator such as azobisisobutyronitrile (AIBN). However, concerns over the toxicity of tin reagents have led to the development of alternative methods, including fragmentation strategies and the use of less toxic silanes.[10]
Diagram 2.1: General Pathway for a 5-Exo-Trig Radical Cyclization
Caption: Key steps in a 5-exo-trig radical cyclization.
Substrate Scope and Limitations
While radical cyclizations are generally tolerant of a wide range of functional groups, their efficiency can be influenced by several factors:
| Factor | Influence on Reaction |
| Substituent Effects | Alkyl groups at various positions on the acyclic chain generally favor 5-exo closure.[10] |
| Acceptor Groups | Electron-withdrawing groups on the radical acceptor (the multiple bond) can enhance the rate and yield of cyclization. |
| Ring Size | Formation of 5- and 6-membered rings is most common; smaller or larger rings are less favored.[10] |
| Radical Precursor | The choice of radical precursor can impact the reaction conditions and the potential for side reactions. |
Detailed Experimental Protocol: Tin-Mediated Radical Cyclization
This protocol is a general representation of a tin-hydride mediated radical cyclization.
-
Reaction Setup: To a solution of the alkyl halide precursor (1.0 equiv) in degassed toluene (0.01-0.05 M) is added Bu3SnH (1.1-1.5 equiv) and AIBN (0.1-0.2 equiv).
-
Heating: The reaction mixture is heated to 80-110 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel. A common method to remove tin byproducts is to treat the crude mixture with a solution of iodine or potassium fluoride.
Ring-Closing Metathesis (RCM): A Modern Powerhouse
Ring-closing metathesis has emerged as a premier strategy for the synthesis of cyclic compounds, including functionalized cyclopentanes. This method utilizes transition metal catalysts, most notably those based on ruthenium (Grubbs catalysts) and molybdenum (Schrock catalysts), to effect the intramolecular cyclization of a diene.[11][12]
Mechanistic Principles and Catalyst Selection
The catalytic cycle of RCM proceeds through a series of [2+2] cycloaddition and cycloreversion steps, mediated by a metal-carbene species. The reaction is driven forward by the formation of a thermodynamically stable cyclic alkene and the release of a volatile byproduct, typically ethylene.[12]
The choice of catalyst is paramount to the success of an RCM reaction. First-generation Grubbs catalysts are effective for many simple dienes, while second- and third-generation catalysts, featuring N-heterocyclic carbene (NHC) ligands, exhibit greater activity, stability, and functional group tolerance.[13] The Stewart-Grubbs catalyst, a second-generation Hoveyda-Grubbs type, is particularly noted for its high efficiency and stability.[14]
Comparative Data for RCM in Cyclopentane Synthesis
| Catalyst | Substrate | Yield (%) | E/Z Selectivity | Reference |
| Grubbs I | Diethyl diallylmalonate | High | N/A | [15] |
| Grubbs II | Various 1,6-dienes | Generally >80 | Varies with substrate | [12] |
| Stewart-Grubbs | Sterically hindered dienes | High | Varies with substrate | [14] |
Diagram 3.1: Catalytic Cycle of Ring-Closing Metathesis
Caption: Simplified catalytic cycle for ring-closing metathesis.
Detailed Experimental Protocol: RCM with a Grubbs Catalyst
The following is a general procedure for the synthesis of a cyclopentene derivative via RCM.
-
Reagent Preparation: Dissolve the diene substrate (1.0 equiv) in a degassed solvent such as dichloromethane or toluene (0.001-0.01 M).
-
Catalyst Addition: Add the Grubbs catalyst (1-5 mol%) to the solution under an inert atmosphere.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) until the reaction is complete, as determined by TLC or GC-MS.
-
Quenching: Quench the reaction by adding a reagent such as ethyl vinyl ether or triphenylphosphine to deactivate the catalyst.
-
Purification: Concentrate the reaction mixture and purify the crude product by flash column chromatography on silica gel.
Pericyclic Reactions: The Nazarov and Pauson-Khand Reactions
Pericyclic reactions offer elegant and often stereospecific pathways to cyclopentane derivatives. Among these, the Nazarov cyclization and the Pauson-Khand reaction are particularly noteworthy for their ability to construct functionalized cyclopentenone cores.
The Nazarov Cyclization: A 4π Electrocyclization
The Nazarov cyclization is the acid-catalyzed 4π-conrotatory electrocyclization of a divinyl ketone to a cyclopentenone. The reaction proceeds through a pentadienyl cation intermediate, and the stereochemistry of the product is determined by the conrotatory closure of this intermediate.[16][17] Modern variations of the Nazarov cyclization employ Lewis acids or Brønsted acids as catalysts and have been developed into highly enantioselective processes.[17][18]
The Pauson-Khand Reaction: A [2+2+1] Cycloaddition
The Pauson-Khand reaction is a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex, to form a cyclopentenone.[19][20] The reaction is particularly powerful in its intramolecular variant for the construction of bicyclic systems.[21] While the original reaction required stoichiometric amounts of cobalt, catalytic versions using various transition metals have been developed.[22][23]
Diagram 4.1: The Pauson-Khand Reaction Mechanism
Caption: A plausible mechanism for the Pauson-Khand reaction.
Comparative Overview of Pericyclic Methods
| Reaction | Key Transformation | Common Catalysts/Reagents | Key Advantages |
| Nazarov Cyclization | Divinyl ketone → Cyclopentenone | Lewis acids (e.g., FeCl3, BF3·OEt2), Brønsted acids | Stereospecific, access to highly substituted cyclopentenones. |
| Pauson-Khand Reaction | Alkyne + Alkene + CO → Cyclopentenone | Co2(CO)8, [Rh(CO)2Cl]2 | Atom-economical, rapid construction of bicyclic systems. |
Detailed Experimental Protocol: The Intramolecular Pauson-Khand Reaction
This protocol is a general representation for a cobalt-mediated intramolecular Pauson-Khand reaction.
-
Complex Formation: In a flame-dried flask under an inert atmosphere, dissolve the enyne substrate (1.0 equiv) in an anhydrous solvent such as dichloromethane. Add dicobalt octacarbonyl (1.1 equiv) and stir at room temperature for several hours until the formation of the alkyne-cobalt complex is complete (indicated by a color change and TLC analysis).
-
Cyclization: Adsorb the reaction mixture onto silica gel and apply it to the top of a silica gel column. Elute with a suitable solvent system to induce the cyclization. Alternatively, the reaction can be promoted by heating or by the addition of a promoter like N-methylmorpholine N-oxide (NMO).
-
Workup and Purification: Collect the fractions containing the product and remove the solvent under reduced pressure. The crude product is then purified by flash column chromatography.
Domino and Cascade Reactions: Efficiency in Complexity
Domino and cascade reactions offer a highly efficient means of constructing complex molecular architectures from simple starting materials in a single operation. These processes involve a sequence of intramolecular reactions that are triggered by a single event, leading to a significant increase in molecular complexity.
Mechanistic Cascades and Strategic Design
The design of a domino reaction requires a careful consideration of the reactivity of the functional groups in the starting material and the intermediates. A rhodium-catalyzed domino sequence, for example, can generate highly functionalized cyclopentanes with multiple stereocenters from vinyldiazoacetates and allyl alcohols.[24] This sequence involves an initial oxonium ylide formation, followed by a[1][24]-sigmatropic rearrangement, an oxy-Cope rearrangement, a keto-enol tautomerization, and finally a carbonyl-ene reaction.[24]
Organocatalysis has also emerged as a powerful tool for initiating asymmetric cascade reactions. For instance, a secondary amine and an N-heterocyclic carbene (NHC) can work in concert to catalyze a formal [3+2] reaction between a 1,3-dicarbonyl and an α,β-unsaturated aldehyde, affording densely functionalized cyclopentanones with high enantioselectivity.[25]
Diagram 5.1: A Representative Organocatalytic Cascade for Cyclopentanone Synthesis
Caption: A dual-catalyst cascade for cyclopentanone synthesis.
Comparison of Domino Strategies
| Initiating Catalyst/Reaction | Key Steps | Resulting Scaffold | Reference |
| Rhodium Carbene | Ylide formation,[1][24]-sigmatropic rearrangement, oxy-Cope, ene reaction | Highly substituted cyclopentanes | [24] |
| Organocatalysis (Amine/NHC) | Michael addition, intramolecular crossed benzoin | Densely functionalized cyclopentanones | [25] |
| Organocatalysis (Thiourea) | Intramolecular nitronate-ketone reaction | γ-Nitroketones | [26] |
Detailed Experimental Protocol: Asymmetric Organocatalytic Domino Reaction
This protocol is adapted from an NHC-catalyzed Michael/Michael/esterification domino reaction.[27]
-
Reaction Setup: To a vial containing the NHC pre-catalyst (10 mol%) and a base such as K3PO4 (1.0 equiv) is added the solvent (e.g., a mixture of CHCl3 and EtOH).
-
Reagent Addition: The α,β-unsaturated aldehyde (1.5 equiv) and the 2-nitroallylic acetate (1.0 equiv) are added sequentially.
-
Reaction Conditions: The reaction mixture is stirred at a reduced temperature (e.g., -10 °C) for an extended period (e.g., 60 hours).
-
Monitoring: The progress of the reaction is monitored by TLC.
-
Purification: Upon completion, the reaction mixture is directly purified by flash column chromatography on silica gel to afford the cyclopentane product.
Conclusion and Future Outlook
The synthesis of functionalized cyclopentanes remains a vibrant and evolving field of research. The strategies outlined in this guide, from classic cycloadditions to modern catalytic domino reactions, provide a powerful toolkit for the construction of this important carbocyclic scaffold. Future developments will undoubtedly focus on the discovery of new catalytic systems with enhanced activity and selectivity, the development of more sustainable and atom-economical processes, and the application of these methods to the synthesis of increasingly complex and biologically important target molecules. The continued exploration of novel synthetic routes will be essential for advancing the fields of medicinal chemistry, materials science, and beyond.
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- 18. Using Nazarov Electrocyclization to Stage Chemoselective [1,2]-Migrations: Stereoselective Synthesis of Functionalized Cyclopentenones - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 20. grokipedia.com [grokipedia.com]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
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- 25. pubs.acs.org [pubs.acs.org]
- 26. Sci-Hub. Asymmetric Organocatalytic Synthesis of Cyclopentane γ-Nitroketones / Synlett, 2015 [sci-hub.box]
- 27. Asymmetric synthesis of cyclopentanes bearing four contiguous stereocenters via an NHC-catalyzed Michael/Michael/esterification domino reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 28. A concise and scalable chemoenzymatic synthesis of prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of 1-(Prop-2-en-1-yl)cyclopentane-1-carboxylic Acid in Peptide Synthesis
Introduction: A Novel Tool for Peptide Scaffolding and Functionalization
The incorporation of unnatural amino acids into peptides is a powerful strategy for modulating their pharmacological properties, including stability, potency, and target selectivity.[1] Among these, α,α-disubstituted cyclic amino acids are of particular interest as they can impose conformational constraints on the peptide backbone, leading to the stabilization of specific secondary structures such as β-turns and helices.[2] This conformational rigidity can enhance binding affinity to biological targets and improve resistance to enzymatic degradation.[3]
This guide details the application of 1-(prop-2-en-1-yl)cyclopentane-1-carboxylic acid, a unique α,α-disubstituted cyclic amino acid, in solid-phase peptide synthesis (SPPS). The cyclopentane ring provides a rigid scaffold, while the appended prop-2-en-1-yl (allyl) group offers a versatile handle for post-synthetic modifications. The allyl group is orthogonal to standard Fmoc and Boc protecting group strategies, allowing for selective deprotection and subsequent functionalization on the solid support.[4]
These application notes provide a comprehensive overview, from the synthesis of the requisite Fmoc-protected building block to its incorporation into peptide chains and post-synthetic manipulation of the allyl group. The protocols are designed for researchers, scientists, and drug development professionals seeking to explore novel peptide architectures with enhanced therapeutic potential.
Key Properties and Advantages
The unique structural features of this compound offer several advantages in peptide design:
-
Conformational Constraint: The α,α-disubstitution and cyclic nature of the amino acid restrict the rotational freedom of the peptide backbone, promoting the formation of well-defined secondary structures.[2]
-
Enhanced Stability: The constrained conformation can render the peptide less susceptible to proteolytic cleavage, thereby increasing its in vivo half-life.[3]
-
Orthogonal Handle for Functionalization: The allyl group is stable to the acidic and basic conditions of Fmoc-based SPPS but can be selectively removed using a palladium(0) catalyst.[4][5] This allows for on-resin modifications such as:
-
Modulation of Physicochemical Properties: The introduction of this lipophilic amino acid can influence the overall solubility and membrane permeability of the peptide.
Synthesis of Fmoc-1-(prop-2-en-1-yl)cyclopentane-1-carboxylic Acid
The successful incorporation of this compound into a peptide via Fmoc-SPPS first requires its conversion to the N-terminally protected Fmoc derivative. The following protocol is adapted from standard procedures for the Fmoc protection of amino acids.[8]
Protocol 1: Synthesis of Fmoc-1-(prop-2-en-1-yl)cyclopentane-1-carboxylic Acid
This protocol describes the N-Fmoc protection of the amino group of this compound.
Materials:
-
This compound
-
9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Water (deionized)
-
Ethyl acetate
-
Hexane
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve this compound (1 equivalent) in a 10% aqueous solution of sodium carbonate (or a suitable amount of sodium bicarbonate) in a round-bottom flask. The volume should be sufficient to fully dissolve the starting material. Cool the solution to 0 °C in an ice bath.
-
Addition of Fmoc Reagent: In a separate flask, dissolve Fmoc-Cl or Fmoc-OSu (1.05 equivalents) in 1,4-dioxane. Slowly add the Fmoc reagent solution to the chilled amino acid solution dropwise over 30-60 minutes with vigorous stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Dilute the reaction mixture with water and transfer it to a separatory funnel.
-
Wash the aqueous layer with diethyl ether (2x) to remove unreacted Fmoc-Cl and byproducts.
-
Carefully acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C. The Fmoc-protected amino acid will precipitate as a white solid or oil.
-
-
Extraction: Extract the product with ethyl acetate (3x).
-
Washing and Drying: Combine the organic extracts and wash with water (2x) and then with brine (1x). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by flash column chromatography on silica gel.
Characterization: Confirm the identity and purity of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Solid-Phase Peptide Synthesis (SPPS) Protocols
The following protocols detail the incorporation of Fmoc-1-(prop-2-en-1-yl)cyclopentane-1-carboxylic acid into a peptide sequence using manual Fmoc-based SPPS. These protocols can be adapted for automated peptide synthesizers.
Protocol 2: Incorporation of Fmoc-1-(prop-2-en-1-yl)cyclopentane-1-carboxylic Acid into a Peptide Sequence
This protocol outlines a single coupling cycle for the incorporation of the unnatural amino acid.
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-1-(prop-2-en-1-yl)cyclopentane-1-carboxylic acid
-
Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Deprotection solution: 20% piperidine in DMF
-
Washing solvent: Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x), followed by DMF (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-1-(prop-2-en-1-yl)cyclopentane-1-carboxylic acid (3-5 equivalents relative to resin loading) and HATU or PyAOP (2.9-4.9 equivalents) in DMF.
-
Add DIPEA or NMM (6-10 equivalents) to the solution and pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 2-4 hours. Due to the steric hindrance of the α,α-disubstituted amino acid, a longer coupling time and/or double coupling may be necessary.[9]
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). A negative result (yellow beads) indicates complete coupling.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
Table 1: Recommended Reagent Equivalents for Coupling
| Reagent | Equivalents (relative to resin loading) |
| Fmoc-protected Amino Acid | 3 - 5 |
| Coupling Reagent (HATU/PyAOP) | 2.9 - 4.9 |
| Base (DIPEA/NMM) | 6 - 10 |
Causality Behind Experimental Choices:
-
Coupling Reagents: HATU and PyAOP are recommended due to their high efficiency in coupling sterically hindered amino acids and their ability to suppress racemization.[10]
-
Extended Coupling Time: The α,α-disubstitution of the amino acid sterically hinders the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, necessitating longer reaction times to achieve complete coupling.
Protocol 3: On-Resin Deprotection of the Allyl Group
This protocol describes the selective removal of the prop-2-en-1-yl group from the cyclopentane ring while the peptide remains attached to the solid support.
Materials:
-
Peptide-resin containing the this compound residue
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Allyl scavenger: Phenylsilane (PhSiH₃) or Morpholine
-
Anhydrous and deoxygenated solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Resin Preparation: Swell the peptide-resin in anhydrous, deoxygenated DCM or THF in a reaction vessel under an inert atmosphere.
-
Deprotection Cocktail Preparation: In a separate flask under an inert atmosphere, dissolve Pd(PPh₃)₄ (0.2-0.3 equivalents relative to the allyl-protected residue) in the reaction solvent. Add the allyl scavenger (e.g., Phenylsilane, 20-40 equivalents). The solution should be a clear, pale yellow.
-
Deprotection Reaction: Add the deprotection cocktail to the swollen resin. Agitate the suspension gently at room temperature for 1-2 hours. The reaction is often performed twice for 30-60 minutes each to ensure complete deprotection.[11]
-
Washing: After the reaction is complete, drain the solution and wash the resin extensively to remove the palladium catalyst and scavenger. A recommended washing sequence is:
-
DCM or THF (5x)
-
0.5% DIPEA in DMF (2x)
-
0.5% Sodium diethyldithiocarbamate in DMF (2x) (to scavenge residual palladium)
-
DMF (5x)
-
DCM (5x)
-
-
Post-Deprotection Modification: The deprotected residue, now bearing a reactive site, can be used for subsequent on-resin modifications (e.g., cyclization, ligation).
Trustworthiness of the Protocol: The extensive washing steps are critical to remove all traces of the palladium catalyst, which can interfere with subsequent synthetic steps or contaminate the final peptide product. The use of a palladium scavenger in the washing steps ensures the complete removal of the catalyst.
Visualization of Workflows
Diagram 1: SPPS Cycle for Incorporating the Unnatural Amino Acid
Caption: Workflow for the solid-phase peptide synthesis (SPPS) cycle.
Diagram 2: Orthogonal Deprotection Strategy
Caption: Orthogonality of Fmoc, Allyl, and acid-labile protecting groups.
Troubleshooting and Considerations
-
Incomplete Coupling: If the Kaiser test remains positive after the initial coupling, a second coupling should be performed. Using a more concentrated solution of the activated amino acid or increasing the temperature slightly (e.g., to 40°C) may improve the coupling efficiency.
-
Allyl Group Stability: The allyl group is generally stable to the reagents used in Fmoc-SPPS. However, prolonged exposure to strong nucleophiles should be avoided. The stability of the allyl group to specific coupling reagents should be considered, although it is known to be stable to common carbodiimide and phosphonium/uronium salt-based reagents.[5]
-
Palladium Catalyst Removal: Residual palladium can be detrimental to the peptide's biological activity and can interfere with subsequent reactions. The use of commercially available palladium scavengers (e.g., thiol-functionalized silica) can be employed for highly sensitive applications.
-
Post-Synthesis Modification: The reactivity of the deprotected cyclopentane ring will depend on the nature of the subsequent reaction. For example, if the allyl group is used as a precursor for metathesis-based cyclization, care must be taken to ensure the compatibility of the metathesis catalyst with the peptide and the solid support.
Conclusion
The use of this compound offers a novel and powerful approach to peptide design. By combining conformational constraint with a versatile chemical handle, this unnatural amino acid enables the synthesis of peptides with potentially enhanced stability, bioactivity, and novel functionalities. The protocols provided herein offer a robust framework for the successful incorporation and manipulation of this promising building block in solid-phase peptide synthesis.
References
-
BenchChem. (2025). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols. Link
-
BenchChem. (2025). Technical Support Center: Scavengers for Palladium Catalysts in Solid-Phase Peptide Synthesis (SPPS). Link
-
BenchChem. (2025). A Comparative Guide to Allyl vs. Other Protecting Groups for Glutamic Acid in Peptide Synthesis. Link
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Link
-
AAPPTec. (n.d.). 1209 – Allyl Ester Deprotection and On-Resin Cyclization. Link
-
Otvos, F., et al. (2017). Preorganized Cyclic α,α-Disubstituted α-Amino Acids Bearing Functionalized Side Chains That Act as Peptide-Helix Inducers. The Journal of Organic Chemistry. Link
-
Google Patents. (1992). EP0518295A2 - Allyl side chain protection in peptide synthesis. Link
-
Wilson, K. R., et al. (2016). Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. Journal of Peptide Science. Link
-
Okada, Y. (2001). Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. Current Organic Chemistry. Link
-
Vutukuri, D. R., et al. (2003). A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis. The Journal of Organic Chemistry. Link
-
Chen, Y.-C., et al. (2023). Designing Cyclic-Constrained Peptides to Inhibit Human Phosphoglycerate Dehydrogenase. International Journal of Molecular Sciences. Link
-
Organic Chemistry Portal. (n.d.). A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis. Link
-
Vinogradov, A. A., et al. (2018). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules. Link
-
Loffredo, M. R., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules. Link
-
Kumar, S., et al. (2018). Constrained α-Helical Peptides as Inhibitors of Protein-Protein and Protein-DNA Interactions. Pharmaceuticals. Link
-
The Royal Society of Chemistry. (n.d.). Supporting Information - A general and efficient strategy for the total synthesis of hepcidin. Link
-
BenchChem. (2025). A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis. Link
-
Albericio, F., et al. (2022). Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. Organic Letters. Link
-
Abreu, M., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science. Link
-
Wu, Y., et al. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Organic Letters. Link
-
Chem-Impex. (n.d.). Fmoc-(1S,2S)-2-aminocyclopentane carboxylic acid. Link
-
Han, Y., et al. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. Link
-
MilliporeSigma. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Link
-
Stepan, A. F., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry. Link
-
Chem-Impex. (n.d.). Fmoc-(1R,2R)-2-aminocyclopentane carboxylic acid. Link
-
Loffredo, M. R., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules. Link
Sources
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- 2. researchgate.net [researchgate.net]
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Application Notes and Protocols: 1-(Prop-2-en-1-yl)cyclopentane-1-carboxylic acid in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unlocking the Potential of a Unique Functional Monomer
1-(Prop-2-en-1-yl)cyclopentane-1-carboxylic acid is a fascinating, yet underexplored, monomer in the field of polymer chemistry. Its unique molecular architecture, combining a reactive allyl group for polymerization, a versatile carboxylic acid functionality for post-polymerization modification, and a rigid cyclopentane ring, presents a compelling platform for the design of novel functional polymers.[1][2] The presence of both a polymerizable double bond and a carboxylic acid group allows for the creation of polymers with tunable properties, making them attractive for a wide range of applications, particularly in the biomedical field.[3][4]
The cyclopentane moiety introduces rigidity and a defined stereochemical structure into the polymer backbone, which can influence the material's thermal and mechanical properties. The allyl group, while known for its challenging polymerization kinetics due to degradative chain transfer, offers a pathway to polymers with unique microstructures.[5][6] The carboxylic acid group provides a handle for a plethora of chemical transformations, including amidation, esterification, and salt formation, enabling the attachment of bioactive molecules, the tuning of solubility, and the introduction of stimuli-responsive behavior.[7]
These application notes provide a comprehensive guide for researchers interested in exploring the potential of this compound in their polymer synthesis endeavors. We will delve into detailed protocols for its polymerization, characterization of the resulting polymers, and discuss potential applications based on the inherent properties of this monomer.
I. Synthesis and Characterization of Poly[this compound]
The polymerization of allyl monomers can be notoriously difficult to control due to the stability of the allylic radical, which can lead to low molecular weight polymers.[6][8] However, with careful selection of polymerization techniques and conditions, it is possible to synthesize well-defined polymers. Here, we present protocols for both free radical and controlled radical polymerization.
Free Radical Polymerization Protocol
Free radical polymerization is a common and versatile method for polymer synthesis. For allyl monomers, it is crucial to optimize initiator concentration and temperature to minimize side reactions.
Experimental Protocol: Free Radical Polymerization
-
Monomer Purification: Purify this compound by passing it through a short column of basic alumina to remove any acidic impurities and inhibitors.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve the purified monomer (e.g., 5 g) in a suitable solvent (e.g., 20 mL of anhydrous dioxane or toluene).
-
Initiator Addition: Add a free radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) (typically 0.1-1 mol% with respect to the monomer).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.
-
Polymerization: Immerse the sealed flask in a preheated oil bath at a temperature appropriate for the chosen initiator (e.g., 60-80 °C for AIBN). Allow the reaction to proceed for a defined period (e.g., 24-48 hours).
-
Polymer Isolation: After the desired time, cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent (e.g., cold hexane or diethyl ether).
-
Purification: Collect the precipitated polymer by filtration, wash it several times with the non-solvent to remove unreacted monomer and initiator residues, and dry it under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Causality Behind Experimental Choices:
-
Solvent: Anhydrous and inert solvents are chosen to prevent side reactions with the carboxylic acid group and to avoid chain transfer to the solvent.
-
Initiator Concentration: A relatively low initiator concentration is used to minimize the rate of termination and favor the formation of higher molecular weight polymers.
-
Degassing: The removal of oxygen is critical as it can act as a radical scavenger and inhibit the polymerization process.
-
Precipitation: This is a standard method for purifying polymers, separating the high molecular weight product from low molecular weight impurities.
Controlled Radical Polymerization: Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization
For better control over molecular weight and dispersity, controlled radical polymerization techniques are recommended. RAFT polymerization is a versatile method that is tolerant to a wide range of functional groups, including carboxylic acids.
Experimental Protocol: RAFT Polymerization
-
Reagents: In addition to the purified monomer, initiator (e.g., AIBN), and solvent, a RAFT agent is required. A suitable RAFT agent for this monomer would be a dithiobenzoate or a trithiocarbonate, such as 2-cyano-2-propyl dodecyl trithiocarbonate.
-
Reaction Setup and Degassing: Follow the same procedure as for free radical polymerization.
-
Component Ratios: The ratio of monomer to RAFT agent to initiator is crucial for controlling the molecular weight. A typical ratio might be [Monomer]:[RAFT]:[Initiator] = 100:1:0.1.
-
Polymerization and Isolation: The polymerization and isolation steps are similar to those for free radical polymerization. The reaction time may need to be adjusted based on kinetic studies.
Causality Behind Experimental Choices:
-
RAFT Agent: The choice of RAFT agent is critical for the successful control of the polymerization. The leaving group and the activating group of the RAFT agent influence the rate of chain transfer and the overall control of the polymerization.
-
Component Ratios: The theoretical molecular weight of the polymer can be calculated based on the initial ratio of monomer to RAFT agent, providing a high degree of control over the final polymer properties.
Table 1: Comparison of Polymerization Techniques
| Parameter | Free Radical Polymerization | RAFT Polymerization |
| Control over MW | Poor to moderate | Good to excellent |
| Dispersity (Đ) | Broad (Đ > 1.5) | Narrow (Đ < 1.3) |
| Architecture | Linear or branched | Linear, block, star (with appropriate RAFT agent) |
| End-group control | Limited | High fidelity |
| Experimental Setup | Simpler | Requires RAFT agent |
II. Characterization of the Resulting Polymer
A thorough characterization of the synthesized polymer is essential to understand its properties and potential applications.
Table 2: Polymer Characterization Techniques
| Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) | Confirmation of polymer structure, determination of monomer conversion. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identification of functional groups (C=O of carboxylic acid, C=C of residual allyl groups). |
| Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ). |
| Thermal Gravimetric Analysis (TGA) | Assessment of thermal stability and decomposition temperature. |
| Differential Scanning Calorimetry (DSC) | Determination of glass transition temperature (Tg). |
| Titration | Quantification of carboxylic acid groups in the polymer.[9] |
III. Potential Applications in Polymer Chemistry and Beyond
The unique combination of functional groups in poly[this compound] opens up a wide array of potential applications.
Functional Materials
-
Adhesives and Coatings: The carboxylic acid groups can promote adhesion to various substrates through hydrogen bonding and can also serve as crosslinking sites to improve the mechanical properties of coatings.
-
Dispersants: Copolymers containing this monomer can act as dispersants for pigments or nanoparticles, with the carboxylic acid groups providing stabilization in polar media.[10]
Biomedical Applications
The biocompatibility of polymers containing cyclic structures and carboxylic acid groups makes them promising candidates for biomedical applications.[11][12]
-
Drug Delivery: The carboxylic acid groups can be used to conjugate drugs via ester or amide linkages. The pH-responsive nature of the carboxylic acid groups can be exploited for targeted drug release in specific physiological environments.
-
Tissue Engineering: The polymer can be functionalized with cell-adhesive peptides or growth factors to create scaffolds that promote cell growth and tissue regeneration.
-
Biocompatible Coatings: The polymer can be used to coat medical devices to improve their biocompatibility and reduce protein fouling.
IV. Visualizing the Workflow
Polymerization Workflow
Caption: Workflow for the synthesis and characterization of the polymer.
Monomer and Polymer Structure
Caption: Chemical structures of the monomer and the resulting polymer. (Note: A placeholder image is used for the polymer structure as a precise 2D representation is complex. The label describes the structure.)
Conclusion and Future Outlook
This compound represents a promising building block for the creation of advanced functional polymers. While the polymerization of allyl monomers presents certain challenges, modern polymerization techniques like RAFT offer the potential to synthesize well-defined polymers with tailored properties. The combination of a rigid cyclic backbone and a versatile carboxylic acid functionality paves the way for the development of novel materials for a diverse range of applications, from advanced coatings to innovative biomedical devices. Further research into the polymerization kinetics, copolymerization with other monomers, and post-polymerization modification of this unique monomer is highly encouraged to fully unlock its potential.
References
- Functional Polymers for Biomedical Apps. (n.d.).
- Cyclic polymers: synthesis, characteristics, and emerging applications - RSC Publishing. (2022, August 2).
- Developing Advanced Functional Polymers for Biomedical Applications | Biomacromolecules - ACS Publications. (2020, February 10).
- Functional Polymers for Biomedical Apps - Sigma-Aldrich. (n.d.).
- Editorial: Design, Synthesis and Biomedical Applications of Functional Polymers - MPG.PuRe. (2021, July 1).
- Synthesis and Biomedical Applications of Functional Polymers - ResearchGate. (2021, August 13).
- Density Functional Theory Guide for an Allyl Monomer Polymerization Mechanism: Photoinduced Radical-Mediated [3 + 2] Cyclization - NIH. (n.d.).
- Free-radical polymerization of allyl compounds - Semantic Scholar. (n.d.).
- Density Functional Theory Guide for an Allyl Monomer Polymerization Mechanism: Photoinduced Radical-Mediated [3 + 2] Cyclization | ACS Omega. (2021, June 8).
- Reactivity of Allyl Monomers in Radical Polymerization - Taylor & Francis Online. (n.d.).
- The synthesis, properties and potential applications of cyclic polymers. (2020, April 6).
- Polymerisation of Allyl Compounds - ResearchGate. (2025, August 5).
- This compound - PubChem. (n.d.).
- 1-(Prop-2-yn-1-yl)cyclopentane-1-carboxylic acid | C9H12O2 - PubChem. (n.d.).
- Cyclic polymers: Advances in their synthesis, properties, and biomedical applications. (2020, April 27).
- Biomaterials applications of cyclic polymers | Request PDF - ResearchGate. (2025, August 5).
- SYNTHESIS AND CHARACTERIZATION OF pH-SENSITIVE POLYMER VIA CARBOXAMIDE GROUP. (n.d.).
- Allyl Monomers | ChemScene. (n.d.).
- The synthesis, properties and potential applications of cyclic polymers - ResearchGate. (n.d.).
- Synthesis, Characterization, and Solid-State Properties of (CH 2 –CH 2 –C(COOH) 2 ) n : A Highly Symmetrical, Semicrystalline Carbon-Chain Poly(carboxylic acid) - Bohrium. (n.d.).
- Cyclic Comonomers for the Synthesis of Carboxylic Acid and Amine Functionalized Poly(l-Lactic Acid) - MDPI. (n.d.).
- Carboxylic Acid-Catalyzed Controlled Ring-Opening Polymerization of Sarcosine N- Carboxyanhydride: Fast Kinetics, Ultra-High Mol - ChemRxiv. (n.d.).
- Allyl Monomers and Polymers - Semantic Scholar. (2003, September 19).
- This compound | 411238-08-9 | LRA23808 - Biosynth. (n.d.).
- The Polymerization of Allyl Compounds. VI. The Polymerization of Allyl-1-d2 Acetate and the Mechanism of its Chain Termination | Journal of the American Chemical Society. (n.d.).
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- Synthesis and dispersing properties of carboxylic acid allyl polyether type superplasticizers. (2025, August 7).
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Application Notes and Protocols for the Esterification of 1-(Prop-2-en-1-yl)cyclopentane-1-carboxylic acid
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Abstract
This technical guide provides a comprehensive overview and detailed protocols for the esterification of 1-(Prop-2-en-1-yl)cyclopentane-1-carboxylic acid, a sterically hindered carboxylic acid. Recognizing the challenges associated with the esterification of such substrates, this document explores two robust methodologies: the classic Fischer-Speier esterification and the milder, coupling agent-mediated Steglich esterification. A thorough examination of the mechanistic underpinnings of each method is presented to empower researchers to make informed decisions based on substrate compatibility and desired reaction conditions. Detailed, step-by-step protocols, characterization techniques for the resulting ester, and a troubleshooting guide are included to facilitate successful synthesis in a research and development setting.
Introduction: The Challenge of Sterically Hindered Esterification
The synthesis of esters from carboxylic acids and alcohols is a cornerstone of organic chemistry, with wide-ranging applications in the pharmaceutical, materials science, and fragrance industries. While numerous methods exist, the esterification of sterically hindered carboxylic acids, such as this compound, presents a significant synthetic hurdle. The bulky cyclopentyl group adjacent to the carboxylic acid moiety impedes the approach of the alcohol nucleophile, often leading to low yields and slow reaction rates under standard conditions.
This compound (C₉H₁₄O₂) is a versatile building block with a molecular weight of 154.21 g/mol .[1][2] Its structure, featuring a quaternary carbon at the point of substitution, necessitates careful selection of an appropriate esterification strategy to overcome the steric hindrance. This guide will provide researchers with the necessary tools to effectively synthesize esters from this challenging substrate.
Mechanistic Principles and Protocol Selection
The choice of esterification method is paramount to success. Here, we dissect two fundamentally different, yet highly effective, approaches.
Fischer-Speier Esterification: The Brute-Force Approach
The Fischer-Speier esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[3][4] To drive the reaction towards the ester product, it is typically carried out with a large excess of the alcohol, which also serves as the solvent, and a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[4][5] The removal of water, a byproduct of the reaction, can also shift the equilibrium to favor ester formation.[3][4]
The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity.[6] The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate.[4] Subsequent proton transfer and elimination of a water molecule yield the ester.[6] All steps in this process are reversible.[3]
Causality in Experimental Choices:
-
Excess Alcohol: Le Châtelier's principle dictates that using a large excess of a reactant (the alcohol) will push the equilibrium towards the products.[3]
-
Strong Acid Catalyst: The catalyst protonates the carbonyl, making the carboxylic acid a much better electrophile to overcome the inherent steric hindrance.
-
Heat (Reflux): The reaction is often slow, and providing thermal energy increases the reaction rate.
Steglich Esterification: A Milder, Kinetically Driven Alternative
For substrates that are sensitive to harsh acidic conditions or when using precious alcohols where a large excess is not feasible, the Steglich esterification offers a mild and efficient alternative.[7][8] This method utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[7][9]
The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and DCC.[9] DMAP, being a more potent nucleophile than the alcohol, then attacks this intermediate to form a reactive N-acylpyridinium species.[8][9] This "active ester" is then readily attacked by the alcohol to furnish the desired ester, even with sterically demanding substrates.[9] A key advantage is that the reaction is driven by the formation of the insoluble and stable dicyclohexylurea (DCU) byproduct, which can be easily removed by filtration.[7]
Causality in Experimental Choices:
-
DCC (Coupling Agent): Activates the carboxylic acid by converting the hydroxyl group into a good leaving group.
-
DMAP (Catalyst): Acts as an acyl transfer agent, forming a highly reactive intermediate that accelerates the reaction and suppresses side reactions like the formation of N-acylurea.[7][9]
-
Aprotic Solvent: A non-protic solvent like dichloromethane (DCM) is used to prevent interference with the reactive intermediates.
Protocol Selection Guide
The choice between Fischer and Steglich esterification depends on several factors:
| Feature | Fischer-Speier Esterification | Steglich Esterification |
| Conditions | Harsh (strong acid, heat) | Mild (room temperature)[7] |
| Substrate Scope | Not suitable for acid-sensitive molecules[8] | Good for acid-labile substrates[8][9] |
| Alcohol Requirement | Large excess required[3] | Stoichiometric amounts can be used |
| Work-up | Aqueous work-up to remove acid and excess alcohol | Filtration to remove DCU byproduct, followed by aqueous work-up[10] |
| Byproducts | Water | Dicyclohexylurea (DCU)[7] |
| Ideal For | Large-scale synthesis with simple, robust alcohols[6] | Sterically hindered substrates, precious alcohols, and acid-sensitive molecules[9][11] |
Detailed Experimental Protocols
Protocol 1: Fischer-Speier Esterification of this compound with Ethanol
Materials:
-
This compound
-
Ethanol (absolute, 200 proof)
-
Sulfuric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.0 g, 32.4 mmol).
-
Add an excess of absolute ethanol (50 mL).
-
Carefully and slowly add concentrated sulfuric acid (1 mL) to the stirring solution.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 80-90°C) with continuous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a separatory funnel containing 100 mL of cold water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude ester can be purified by column chromatography on silica gel.[12]
Protocol 2: Steglich Esterification of this compound with Benzyl Alcohol
Materials:
-
This compound
-
Benzyl alcohol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (2.0 g, 13.0 mmol) in anhydrous dichloromethane (40 mL).
-
Add benzyl alcohol (1.41 g, 13.0 mmol, 1.0 eq.) and 4-dimethylaminopyridine (0.16 g, 1.3 mmol, 0.1 eq.).
-
Cool the reaction mixture to 0°C in an ice bath with stirring.
-
In a separate beaker, dissolve N,N'-dicyclohexylcarbodiimide (2.95 g, 14.3 mmol, 1.1 eq.) in anhydrous dichloromethane (10 mL).
-
Add the DCC solution dropwise to the reaction mixture at 0°C over 10-15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.[10] The formation of a white precipitate (dicyclohexylurea) will be observed.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter the mixture through a Buchner funnel to remove the precipitated dicyclohexylurea. Wash the filter cake with a small amount of cold dichloromethane.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[13]
Characterization of the Ester Product
The successful synthesis of the ester can be confirmed using various spectroscopic techniques.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[14]
-
Disappearance of the broad O-H stretch: The broad O-H stretching band of the carboxylic acid (typically around 2500-3300 cm⁻¹) will disappear.
-
Appearance of a strong C=O stretch: A strong absorption band for the ester carbonyl group will appear in the range of 1735-1750 cm⁻¹.[15][16]
-
Appearance of C-O stretches: Two or more C-O stretching bands will be present in the fingerprint region (1000-1300 cm⁻¹).[15]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed structural information.[17]
-
¹H NMR:
-
The acidic proton of the carboxylic acid (typically >10 ppm) will no longer be present.
-
New signals corresponding to the protons of the alcohol moiety will appear. For example, in an ethyl ester, a quartet around 4.1 ppm and a triplet around 1.2 ppm would be expected.[17] For a benzyl ester, signals in the aromatic region (7.2-7.4 ppm) and a singlet for the benzylic protons (~5.1 ppm) would be observed.
-
Protons on the carbon adjacent to the ester oxygen typically appear in the 3.7-4.1 ppm region.[18]
-
-
¹³C NMR:
-
The carbonyl carbon of the ester will typically resonate around 170-175 ppm.
-
Signals corresponding to the carbons of the alcohol moiety will be present.
-
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation (Fischer) | Insufficient reaction time or temperature. | Increase reaction time and ensure the mixture is refluxing. |
| Inactive catalyst. | Use fresh, concentrated sulfuric acid. | |
| Water present in the reaction. | Use anhydrous alcohol and reagents. | |
| Low or no product formation (Steglich) | Inactive DCC or DMAP. | Use fresh reagents. DCC can be sensitive to moisture. |
| Steric hindrance is too great for the chosen alcohol. | Consider a less hindered alcohol or a different esterification method. | |
| Formation of N-acylurea byproduct (Steglich) | Slow reaction with the alcohol. | Ensure an adequate amount of DMAP is used.[9] |
| Difficulty in removing DCU (Steglich) | DCU is slightly soluble in some organic solvents. | Cool the reaction mixture in an ice bath for 30 minutes before filtration to maximize precipitation. Wash the filter cake with a minimal amount of cold solvent. |
| Incomplete reaction | Equilibrium reached (Fischer). | Remove water using a Dean-Stark apparatus or by adding molecular sieves. |
| Insufficient activation (Steglich). | Ensure the correct stoichiometry of DCC is used. |
Visualization of Reaction Mechanisms and Workflow
Fischer-Speier Esterification Mechanism
Caption: Mechanism of Fischer-Speier Esterification.
Steglich Esterification Mechanism
Caption: Mechanism of Steglich Esterification.
General Experimental Workflow
Caption: General workflow for ester synthesis.
References
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
-
Wikipedia. (2023, December 1). Mitsunobu reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
- Hughes, D. L. (1996). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.
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University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]
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Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
- Liyana-Pathiranage, A., & Cole, L. J. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters.
-
Wikipedia. (2023, November 29). Steglich esterification. Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
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Rocky Mountain Laboratories. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved from [Link]
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Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]
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Grokipedia. (n.d.). Steglich esterification. Retrieved from [Link]
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University of Calgary. (n.d.). Spectroscopy Tutorial: Esters. Retrieved from [Link]
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LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
-
JoVE. (2020, March 26). Esterification. Retrieved from [Link]
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Chemistry Steps. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
- Hughes, D. L., Reamer, R. A., Bergan, J. J., & Grabowski, E. J. (1996). The Effect of Acid Strength on the Mitsunobu Esterification Reaction: Carboxyl vs Hydroxyl Reactivity. The Journal of Organic Chemistry, 61(9), 2967-2971.
-
IR Spectroscopy of Esters. (n.d.). Retrieved from [Link]
- Neises, B., & Steglich, W. (1985).
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Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
- Clarke, C. J., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5851-5859.
-
Liyana-Pathiranage, A., & Cole, L. J. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. ResearchGate. Retrieved from [Link]
- Abraham, R. J., & Reid, M. (2012). 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. Magnetic Resonance in Chemistry, 50(11), 772-785.
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
- Laposata, M., & Lange, L. G. (1996). Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography.
-
Nichols, M. A. (2017, March 26). How to Determine Structure of an Ester from Proton NMR Spectrum [Video]. YouTube. [Link]
- Newman, M. S. (1953). A New Method for the Esterification of Certain Sterically Hindered Acids. Journal of the American Chemical Society, 75(19), 4740-4740.
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
Varga, I., et al. (2023). Monitoring of active ester formation using ¹H NMR spectroscopy. Both... ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). 1-(Prop-2-yn-1-yl)cyclopentane-1-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). Prop-2-en-1-yl cyclopent-1-ene-1-carboxylate. Retrieved from [Link]
-
Wikipedia. (2023, November 11). Cyclopentanecarboxylic acid. Retrieved from [Link]
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Illuminating the Allyl Handle: A Guide to Click Chemistry Functionalization
Introduction: The Versatility of the Allyl Group in Modern Chemistry
In the landscape of chemical synthesis and modification, the allyl group stands out as a remarkably versatile functional handle. Its carbon-carbon double bond offers a gateway to a vast array of chemical transformations, making it a cornerstone in the design of functional polymers, the synthesis of complex biomolecules, and the development of advanced materials.[1] Among the arsenal of reactions available for modifying allyl groups, "click chemistry" has emerged as a particularly powerful and elegant approach. Coined by K.B. Sharpless, click chemistry encompasses a class of reactions that are high-yielding, wide in scope, stereospecific, and simple to perform, often under benign, aqueous conditions.[2]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the functionalization of allyl-containing compounds using two prominent click chemistry methodologies: the thiol-ene reaction and the strain-promoted azide-alkyne cycloaddition (SPAAC) . We will delve into the mechanistic underpinnings of these reactions, offer field-proven insights into experimental design, and provide step-by-step protocols that are both robust and reproducible.
Part 1: The Thiol-Ene Reaction - A Robust Tool for Allyl Functionalization
The thiol-ene reaction, a classic example of click chemistry, involves the addition of a thiol (R-SH) to an alkene (the "ene" of the allyl group) to form a stable thioether linkage.[2] This reaction is prized for its efficiency, proceeding rapidly to high yields with minimal byproducts.[3] A key feature is its anti-Markovnikov regioselectivity, where the thiol adds to the terminal carbon of the allyl group.[2][4]
Mechanistic Pathways: Radical vs. Michael Addition
The thiol-ene reaction can proceed through two primary mechanisms, the choice of which dictates the required reaction conditions and initiators.
-
Radical-Mediated Thiol-Ene Reaction: This is the most common pathway, initiated by radicals generated from photoinitiators (UV or visible light), thermal initiators (like AIBN), or redox processes.[2] The reaction proceeds via a chain-growth mechanism involving the formation of a thiyl radical, which then adds across the double bond of the allyl group.[5] This pathway is highly efficient and offers excellent spatial and temporal control when photoinitiated.[3]
-
Base-Catalyzed Thiol-Michael Addition: In this pathway, a base is used to deprotonate the thiol, forming a nucleophilic thiolate anion. This anion then attacks the double bond of an electron-deficient alkene in a conjugate addition fashion. While highly effective for activated alkenes, this mechanism is generally less applicable to the electron-rich double bond of a typical allyl group unless it is part of a system that withdraws electron density.
The radical-mediated pathway is the primary focus of this guide for the functionalization of general allyl-containing compounds.
Key Reaction Components and Considerations
Successful thiol-ene functionalization hinges on the careful selection of reagents and reaction conditions.
| Component | Key Considerations | Examples |
| Allyl-Containing Substrate | The structure and steric hindrance around the allyl group can influence reaction rates. A wide range of substrates, including allyl ethers, allyl carbonates, and allyl-functionalized polymers, are suitable.[6][7] | Allyl glycidyl ether, Diallyl succinate, Allyl-terminated polymers |
| Thiol | The choice of thiol determines the functionality to be introduced. A vast array of commercially available thiols with diverse functional groups can be used. | 1-Thioglycerol (hydrophilic), Dodecanethiol (hydrophobic), Cysteine-containing peptides |
| Initiator | Photoinitiators: Offer spatial and temporal control. The choice depends on the desired wavelength (UV or visible light) and solvent system. Thermal Initiators: Suitable for bulk reactions and when light sensitivity is a concern. | Photo: DMPA, Irgacure 2959[5] Thermal: AIBN[8][9] |
| Solvent | The reaction can often be run neat (solvent-free). If a solvent is needed, it should be degassed to remove oxygen, which can inhibit radical reactions. | Dichloromethane, Acetonitrile, Toluene, Dioxane[5][8] |
Experimental Protocols
This protocol describes a general procedure for the UV-initiated thiol-ene reaction.
Materials:
-
Allyl-containing substrate (e.g., Allyl methyl ether)
-
Thiol (e.g., 1-Dodecanethiol)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Anhydrous, degassed solvent (e.g., Dichloromethane)
-
Quartz reaction vessel or borosilicate glassware
-
UV lamp (e.g., 365 nm)
-
Stir plate and stir bar
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
Reaction Setup: In a quartz reaction vessel, dissolve the allyl-containing substrate (1.0 eq) and the thiol (1.1 eq) in the chosen solvent.
-
Initiator Addition: Add the photoinitiator (0.01-0.05 eq) to the reaction mixture and stir until fully dissolved.
-
Inert Atmosphere: Purge the solution with a gentle stream of nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
Initiation: Place the reaction vessel under the UV lamp and begin irradiation with vigorous stirring. The distance from the lamp and the irradiation time will depend on the specific reactants and the lamp's power.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or ¹H NMR spectroscopy by observing the disappearance of the allyl proton signals.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure thioether product.
This protocol is suitable for modifying polymers with allyl end-groups.
Materials:
-
Allyl-terminated polymer
-
Functional thiol
-
Thermal initiator (e.g., Azobisisobutyronitrile, AIBN)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Reaction flask with a condenser
-
Stir plate and stir bar
-
Heating mantle or oil bath
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
Reaction Setup: In a reaction flask equipped with a condenser, dissolve the allyl-terminated polymer (1.0 eq of allyl groups) and the thiol (1.5 eq) in the solvent.
-
Initiator Addition: Add the thermal initiator, AIBN (0.1 eq), to the mixture.
-
Inert Atmosphere: Degas the solution by three freeze-pump-thaw cycles or by purging with nitrogen or argon for 30 minutes.
-
Initiation: Heat the reaction mixture to the appropriate temperature (typically 70-80 °C for AIBN) with vigorous stirring.[8]
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by ¹H NMR spectroscopy.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and precipitate the polymer in a non-solvent (e.g., cold methanol or hexanes).
-
Purification: Collect the precipitated polymer by filtration, wash with the non-solvent, and dry under vacuum.
Part 2: Expanding the Click Chemistry Toolbox - Converting Allyl Groups for SPAAC
While the thiol-ene reaction is highly effective, there are instances where an alternative click chemistry pair is desirable. Strain-promoted azide-alkyne cycloaddition (SPAAC) is a powerful, copper-free click reaction that is particularly valuable in biological systems where copper catalysts can be cytotoxic.[10] To utilize SPAAC, the allyl group must first be converted into an azide.
Converting Allyl Groups to Azides
A common strategy for converting a terminal alkene, such as an allyl group, to an azide is through a two-step process involving hydroboration-oxidation followed by azidation. A more direct approach involves the anti-Markovnikov hydroazidation of the alkene.
Step 1: Hydroboration-Oxidation to the Primary Alcohol
-
Hydroboration: Dissolve the allyl-containing compound in anhydrous THF under an inert atmosphere. Cool the solution to 0 °C and add a solution of borane-tetrahydrofuran complex (BH₃·THF) dropwise. Allow the reaction to warm to room temperature and stir for several hours.
-
Oxidation: Cool the reaction mixture back to 0 °C and slowly add a solution of sodium hydroxide followed by the dropwise addition of hydrogen peroxide. Stir at room temperature until the reaction is complete.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Dry the organic layer, concentrate, and purify the resulting primary alcohol by column chromatography.
Step 2: Conversion of the Primary Alcohol to an Azide
-
Activation: Dissolve the purified alcohol in a suitable solvent (e.g., dichloromethane) and add a base (e.g., triethylamine). Cool to 0 °C and add methanesulfonyl chloride or tosyl chloride dropwise to form the corresponding mesylate or tosylate.
-
Azidation: To the solution of the activated alcohol, add sodium azide and a catalytic amount of a phase-transfer catalyst if needed. Heat the reaction mixture (e.g., in DMF) to drive the substitution reaction to completion.
-
Work-up and Purification: After cooling, pour the reaction mixture into water and extract the product with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the final azide product by column chromatography.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Once the azide-functionalized compound is in hand, it can be readily reacted with a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to form a stable triazole linkage.[11]
Materials:
-
Azide-functionalized compound (from Protocol 3)
-
Strained alkyne (e.g., DBCO-NHS ester for amine coupling, or a DBCO-containing molecule)
-
Biocompatible solvent (e.g., PBS, DMSO, or a mixture)
Procedure:
-
Reaction Setup: Dissolve the azide-functionalized compound in the chosen solvent.
-
Alkyne Addition: Add the strained alkyne (typically 1.1-5 equivalents) to the solution. The reaction is often performed at room temperature.
-
Incubation: Gently mix the reaction and allow it to proceed for 1-24 hours. The reaction time will depend on the concentration and reactivity of the substrates.[10]
-
Monitoring and Purification: Monitor the reaction by LC-MS or other appropriate analytical techniques. The purification method will depend on the nature of the product. For biomolecules, size-exclusion chromatography or dialysis may be appropriate. For small molecules, column chromatography is typically used.
Part 3: Visualization of Workflows
Diagram 1: Thiol-Ene Reaction Workflow
Caption: Workflow for the thiol-ene functionalization of allyl compounds.
Diagram 2: Allyl to Azide to SPAAC Workflow
Caption: Workflow for converting an allyl group to an azide for SPAAC.
Part 4: Characterization and Validation
Ensuring the success of the functionalization reaction is paramount. A combination of spectroscopic and chromatographic techniques should be employed for thorough characterization.
| Technique | Purpose | Key Observables |
| ¹H NMR Spectroscopy | To confirm the reaction completion and product structure. | Disappearance of characteristic allyl proton signals (~5-6 ppm) and appearance of new signals corresponding to the thioether or triazole product.[7] |
| ¹³C NMR Spectroscopy | To further confirm the product structure. | Disappearance of alkene carbon signals (~115-135 ppm) and appearance of new aliphatic carbon signals. |
| FT-IR Spectroscopy | To identify the presence of key functional groups. | Disappearance of the C=C stretch of the allyl group (~1640 cm⁻¹). For the azide conversion, the appearance of a strong azide stretch (~2100 cm⁻¹). |
| Mass Spectrometry (MS) | To determine the molecular weight of the product. | The molecular ion peak should correspond to the expected mass of the functionalized product. |
| Liquid Chromatography (LC) | To assess purity and monitor reaction progress. | A single peak for the purified product indicates high purity. |
Conclusion
The functionalization of allyl-containing compounds via click chemistry offers a powerful and versatile platform for researchers across various scientific disciplines. The thiol-ene reaction provides a robust and efficient method for introducing a wide range of functionalities through the formation of a stable thioether linkage. Furthermore, the ability to convert the allyl group into an azide opens the door to copper-free SPAAC reactions, which are particularly advantageous for applications in biological systems. By understanding the underlying chemistry and following the detailed protocols provided in this guide, scientists can confidently leverage the allyl handle to construct novel molecules and materials with tailored properties and functions.
References
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Green Chemistry. (n.d.). Degradable thermosets from cellulose acetate allyl carbonate via thiol–ene click chemistry. [Link]
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Svec, F., & Lv, Y. (2015). “Thiol-ene” click chemistry: a facile and versatile route to functionalization of porous polymer monoliths. Analytical and bioanalytical chemistry, 407(23), 6881–6886. [Link]
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ACS Omega. (2020, March 26). Functionalization of Metal Surface via Thiol–Ene Click Chemistry: Synthesis, Adsorption Behavior, and Postfunctionalization of a Catechol- and Allyl-Containing Copolymer. [Link]
-
Santra, S., Bean, R., Heckert, B., Shaw, Z., Jain, V., Shrestha, L., Narayanama, R., & Austin, Q. (2020). Alkene–azide chemistry: a facile, one-step, solvent- and catalyst-free approach for developing new functional monomers and polymers. Polymer Chemistry, 11(22), 3749–3757. [Link]
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ResearchGate. (2025, August 6). A Simple One-Pot Procedure for the Direct Conversion of Alcohols into Azides Using TsIm. [Link]
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Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). [Link]
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Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]
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National Center for Biotechnology Information. (2020, April 13). Functionalization of Metal Surface via Thiol–Ene Click Chemistry: Synthesis, Adsorption Behavior, and Postfunctionalization of a Catechol- and Allyl-Containing Copolymer. [Link]
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National Center for Biotechnology Information. (2021, July 1). Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. [Link]
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ACS Publications. (2022, October 19). Synthesis and Crystallization of Waterborne Thiol–ene Polymers: Toward Innovative Oxygen Barrier Coatings. [Link]
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Organic Syntheses. (n.d.). Procedure. [Link]
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Organic Chemistry Portal. (n.d.). Alkyl azide synthesis by azidonation, hydroazidation or substitution. [Link]
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ACS Macro Letters. (2024, October 9). Multifunctional Polymer Synthesis via Sequential Postpolymerization Modification Using a Single Aldehyde Repeat Unit: Allylation and Orthogonal Esterification and Thiol–ene Reaction. [Link]
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Wikipedia. (n.d.). Thiol-ene reaction. [Link]
-
National Center for Biotechnology Information. (2020, November 12). Applications of Thiol-Ene Chemistry for Peptide Science. [Link]
-
Chinese Chemical Letters. (2018, May). Application of Thiol-Ene “Click” Reactions in the Preparation of Monolithic Columns. [Link]
-
National Center for Biotechnology Information. (2020, July 2). Thiol–ene coupling reaction achievement and monitoring by “in situ” UV irradiation NMR spectroscopy. [Link]
-
CORE. (n.d.). Limitations of Thermal Thiolene Reactions on Polymer-Polymer Conjugation. [Link]
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Journal of the American Chemical Society. (2011, June 22). Thiol–ene Click Reaction as a General Route to Functional Trialkoxysilanes for Surface Coating Applications. [Link]
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ResearchGate. (2020, March 13). Functionalization of Metal Surface via Thiol−Ene Click Chemistry: Synthesis, Adsorption Behavior, and Postfunctionalization of a Catechol- and Allyl-Containing Copolymer. [Link]
-
SciSpace. (n.d.). “Thiol–ene” click chemistry: a facile and versatile route for the functionalization of porous polymer monoliths. [Link]
-
RSC Publishing. (n.d.). Thiol–ene click reaction: a new pathway to hydrophilic metal–organic frameworks for water purification. [Link]
-
G-Biosciences. (2024, July 25). Thiopropyl Resin for the purification of thiol group containing proteins. [Link]
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MDPI. (2022, July 29). The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation?. [Link]
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The Versatile Building Block: 1-(Prop-2-en-1-yl)cyclopentane-1-carboxylic Acid in Modern Organic Synthesis
Introduction: In the landscape of modern organic synthesis and drug discovery, the strategic selection of molecular building blocks is paramount. These foundational units must offer a blend of unique structural motifs, predictable reactivity, and the potential for facile elaboration into complex molecular architectures. 1-(Prop-2-en-1-yl)cyclopentane-1-carboxylic acid, a seemingly unassuming molecule, has emerged as a powerful and versatile scaffold for the construction of intricate chemical entities, particularly spirocyclic systems of significant interest in medicinal chemistry. Its inherent features—a quaternary carbon center, a reactive terminal alkene, and a carboxylic acid handle—provide a trifecta of functionalities that can be selectively manipulated to forge new carbon-carbon and carbon-heteroatom bonds with a high degree of stereochemical control. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis and strategic application of this valuable building block, complete with detailed protocols and mechanistic insights.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₉H₁₄O₂ | [1] |
| Molecular Weight | 154.21 g/mol | [1] |
| CAS Number | 411238-08-9 | [1] |
| Appearance | Not explicitly stated, likely a colorless oil or low-melting solid | General knowledge of similar compounds |
| Boiling Point | 248.7±9.0 °C (Predicted) | |
| pKa | 4.86±0.20 (Predicted) |
Synthesis of the Building Block
The synthesis of this compound is most commonly achieved through the α-alkylation of a cyclopentanecarboxylic acid ester, followed by hydrolysis. This approach allows for the efficient construction of the key quaternary carbon center.
Figure 1: General synthetic workflow for this compound.
Protocol 1: Synthesis of this compound
Materials:
-
Methyl cyclopentanecarboxylate
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Allyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Step 1: α-Allylation of Methyl Cyclopentanecarboxylate
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous THF (100 mL).
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Slowly add LDA solution (2.0 M, 55 mL, 110 mmol, 1.1 equiv) to the stirred THF.
-
In the dropping funnel, prepare a solution of methyl cyclopentanecarboxylate (12.8 g, 100 mmol, 1.0 equiv) in anhydrous THF (20 mL).
-
Add the ester solution dropwise to the LDA solution over 30 minutes, maintaining the temperature at -78 °C.
-
Stir the resulting enolate solution for 1 hour at -78 °C.
-
Add allyl bromide (13.3 g, 110 mmol, 1.1 equiv) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude methyl 1-allylcyclopentane-1-carboxylate.
Step 2: Saponification to the Carboxylic Acid
-
Dissolve the crude ester from Step 1 in a mixture of ethanol (100 mL) and water (50 mL).
-
Add sodium hydroxide pellets (8.0 g, 200 mmol, 2.0 equiv) and heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted ester.
-
Acidify the aqueous layer to pH ~2 with concentrated HCl at 0 °C.
-
Extract the product with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound as a crude oil.
-
Purify the crude product by vacuum distillation or flash column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the pure product.
Key Synthetic Applications
The strategic positioning of the alkene and carboxylic acid functionalities allows for a range of powerful intramolecular cyclization reactions, providing rapid access to complex spirocyclic lactones.
Iodolactonization: A Gateway to Spiro-γ-lactones
Iodolactonization is a classic yet highly effective method for the construction of lactones from unsaturated carboxylic acids.[2][3] In the case of this compound, this reaction proceeds via an initial electrophilic addition of iodine to the double bond to form a cyclic iodonium ion. The pendant carboxylate then acts as an intramolecular nucleophile, attacking the iodonium ion to furnish a spiro-γ-lactone.
Figure 2: Mechanism of iodolactonization of this compound.
This transformation is highly valuable as it introduces multiple stereocenters in a single step with predictable stereochemical outcomes, often governed by Baldwin's rules for ring closure.[4]
Protocol 2: Iodolactonization to a Spiro-γ-lactone
Materials:
-
This compound
-
Sodium bicarbonate (NaHCO₃)
-
Iodine (I₂)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
10% aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.54 g, 10 mmol, 1.0 equiv) in a solution of NaHCO₃ (2.1 g, 25 mmol, 2.5 equiv) in water (50 mL).
-
Add CH₂Cl₂ (50 mL) to create a biphasic system.
-
Cool the mixture to 0 °C in an ice bath.
-
To the vigorously stirred mixture, add a solution of iodine (3.81 g, 15 mmol, 1.5 equiv) in CH₂Cl₂ (25 mL) dropwise over 30 minutes. Protect the reaction from light by wrapping the flask in aluminum foil.
-
Stir the reaction at 0 °C for 4-6 hours, monitoring the disappearance of the starting material by TLC.
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (2 x 50 mL).
-
Combine the organic layers and wash sequentially with 10% aqueous Na₂S₂O₃ solution until the organic layer is colorless, followed by water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude iodolactone.
-
Purify the product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure iodomethyl-spiro[4.4]nonan-1-one.
Ring-Closing Metathesis (RCM): Access to Unsaturated Spirocyclic Systems
To employ Ring-Closing Metathesis (RCM), the carboxylic acid functionality of the building block must first be converted into a suitable diene. A common strategy involves esterification with an unsaturated alcohol, such as allyl alcohol, to generate a diallylic substrate. Subsequent treatment with a ruthenium-based catalyst, such as a Grubbs' catalyst, initiates the RCM cascade to form an unsaturated spirocyclic lactone.[5][6]
Figure 3: Workflow for the synthesis of an unsaturated spiro[4.5]decane lactone via RCM.
This approach is particularly powerful for constructing medium-sized rings and offers a complementary strategy to iodolactonization for accessing diverse spirocyclic scaffolds.
Protocol 3: Ring-Closing Metathesis to an Unsaturated Spiro-lactone
Materials:
-
This compound
-
Allyl alcohol
-
DCC (N,N'-Dicyclohexylcarbodiimide)
-
DMAP (4-Dimethylaminopyridine)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Grubbs' second-generation catalyst
-
Anhydrous toluene
Procedure:
Step 1: Esterification
-
To a solution of this compound (1.54 g, 10 mmol, 1.0 equiv) and allyl alcohol (0.64 g, 11 mmol, 1.1 equiv) in anhydrous CH₂Cl₂ (50 mL), add DMAP (0.12 g, 1 mmol, 0.1 equiv).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DCC (2.27 g, 11 mmol, 1.1 equiv) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct and wash the solid with CH₂Cl₂.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the diallylic ester.
Step 2: Ring-Closing Metathesis
-
Dissolve the diallylic ester (1.94 g, 10 mmol) in anhydrous and degassed toluene (100 mL).
-
Add Grubbs' second-generation catalyst (0.42 g, 0.5 mmol, 5 mol%) to the solution.
-
Heat the reaction mixture to 80 °C under a nitrogen atmosphere and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the unsaturated spiro[4.5]decane lactone.
Applications in Medicinal Chemistry and Drug Development
Spirocyclic scaffolds, such as those readily accessible from this compound, are of significant interest in drug discovery.[7] The rigid, three-dimensional nature of these structures can lead to enhanced binding affinity and selectivity for biological targets compared to more flexible acyclic or simple cyclic analogues.
Derivatives of the spiro[4.5]decane core have been investigated for a range of therapeutic applications, including as inhibitors of chitin synthase for antifungal agents and as modulators of serotonin receptors.[8][9] The ability to rapidly generate libraries of spirocyclic lactones from this versatile building block allows for the efficient exploration of structure-activity relationships in the pursuit of novel therapeutic agents.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its unique combination of a quaternary center, a terminal alkene, and a carboxylic acid allows for the efficient construction of complex spirocyclic systems through powerful transformations such as iodolactonization and ring-closing metathesis. The detailed protocols provided herein offer a practical guide for researchers to harness the synthetic potential of this building block for applications in natural product synthesis and drug discovery. The continued exploration of the reactivity of this scaffold is certain to unveil new and innovative synthetic strategies for the creation of novel and biologically active molecules.
References
-
Iodolactonization: Mechanism, examples, useful application. Chemistry Notes. [Link]
- Li, B., et al. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry, 182, 111631.
-
Iodolactonization. Grokipedia. [Link]
- Franchini, S., et al. (2017). Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists. European Journal of Medicinal Chemistry, 125, 435-452.
-
Request PDF | On Aug 1, 2019, Bing Li and others published Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents | Find, read and cite all the research you need on ResearchGate. [Link]
-
RCM of diethyl diallylmalonate, (4), with Grubbs (I) generation catalyst (1). - ResearchGate. [Link]
-
Iodolactonization: Synthesis, Stereocontrol, and Compatibility Studies | Request PDF. [Link]
-
(PDF) Synthesis, Biological Evaluation and Molecular - Amanote Research. [Link]
- do Amaral, L., & Melo, S. C. (1983). Kinetics and mechanism of iodolactonization of .gamma.,.delta.-unsaturated acids. The Journal of Organic Chemistry, 48(23), 4232-4235.
- Sanford, M. S., et al. (2007). Reversible inhibition/activation of olefin metathesis: a kinetic investigation of ROMP and RCM reactions with Grubbs' catalyst. Journal of the American Chemical Society, 129(49), 15357-15363.
- Holt-Martyn, J. P., et al. (2019). Studies on Spiro[4.5]decanone Prolyl Hydroxylase Domain Inhibitors. MedChemComm, 10(4), 500-506.
-
Grubbs Catalyst in Ring Closing Metathesis | PDF | Thin Layer Chromatography. Scribd. [Link]
-
This compound. PubChem. [Link]
- Grubbs' Inspired Ruthenium Catalysts for Olefin Met
-
Supplementary Information - The Royal Society of Chemistry. [Link]
-
Ring Closing Metathesis (RCM). Organic Chemistry Portal. [Link]
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- 8. Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note & Protocols: A Multi-Assay Cascade for the Functional Characterization of Novel Cyclopentane Derivatives Targeting Prostaglandin Receptors
Authored for: Researchers, scientists, and drug development professionals.
Abstract
The cyclopentane ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, most notably the prostaglandins.[1][2] Prostaglandin F2α (PGF2α) analogs, built around a cyclopentane core, are critical medicines, particularly in ophthalmology for the treatment of glaucoma.[1] The development of novel cyclopentane-based drug candidates requires a robust and logical pipeline of cell-based assays to elucidate their mechanism of action, potency, and potential liabilities. This guide provides a comprehensive framework for the functional characterization of a novel cyclopentane derivative designed as a PGF2α analog. We detail a strategic cascade of assays, moving from primary assessment of on-target agonism to in-depth profiling of downstream signaling pathways and concluding with essential cytotoxicity evaluation. Each section explains the scientific rationale behind the chosen assay, followed by a detailed, field-proven protocol.
Introduction: The Cyclopentane Scaffold and the Prostaglandin F2α Receptor Target
Cyclopentane derivatives are a cornerstone of modern drug discovery.[3][4] Their conformational properties offer a unique balance of rigidity and flexibility, making them ideal for engaging biological targets.[2] Prostaglandins, a class of lipid mediators involved in a vast array of physiological and pathological processes, feature a cyclopentane core derived from the oxidation of arachidonic acid.[1][5]
The Prostaglandin F2α receptor, known as the FP receptor, is a G-protein coupled receptor (GPCR) and a key therapeutic target.[5][6] The FP receptor primarily couples to the Gαq subunit of the heterotrimeric G-protein complex.[7][8] Ligand binding initiates a conformational change, leading to the activation of Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[9][10] This surge in intracellular calcium is a hallmark of Gαq activation and serves as a robust, proximal readout for receptor engagement.[11][12]
This application note will guide researchers through a logical assay cascade to fully characterize a novel cyclopentane derivative (termed "CPD-X") hypothesized to act as an agonist at the FP receptor.
The Assay Cascade: A Strategic Approach to Compound Characterization
A tiered or cascaded approach to assay development is essential for efficient drug discovery. This strategy uses a high-throughput primary screen to identify active compounds, followed by more complex, lower-throughput secondary assays to confirm activity, elucidate mechanism, and assess safety. This ensures that resources are focused on the most promising candidates.
Caption: A logical assay cascade for cyclopentane derivative characterization.
Primary Functional Assay: Calcium Mobilization
Causality Behind Experimental Choice: Since the FP receptor is Gαq-coupled, the most direct and immediate functional consequence of its activation is the release of intracellular calcium.[10] Calcium mobilization assays are therefore the gold standard for primary screening of FP receptor agonists.[9][11] They are robust, amenable to high-throughput screening (HTS) formats, and provide a clear, quantifiable signal directly linked to target engagement.[13] We utilize a fluorescent dye that is sensitive to calcium, where an increase in fluorescence intensity correlates directly with the amount of intracellular calcium released upon receptor activation.[14]
Protocol 3.1: High-Throughput Calcium Mobilization Assay
This protocol is designed for a 96-well or 384-well plate format using a microplate reader with fluorescence detection and integrated fluidics (e.g., a FlexStation® or FLIPR® system).[9][14]
Materials:
-
HEK293 cells stably expressing the human FP receptor (HEK293-FP).
-
Cell Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, and a selection agent (e.g., G418).
-
Assay Plate: Black-walled, clear-bottom 96-well microplates.
-
Calcium-sensitive dye kit (e.g., FLIPR Calcium 5 Assay Kit).
-
Probenecid (often included in kits) to prevent dye leakage from cells.[14]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
CPD-X and a reference agonist (e.g., PGF2α).
Procedure:
-
Cell Plating:
-
The day before the assay, seed HEK293-FP cells into the 96-well assay plate at a density that will yield a 90-100% confluent monolayer on the day of the assay (e.g., 40,000–50,000 cells/well in 100 µL).[14]
-
Incubate overnight at 37°C, 5% CO2.
-
-
Dye Loading:
-
Prepare the calcium dye solution according to the manufacturer's instructions, typically including probenecid.
-
Aspirate the cell culture medium from the plate.
-
Immediately add 100 µL of the dye solution to each well.
-
Incubate the plate for 1 hour at 37°C, 5% CO2.[14]
-
-
Compound Plate Preparation:
-
During the dye loading incubation, prepare a separate compound plate.
-
Perform a serial dilution of CPD-X and the reference agonist PGF2α in Assay Buffer at 4X the final desired concentration. Include a vehicle-only control (e.g., 0.4% DMSO in Assay Buffer).
-
-
Fluorescence Measurement:
-
Place both the cell plate and the compound plate into the microplate reader.
-
Set the instrument parameters for kinetic reading of fluorescence (e.g., Excitation ~485 nm, Emission ~525 nm).
-
Program the instrument to add 50 µL from the compound plate to the cell plate.
-
Record a stable baseline fluorescence for 10-20 seconds.
-
Initiate compound addition and continue recording the fluorescence signal for at least 60-120 seconds to capture the peak response.
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.
-
Plot the response against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy) for CPD-X and the reference agonist.
-
| Parameter | Description | Example Value |
| EC50 | The concentration of an agonist that gives 50% of the maximal response. | 10 nM |
| Emax | The maximum response achievable by the agonist. | 100% (relative to PGF2α) |
| Hill Slope | The steepness of the dose-response curve. | ~1.0 |
Secondary Assays: Confirming Downstream Signaling
Positive hits from the primary screen should be validated in orthogonal assays that measure signaling events further downstream. This confirms the mechanism of action and provides a more comprehensive picture of the compound's cellular activity.
NFAT Reporter Assay
Causality Behind Experimental Choice: The Gαq-calcium pathway ultimately leads to the activation of various transcription factors. One of the most prominent is the Nuclear Factor of Activated T-cells (NFAT).[15] The increase in intracellular calcium activates the phosphatase calcineurin, which dephosphorylates NFAT, allowing it to translocate to the nucleus and initiate gene transcription. A reporter gene assay using an NFAT-responsive element driving luciferase or another reporter provides a robust, integrated measure of the entire Gαq-calcium-calcineurin-NFAT signaling axis.[16][17]
Caption: The Gαq signaling pathway leading to NFAT reporter activation.
Protocol 4.1.1: NFAT-Luciferase Reporter Assay
Materials:
-
HEK293-FP cells.
-
NFAT-Luciferase reporter plasmid (containing multiple NFAT response elements driving firefly luciferase).[15]
-
Transfection reagent (e.g., Lipofectamine).
-
White, opaque 96-well microplates.
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System).[16]
Procedure:
-
Transfection:
-
Co-transfect HEK293-FP cells with the NFAT-Luciferase reporter plasmid according to the transfection reagent manufacturer's protocol.
-
Plate the transfected cells into a white, opaque 96-well plate and allow them to recover for 24 hours.
-
-
Compound Stimulation:
-
Prepare serial dilutions of CPD-X and the reference agonist PGF2α in serum-free medium.
-
Aspirate the medium from the cells and replace it with the compound dilutions.
-
Incubate for 5-6 hours at 37°C, 5% CO2.[16] This allows time for transcription and translation of the luciferase enzyme.
-
-
Luminescence Detection:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase reagent to each well according to the manufacturer's protocol (e.g., 100 µL per well).[16]
-
Incubate for 15-30 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure luminescence using a microplate luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence from untreated cell wells.
-
Express data as Fold Induction over the vehicle control.
-
Plot Fold Induction vs. log[concentration] and fit to a four-parameter logistic equation to determine EC50 and Emax.
-
Phospho-ERK1/2 Assay
Causality Behind Experimental Choice: Gαq-coupled receptors can also activate the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[18][19] This pathway is crucial for regulating cell proliferation and differentiation.[20] Measuring ERK1/2 phosphorylation provides another layer of confirmation and can reveal more complex signaling dynamics.[21]
Protocol 4.2.1: Cell-Based Phospho-ERK1/2 Immunoassay
This protocol uses a cell-based ELISA format (e.g., AlphaScreen® SureFire™ or HTRF®) which is amenable to HTS.[18][22]
Materials:
-
HEK293-FP cells.
-
Assay Plate: Standard 96-well tissue culture plate.
-
Phospho-ERK1/2 assay kit (containing lysis buffer, and specific donor/acceptor bead-conjugated antibodies).
-
Wash Buffer (e.g., PBS).
Procedure:
-
Cell Plating and Serum Starvation:
-
Seed HEK293-FP cells in a 96-well plate and grow to confluence.
-
To reduce basal ERK phosphorylation, replace the growth medium with serum-free medium and incubate for at least 4 hours or overnight.
-
-
Compound Stimulation:
-
Prepare serial dilutions of CPD-X and reference agonist in serum-free medium.
-
Add the compounds to the cells and incubate for a predetermined time (typically 5-10 minutes at 37°C, which should be optimized in a time-course experiment).
-
-
Cell Lysis:
-
Aspirate the medium.
-
Add the specific Lysis Buffer provided in the assay kit to each well.
-
Incubate on a plate shaker for 10-15 minutes at room temperature.[23]
-
-
Detection:
-
Transfer a small volume of the cell lysate to a 384-well detection plate.
-
Add the detection reagents (e.g., antibody-conjugated donor and acceptor beads) as per the kit protocol.
-
Incubate in the dark for 2 hours at room temperature.
-
-
Signal Reading:
-
Read the plate on a compatible reader (e.g., an EnVision® reader for AlphaScreen or HTRF).
-
-
Data Analysis:
-
Plot the assay signal against the log[concentration] and fit to a four-parameter logistic equation to determine EC50 and Emax.
-
Profiling G-Protein-Independent Signaling: β-Arrestin Recruitment
Causality Behind Experimental Choice: Upon activation, GPCRs are phosphorylated by GPCR kinases (GRKs), which promotes the binding of β-arrestin proteins. This process is critical for receptor desensitization and internalization, but β-arrestin can also act as a scaffold to initiate its own G-protein-independent signaling cascades.[24][25] Some ligands may preferentially activate G-protein signaling over β-arrestin recruitment, or vice-versa ("biased agonism").[26] Assessing β-arrestin recruitment is therefore crucial for a complete pharmacological profile and may have implications for therapeutic efficacy and side effects.[27]
Protocol 5.1: Enzyme Fragment Complementation (EFC) β-Arrestin Assay
This protocol describes a common HTS method, such as the PathHunter® assay.[28]
Materials:
-
A cell line co-expressing the FP receptor fused to a small enzyme fragment (ProLink, PK) and β-arrestin 2 fused to the larger, complementing enzyme acceptor (EA).
-
Cell culture reagents.
-
White, opaque 96-well assay plates.
-
Assay detection kit containing substrate.
Procedure:
-
Cell Plating:
-
Plate the engineered cells in a white, opaque 96-well plate and incubate overnight.
-
-
Compound Addition:
-
Prepare serial dilutions of CPD-X and a reference agonist.
-
Add the compounds directly to the cells in the assay plate.
-
-
Incubation:
-
Incubate the plate for 90 minutes at 37°C, 5% CO2. During this time, agonist binding will induce β-arrestin-EA recruitment to the FP receptor-PK, forcing the complementation of the enzyme fragments.[28]
-
-
Signal Detection:
-
Equilibrate the plate and detection reagents to room temperature.
-
Add the detection reagent mixture to all wells according to the kit protocol.
-
Incubate for 60 minutes at room temperature. The reconstituted enzyme will hydrolyze the substrate, producing a chemiluminescent signal.
-
-
Luminescence Reading:
-
Measure the signal using a standard plate luminometer.
-
-
Data Analysis:
-
Calculate the EC50 and Emax from the dose-response curve. This data can be compared to the G-protein signaling data (e.g., from the calcium assay) to calculate a "bias factor" and determine if CPD-X has a preference for either pathway.
-
Safety Assessment: Cell Viability
Causality Behind Experimental Choice: It is imperative to ensure that the observed activity in functional assays is not a result of compound-induced cytotoxicity. A simple, robust cell viability assay should be run in parallel with functional assays. The MTT assay is a classic colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[29] Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[30]
Protocol 6.1: MTT Cell Viability Assay
Materials:
-
HEK293-FP cells (or the parental cell line).
-
Clear 96-well plates.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization Buffer (e.g., DMSO or 10% SDS in 0.01 M HCl).
Procedure:
-
Cell Plating and Treatment:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with the same concentrations of CPD-X used in the functional assays. Include a vehicle control and a "no cell" blank control.
-
Incubate for the longest duration used in the secondary assays (e.g., 6 hours for the NFAT assay).
-
-
MTT Addition:
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, 5% CO2, allowing formazan crystals to form.
-
-
Solubilization:
-
Aspirate the medium carefully without disturbing the formazan crystals.
-
Add 100 µL of Solubilization Buffer (e.g., DMSO) to each well to dissolve the crystals.[29]
-
Mix gently on a plate shaker for 10 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at ~570 nm using a microplate spectrophotometer.
-
-
Data Analysis:
-
Subtract the absorbance of the "no cell" blank from all other wells.
-
Calculate percent viability relative to the vehicle-treated control cells: (Abs_treated / Abs_vehicle) * 100.
-
A significant drop in viability at active concentrations would indicate that the functional assay results may be confounded by cytotoxicity.
-
| Assay | Primary Purpose | Key Parameter(s) |
| Calcium Mobilization | Primary screen for Gq activation | EC50, Emax |
| NFAT Reporter | Confirmatory downstream signaling | EC50, Emax |
| Phospho-ERK1/2 | Confirmatory downstream signaling | EC50, Emax |
| β-Arrestin Recruitment | Profile for biased agonism | EC50, Emax |
| MTT Assay | Assess cytotoxicity | CC50 (Concentration causing 50% cytotoxicity) |
References
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Ma, L., et al. (2017). An overview of Ca2+ mobilization assays in GPCR drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]
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Bio-protocol. (n.d.). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Available at: [Link]
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Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Available at: [Link]
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Zheng, W., et al. (2012). Ca2+ mobilization assays in GPCR drug discovery. Acta Pharmacologica Sinica. Available at: [Link]
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Zhang, R., & Xie, X. (2012). An overview of Ca 2+ mobilization assays in GPCR drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]
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ResearchGate. (n.d.). The GPCR β-arrestin recruitment assay principle. Available at: [Link]
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Frontiers in Pharmacology. (2018). PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease. Available at: [Link]
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Reaction Biology. (n.d.). GPCR Assay Services. Available at: [Link]
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European Pharmaceutical Review. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. Available at: [Link]
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Jabłońska, J., et al. (2021). The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells. Medical Science Monitor. Available at: [Link]
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MaxCyte. (n.d.). Rapid Production of Assay Ready Cells for GPCR Drug Discovery. Available at: [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Available at: [Link]
-
Wikipedia. (n.d.). MTT assay. Available at: [Link]
-
National Center for Biotechnology Information. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual. Available at: [Link]
-
BPS Bioscience. (n.d.). NFAT Reporter (Luciferase) – THP-1 Cell Line. Available at: [Link]
-
Hishinuma, S., et al. (1994). Prostaglandin F2 alpha enhances tyrosine phosphorylation and DNA synthesis through phospholipase C-coupled receptor via Ca(2+)-dependent intracellular pathway in NIH-3T3 cells. Journal of Biological Chemistry. Available at: [Link]
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ION Biosciences. (n.d.). Gαq GPCR assays. Available at: [Link]
-
Samikkannu, T., et al. (2011). An agonist sensitive, quick and simple cell-based signaling assay for determination of ligands mimicking prostaglandin E2 or E1 activity through subtype EP1 receptor: Suitable for high throughput screening. BMC Complementary and Alternative Medicine. Available at: [Link]
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BioAssay Systems. (n.d.). ERK Phoshorylation. Available at: [Link]
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Fang, Y. (2020). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. Available at: [Link]
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Bio-protocol. (n.d.). NFAT-Luciferase reporter assay. Available at: [Link]
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National Center for Biotechnology Information. (2012). Phospho-ERK Assays - Assay Guidance Manual. Available at: [Link]
-
Li, Y., et al. (2023). Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation. STAR Protocols. Available at: [Link]
-
Schihada, H., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. Available at: [Link]
-
Patsnap Synapse. (2024). What are PGF2α agonists and how do they work?. Available at: [Link]
-
Schleifer, H., et al. (2012). A fluorescence-based assay to monitor transcriptional activity of NFAT in living cells. Cell Calcium. Available at: [Link]
-
ResearchGate. (n.d.). Principle of the Phospho-ERK assay. Available at: [Link]
-
Samikkannu, T., et al. (2011). An agonist sensitive, quick and simple cell-based signaling assay for determination of ligands mimicking prostaglandin E2 or E1 activity through subtype EP1 receptor: Suitable for high throughput screening. BMC Complementary and Alternative Medicine. Available at: [Link]
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BPS Bioscience. (n.d.). NFAT Luciferase Reporter Jurkat Cell Line. Available at: [Link]
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ResearchGate. (2014). Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. Available at: [Link]
-
Molecular Devices. (n.d.). Cell-based measurement of ERK1/2 phosphorylation with THUNDER TR-FRET assay. Available at: [Link]
-
Sales, K. J., et al. (2004). Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma. The Journal of Clinical Endocrinology & Metabolism. Available at: [Link]
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Jabbour, H. N., et al. (2008). Prostaglandin E2 and F2alpha activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element. Endocrinology. Available at: [Link]
-
Wang, L., et al. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. Assay Guidance Manual. Available at: [Link]
-
Sun, S., et al. (2025). Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
St-Onge, G., et al. (2020). New Insights into Arrestin Recruitment to GPCRs. Cells. Available at: [Link]
-
Frecha, C., et al. (2015). Effects of Four Formulations of Prostaglandin Analogs on Eye Surface Cells. A Comparative Study. PLoS One. Available at: [Link]
-
Frontiers in Pharmacology. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Available at: [Link]
-
Lee, Y., et al. (2018). Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Investigative Ophthalmology & Visual Science. (2008). Effects of Prostaglandin Analogs on Corneal Epithelial Cells. Available at: [Link]
-
Schrage, R., et al. (2016). An experimental strategy to probe Gq contribution to signal transduction in living cells. Scientific Reports. Available at: [Link]
-
QIAGEN GeneGlobe. (n.d.). Gαq Signaling. Available at: [Link]
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Application and Protocol Guide: Quantification of 1-(Prop-2-en-1-yl)cyclopentane-1-carboxylic acid in Biological Matrices
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of 1-(Prop-2-en-1-yl)cyclopentane-1-carboxylic acid in common biological matrices, including plasma and urine. Designed for researchers, scientists, and professionals in drug development, this document outlines two robust analytical methods: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are presented with an emphasis on the scientific rationale behind experimental choices, ensuring methodological integrity and reproducibility. This guide adheres to the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T), providing a self-validating framework for the accurate quantification of this novel carboxylic acid.
Introduction
This compound is a synthetic, cyclic carboxylic acid of increasing interest in pharmaceutical and metabolic research. Accurate quantification of this analyte in biological matrices is paramount for pharmacokinetic (PK), toxicokinetic (TK), and biomarker studies. The inherent chemical properties of carboxylic acids, such as polarity and potential for low volatility, present unique challenges for bioanalysis.[1][2] This guide provides two distinct, validated methodologies to address these challenges and deliver reliable quantitative data.
The selection of an appropriate analytical technique is contingent upon several factors, including the required sensitivity, the complexity of the biological matrix, and available instrumentation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is presented as the gold standard for its high sensitivity and selectivity, while gas chromatography-mass spectrometry (GC-MS) is offered as a robust alternative, particularly when derivatization can enhance analyte volatility and chromatographic performance.[1][3]
Pre-Analytical Considerations: Ensuring Sample Integrity
The integrity of bioanalytical data begins with meticulous pre-analytical sample handling. Inconsistent procedures can introduce significant variability and compromise the reliability of results.
Sample Collection and Handling
-
Plasma: Blood samples should be collected in tubes containing an appropriate anticoagulant (e.g., K2-EDTA). Following collection, tubes should be gently inverted to ensure proper mixing and then centrifuged at 1,500 x g for 15 minutes at 4°C to separate the plasma. The resulting plasma supernatant should be transferred to clearly labeled polypropylene tubes.
-
Urine: For timed studies, it is crucial to record the total volume of urine collected over a specific interval.[4] For spot samples, a mid-stream collection is recommended to minimize contamination. Urine samples should be centrifuged to remove cellular debris.[4]
Storage and Stability
Both plasma and urine samples should be stored frozen at -20°C or, for long-term storage, at -80°C to minimize enzymatic degradation and analyte instability. Freeze-thaw cycles should be avoided; therefore, it is advisable to aliquot samples into smaller volumes prior to freezing. Stability of the analyte under these conditions should be experimentally verified as part of the method validation process.
Method 1: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers unparalleled sensitivity and specificity for the quantification of small molecules in complex biological matrices.[3] This method is particularly well-suited for the direct analysis of polar compounds like carboxylic acids, often without the need for derivatization.
Rationale for Method Selection
The high polarity of this compound makes it amenable to reversed-phase liquid chromatography, especially with modern column chemistries.[5] Tandem mass spectrometry provides exquisite selectivity through the use of Multiple Reaction Monitoring (MRM), minimizing interferences from the biological matrix.
Experimental Workflow
Caption: LC-MS/MS workflow for quantification.
Detailed Protocol
3.3.1. Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (e.g., D4-1-(Prop-2-en-1-yl)cyclopentane-1-carboxylic acid)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control human plasma and urine
3.3.2. Sample Preparation: Protein Precipitation
-
Thaw plasma or urine samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 50 µL of sample.
-
Add 10 µL of internal standard working solution.
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
3.3.3. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UPLC/UHPLC System |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | Analyte: [M-H]⁻ → fragment; IS: [M-H]⁻ → fragment |
Method Validation
The method must be validated according to the FDA's Bioanalytical Method Validation Guidance for Industry.[3][6] Key validation parameters include:
-
Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and internal standard in blank matrix samples.
-
Linearity: A calibration curve with at least six non-zero standards, demonstrating a linear relationship between concentration and response.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations in multiple replicates and on different days.[7]
-
Recovery: Comparison of the analyte response in extracted samples to that of unextracted standards.[7]
-
Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.
-
Stability: Evaluation of analyte stability under various conditions (freeze-thaw, short-term benchtop, long-term storage).
Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. For non-volatile compounds like carboxylic acids, derivatization is necessary to increase their volatility and thermal stability.[1][8][9]
Rationale for Method Selection
GC-MS provides excellent chromatographic resolution and is a cost-effective alternative to LC-MS/MS. Derivatization not only improves volatility but can also enhance sensitivity and provide characteristic mass spectral fragmentation patterns for confident identification. Silylation is a common and effective derivatization strategy for carboxylic acids.[1][9]
Experimental Workflow
Caption: GC-MS workflow with derivatization.
Detailed Protocol
4.3.1. Materials and Reagents
-
This compound reference standard
-
Structural analogue as internal standard (e.g., cyclopentanecarboxylic acid)
-
Methyl tert-butyl ether (MTBE)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Sodium sulfate (anhydrous)
-
Control human plasma and urine
4.3.2. Sample Preparation: Liquid-Liquid Extraction and Derivatization
-
To 100 µL of plasma or urine, add 10 µL of internal standard.
-
Acidify the sample with 50 µL of 1M HCl.
-
Add 500 µL of MTBE and vortex for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
To the dried residue, add 50 µL of BSTFA with 1% TMCS and 50 µL of acetonitrile.
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before GC-MS analysis.
4.3.3. GC-MS Conditions
| Parameter | Condition |
| GC System | Gas Chromatograph with Autosampler |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Oven Program | 80°C (1 min), ramp to 280°C at 20°C/min, hold 5 min |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| MS System | Single Quadrupole Mass Spectrometer |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Method Validation
Similar to the LC-MS/MS method, the GC-MS protocol must undergo a thorough validation process as per FDA guidelines to ensure its reliability for the intended application.[3][10]
Data Interpretation and Quality Control
For both methodologies, a calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators. A linear regression model is typically applied. The concentration of the analyte in unknown samples is then calculated from this curve.
Quality control samples at low, medium, and high concentrations should be included in each analytical run to ensure the validity of the results. The concentrations of these QC samples must fall within a pre-defined acceptance range (e.g., ±15% of the nominal value).
Conclusion
This guide provides two distinct and robust analytical methodologies for the quantification of this compound in biological matrices. The choice between the highly sensitive LC-MS/MS method and the reliable GC-MS method will depend on the specific requirements of the study and the instrumentation available. Both protocols, when properly validated, will yield accurate and reproducible data crucial for advancing research and development in the pharmaceutical and life sciences.
References
-
ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Frontage Labs. (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]
-
Bhatia, R. (2016, November 29). USFDA guidelines for bioanalytical method validation. SlideShare. Retrieved from [Link]
- Saito, T., & Hori, S. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Journal of Analytical Methods in Chemistry, 2020, 8831804.
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]
- Encyclopedia of Chromatography. (n.d.). Acids: Derivatization for GC Analysis.
-
Saito, T., & Hori, S. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved from [Link]
-
MDPI. (n.d.). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Retrieved from [Link]
- Cardenas, A., et al. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. Analytical Chemistry, 95(19), 7648–7655.
- Castillo-Lopez, E., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 416(5), 1239–1250.
- Belščak-Cvitanović, A., et al. (2018).
- Gray, N., et al. (2020). Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping. Analyst, 145(15), 5027-5046.
- Nicolas, C., et al. (1997). Assay method for the carboxylic acid metabolite of clopidogrel in human plasma by gas chromatography-mass spectrometry.
- McGuire, J. N., et al. (2021).
- Nair, H., & Ho, P. C. (2014). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Clinica Chimica Acta, 436, 249-256.
- Bar, A., et al. (2020). Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics. Metabolites, 10(6), 227.
-
Nacalai Tesque. (n.d.). Sample Pretreatment for HPLC. Retrieved from [Link]
-
SIELC Technologies. (2018, May 16). Cyclopentane carboxylic acid. Retrieved from [Link]
- An, Z., et al. (2023).
-
Saito, T., & Hori, S. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Semantic Scholar. Retrieved from [Link]
-
ResearchGate. (2022). Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound‐assisted derivatization. Retrieved from [Link]
-
Castillo-Lopez, E., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. ResearchGate. Retrieved from [Link]
- Petritis, K., et al. (2000). Determination of 1-aminocyclopropane-1-carboxylic Acid and Its Structural Analogue by Liquid Chromatography and Ion Spray Tandem Mass Spectrometry.
Sources
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Application Notes and Protocols for Ring-Opening Metathesis Polymerization (ROMP) of Cyclopentene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power and Precision of ROMP for Cyclopentene Derivatives
Ring-Opening Metathesis Polymerization (ROMP) has emerged as a powerful and versatile tool in polymer chemistry, enabling the synthesis of a wide array of functional and well-defined polymers. This technique is particularly impactful for the polymerization of strained cyclic olefins, with cyclopentene and its derivatives standing out as key monomers. The transformation of these simple rings into functional polymeric chains has paved the way for innovations in materials science, drug delivery, and biomedical engineering.
The driving force behind ROMP is the relief of ring strain in the cyclic monomer, which, when catalyzed by a transition metal complex, leads to the formation of a linear polymer with the double bonds preserved in the backbone. This retention of unsaturation provides a valuable handle for post-polymerization modification, allowing for the introduction of a diverse range of functionalities. The true elegance of ROMP, however, lies in its "living" nature when appropriate catalysts and conditions are employed. This "living" characteristic allows for precise control over polymer molecular weight, a narrow molecular weight distribution (polydispersity), and the synthesis of complex architectures like block copolymers.
This guide provides a comprehensive overview of the ROMP of cyclopentene derivatives, focusing on practical applications and detailed protocols. We will delve into the critical aspects of catalyst selection, experimental design, and polymer characterization, equipping researchers with the knowledge to harness the full potential of this remarkable polymerization technique.
I. The Heart of the Reaction: Selecting the Appropriate Catalyst
The success of any ROMP experiment hinges on the choice of catalyst. The evolution of well-defined ruthenium and molybdenum-based catalysts has revolutionized the field, offering a balance of high activity, functional group tolerance, and predictable reactivity.
A. Ruthenium-Based Catalysts: The Workhorses of ROMP
Ruthenium catalysts, particularly the Grubbs-type initiators, are often the first choice for the ROMP of cyclopentene derivatives due to their exceptional functional group tolerance and ease of handling.
-
First-Generation Grubbs Catalyst (G1): While historically significant, G1 exhibits lower activity compared to its successors and is typically reserved for less demanding applications.
-
Second-Generation Grubbs Catalyst (G2): The inclusion of an N-heterocyclic carbene (NHC) ligand in G2 dramatically increases its reactivity, making it suitable for a broader range of monomers, including those with lower ring strain.
-
Third-Generation Grubbs Catalyst (Hoveyda-Grubbs Catalysts): These catalysts feature a chelating benzylidene ether ligand, which imparts enhanced stability and allows for slower initiation. This controlled initiation is particularly advantageous for achieving narrow polydispersity in living polymerizations.
B. Molybdenum-Based Catalysts: For High-Speed Polymerization
Schrock-type molybdenum and tungsten catalysts are known for their extremely high reactivity. While they can achieve very rapid polymerizations, they are also more sensitive to air and moisture and have a lower tolerance for certain functional groups compared to their ruthenium counterparts. Their use is often justified when extremely fast reaction kinetics are required.
Catalyst Selection Guide:
| Catalyst Generation | Key Features | Recommended Applications for Cyclopentene Derivatives |
| Grubbs 1st Gen (G1) | Moderate activity, good functional group tolerance. | Simple, less sterically hindered cyclopentene derivatives. |
| Grubbs 2nd Gen (G2) | High activity, excellent functional group tolerance. | A wide range of functionalized cyclopentene monomers. |
| Hoveyda-Grubbs 2nd Gen | High stability, slower initiation, excellent for living polymerization. | Precise control over polymer architecture (e.g., block copolymers). |
| Schrock Catalysts | Very high activity, lower functional group tolerance, air/moisture sensitive. | Rapid polymerization of unfunctionalized cyclopentene. |
II. Experimental Protocols: From Monomer to Polymer
The following protocols provide a detailed, step-by-step guide for conducting the ROMP of a generic functionalized cyclopentene derivative using a Grubbs-type catalyst.
A. General Considerations for a Successful ROMP
-
Purity is Paramount: The catalyst is sensitive to impurities. Monomers and solvents must be rigorously purified to remove any potential inhibitors such as water, oxygen, and coordinating functional groups.
-
Inert Atmosphere: All ROMP reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques to prevent catalyst deactivation.
-
Solvent Choice: Dichloromethane (DCM) and toluene are common solvents for ROMP. The choice depends on the solubility of the monomer and the resulting polymer.
B. Detailed Protocol for a Small-Scale ROMP of a Functionalized Cyclopentene
This protocol outlines a typical procedure for the polymerization of a functionalized cyclopentene monomer to a target degree of polymerization (DP) of 100.
Materials:
-
Functionalized cyclopentene monomer
-
Grubbs 2nd Generation Catalyst (G2)
-
Anhydrous, degassed dichloromethane (DCM)
-
Ethyl vinyl ether (quenching agent)
-
Methanol (for precipitation)
-
Schlenk flask and other appropriate glassware
-
Magnetic stirrer and stir bar
-
Syringes and needles
Workflow Diagram:
Caption: Experimental workflow for ROMP of cyclopentene derivatives.
Procedure:
-
Monomer and Solvent Preparation:
-
Purify the functionalized cyclopentene monomer using an appropriate technique (e.g., distillation, column chromatography).
-
Thoroughly degas the purified monomer by subjecting it to several freeze-pump-thaw cycles.
-
Use anhydrous, degassed DCM as the solvent.
-
-
Reaction Setup:
-
In a glovebox, weigh the desired amount of Grubbs 2nd Generation catalyst into a vial and dissolve it in a small amount of DCM to prepare a stock solution of known concentration.
-
In a separate Schlenk flask, dissolve the functionalized cyclopentene monomer in DCM to achieve the desired monomer-to-catalyst ratio (e.g., 100:1 for a target DP of 100).
-
-
Polymerization:
-
Using a gas-tight syringe, rapidly inject the catalyst solution into the vigorously stirring monomer solution.
-
Monitor the reaction progress. A noticeable increase in viscosity is a good indicator of polymerization. The reaction time can vary from minutes to hours depending on the monomer's reactivity and the catalyst used.
-
-
Quenching:
-
Once the desired reaction time is reached, terminate the polymerization by adding an excess of ethyl vinyl ether. This will react with the active catalyst and prevent further chain growth.
-
-
Polymer Isolation:
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol to remove any residual monomer and catalyst byproducts.
-
Dry the polymer under vacuum to a constant weight.
-
III. Mechanism of Action: A Simplified View
The catalytic cycle of ROMP is a well-established metathesis process.
Caption: Simplified mechanism of Ring-Opening Metathesis Polymerization.
-
Initiation: The catalyst's alkylidene moiety ([Ru]=CHR) reacts with the double bond of the cyclopentene monomer in a [2+2] cycloaddition to form a metallocyclobutane intermediate.
-
Propagation: This intermediate undergoes a cycloreversion, opening the cyclopentene ring and forming a new propagating alkylidene species. This new species then reacts with another monomer molecule, and the process repeats, extending the polymer chain.
IV. Characterization of the Resulting Polymer
Thorough characterization is essential to confirm the success of the polymerization and to understand the properties of the synthesized material.
| Characterization Technique | Information Obtained |
| Gel Permeation Chromatography (GPC) | Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A narrow PDI (typically < 1.2) is indicative of a living polymerization. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the polymer structure, including the stereochemistry of the double bonds (cis/trans ratio) in the polymer backbone. ¹H and ¹³C NMR are routinely used. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the functional groups present in the polymer. |
| Thermal Analysis (TGA, DSC) | Determines the thermal stability (decomposition temperature) and thermal transitions (glass transition temperature, melting point) of the polymer. |
V. Troubleshooting Common Issues in ROMP
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Polymerization | - Impure monomer or solvent.- Deactivated catalyst.- Insufficient ring strain in the monomer. | - Rigorously purify and degas all reagents.- Handle the catalyst under an inert atmosphere.- Consider a more active catalyst (e.g., G2 or Schrock). |
| Broad Polydispersity | - Chain transfer reactions.- Slow initiation compared to propagation. | - Use a more stable catalyst (e.g., Hoveyda-Grubbs).- Ensure rapid and efficient mixing upon catalyst injection. |
| Inconsistent Results | - Variations in reagent purity.- Inconsistent reaction setup and conditions. | - Standardize purification procedures.- Maintain strict control over reaction parameters (temperature, concentration, etc.). |
VI. Applications in Drug Development and Beyond
The versatility of ROMP with cyclopentene derivatives has led to a wide range of applications, particularly in the biomedical field:
-
Drug Delivery Vehicles: Functionalized polymers can self-assemble into micelles or nanoparticles for targeted drug delivery. The polymer backbone can be designed to be biodegradable, and drugs can be conjugated to the side chains.
-
Biomaterials and Tissue Engineering: ROMP-derived polymers can be used to create scaffolds for tissue regeneration, hydrogels for cell culture, and biocompatible coatings for medical implants.
-
Sensors and Diagnostics: Polymers with responsive side chains can be designed to change their properties (e.g., color, fluorescence) in the presence of specific analytes, forming the basis for advanced diagnostic tools.
VII. Conclusion
The Ring-Opening Metathesis Polymerization of cyclopentene derivatives is a robust and highly adaptable technique that empowers researchers to design and synthesize novel polymeric materials with exceptional control over their structure and function. By carefully selecting the appropriate catalyst, meticulously controlling the reaction conditions, and thoroughly characterizing the resulting polymers, scientists can unlock a world of possibilities for advanced applications in drug development, materials science, and beyond.
VIII. References
-
Grubbs, R. H. (2003). Handbook of Metathesis. Wiley-VCH. (A comprehensive guide to olefin metathesis, including ROMP.) [Link]
-
Trnka, T. M., & Grubbs, R. H. (2001). The Development of L2X2Ru=CHR Olefin Metathesis Catalysts: An Organometallic Success Story. Accounts of Chemical Research, 34(1), 18–29. (A detailed account of the development of Grubbs catalysts.) [Link]
-
Bielawski, C. W., & Grubbs, R. H. (2007). Living Ring-Opening Metathesis Polymerization. Progress in Polymer Science, 32(1), 1–29. (A review of living ROMP and its applications.) [Link]
Troubleshooting & Optimization
Technical Support Center: Overcoming Steric Hindrance in 1-Allyl-cyclopentanecarboxylic Acid Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-allyl-cyclopentanecarboxylic acid. This guide is designed to provide expert insights and practical troubleshooting advice for overcoming the challenges associated with the steric hindrance of this unique molecule. The quaternary carbon center at the 1-position presents significant synthetic hurdles, particularly in reactions involving the carboxylic acid moiety. This resource offers a combination of frequently asked questions (FAQs) and in-depth troubleshooting guides to help you navigate these complexities and achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What makes 1-allyl-cyclopentanecarboxylic acid a sterically hindered molecule?
A1: The steric hindrance of 1-allyl-cyclopentanecarboxylic acid arises from the presence of a quaternary carbon atom at the alpha-position to the carboxyl group. This carbon is substituted with a cyclopentyl ring, an allyl group, and the carboxyl group itself. This crowded environment restricts access of reagents to the carbonyl carbon of the carboxylic acid, making standard reactions like esterification and amidation challenging.
Q2: How is 1-allyl-cyclopentanecarboxylic acid typically synthesized?
A2: A common synthetic route involves the alkylation of a cyclopentanecarboxylic acid ester enolate with an allyl halide. The sterically hindered nature of the target molecule necessitates careful selection of reaction conditions to ensure good yields. A typical procedure is outlined below:
Experimental Protocol: Synthesis of 1-Allyl-cyclopentanecarboxylic Acid
This protocol describes a general procedure for the synthesis of 1-allyl-cyclopentanecarboxylic acid.
Materials:
-
Methyl cyclopentanecarboxylate
-
Lithium diisopropylamide (LDA)
-
Allyl bromide
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), aqueous solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium hydroxide (NaOH)
-
Methanol
Procedure:
-
Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve methyl cyclopentanecarboxylate in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of LDA in THF dropwise while maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature to ensure complete enolate formation.
-
Alkylation: To the enolate solution, add allyl bromide dropwise at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up and Ester Purification: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude methyl 1-allyl-cyclopentanecarboxylate. Purify the crude ester by fractional distillation under reduced pressure.[1]
-
Saponification: Dissolve the purified ester in a mixture of methanol and a 10% aqueous solution of sodium hydroxide. Heat the mixture to reflux and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the ester.
-
Acidification and Isolation: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester. Acidify the aqueous layer to a pH of 1-2 with a 1 M HCl solution. Extract the acidified aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Final Purification: Filter and concentrate the solvent under reduced pressure to yield 1-allyl-cyclopentanecarboxylic acid. The product can be further purified by distillation under reduced pressure.[2]
Q3: Does the allyl group participate in or interfere with reactions at the carboxylic acid?
A3: The allyl group is generally stable under many conditions used for carboxylic acid transformations. However, its presence can be a factor in certain reactions. For instance, under strongly acidic or radical conditions, the double bond of the allyl group could potentially undergo side reactions. It is crucial to select reagents and conditions that are chemoselective for the carboxylic acid functionality.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with 1-allyl-cyclopentanecarboxylic acid and provides actionable solutions.
Issue 1: Low Yield in Esterification Reactions
Problem: You are attempting to esterify 1-allyl-cyclopentanecarboxylic acid with an alcohol (e.g., ethanol or a more complex alcohol) using standard Fischer esterification conditions (acid catalyst, excess alcohol, heat) but are observing low conversion to the desired ester.[3][4]
Root Cause Analysis: The primary reason for low yield is the significant steric hindrance around the carboxylic acid group, which impedes the nucleophilic attack of the alcohol.
Solutions:
-
Activation of the Carboxylic Acid: Convert the carboxylic acid to a more reactive intermediate.
-
Acyl Chloride Formation: A highly effective method is to first convert the carboxylic acid to its acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[5] The resulting acyl chloride is much more electrophilic and will react more readily with the alcohol, even sterically hindered ones.
-
Use of Coupling Reagents: Employ modern coupling reagents to facilitate the esterification.
-
| Coupling Reagent | Co-reagent/Additive | Typical Solvent | Notes |
| Dicyclohexylcarbodiimide (DCC) | 4-Dimethylaminopyridine (DMAP) | Dichloromethane (DCM) | Highly effective for sterically hindered acids. The dicyclohexylurea byproduct is insoluble in DCM and can be removed by filtration.[6] |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 4-Dimethylaminopyridine (DMAP) | Dichloromethane (DCM) | Similar to DCC but the urea byproduct is water-soluble, simplifying work-up. |
Experimental Protocol: Esterification via Acyl Chloride
-
Acyl Chloride Formation: In a flame-dried flask under an inert atmosphere, dissolve 1-allyl-cyclopentanecarboxylic acid in an anhydrous solvent such as dichloromethane (DCM) or toluene. Add thionyl chloride (SOCl₂) (typically 1.2-1.5 equivalents) dropwise at 0 °C. Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until the evolution of gas ceases.
-
Removal of Excess Reagent: Cool the reaction mixture and remove the excess SOCl₂ and solvent under reduced pressure.
-
Ester Formation: Dissolve the crude acyl chloride in fresh anhydrous DCM. In a separate flask, dissolve the alcohol (1.0-1.2 equivalents) and a non-nucleophilic base such as triethylamine or pyridine (1.2-1.5 equivalents) in anhydrous DCM. Add the alcohol solution dropwise to the acyl chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work-up: Quench the reaction with water. Separate the organic layer, wash with a dilute acid solution (e.g., 1 M HCl), then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude ester by column chromatography or distillation.
Caption: Workflow for esterification via acyl chloride intermediate.
Issue 2: Failed Amide Bond Formation
Problem: You are trying to synthesize an amide from 1-allyl-cyclopentanececarboxylic acid and an amine using standard coupling reagents like DCC or HATU, but the reaction is sluggish and gives low yields.[7]
Root Cause Analysis: Similar to esterification, the steric hindrance around the carboxylic acid is the primary obstacle. Furthermore, the basicity of the amine can lead to the formation of an unreactive carboxylate salt.[8]
Solutions:
-
Use of More Potent Coupling Reagents: For highly hindered systems, more powerful coupling reagents are often necessary.
| Coupling Reagent | Additive | Base | Typical Solvent | Notes |
| HATU | - | DIPEA | DMF | Often gives good results with sterically hindered amino acids and is effective for general amide synthesis.[7] |
| HBTU | HOBt | DIPEA | DMF | A classic and effective coupling reagent. |
| PyBOP | - | DIPEA | DMF | Particularly useful for difficult couplings. |
-
Conversion to Acyl Fluoride: Acyl fluorides are less reactive than acyl chlorides, which can sometimes be advantageous in preventing side reactions, but are still significantly more reactive than the parent carboxylic acid. Reagents like cyanuric fluoride or XtalFluor-E® can be used for this transformation.
-
Use of Thionyl Chloride for In Situ Acyl Chloride Formation: A one-pot procedure where the carboxylic acid is first treated with thionyl chloride to form the acyl chloride, followed by the addition of the amine, can be very effective.[5]
Experimental Protocol: Amidation using HATU
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve 1-allyl-cyclopentanecarboxylic acid (1 equivalent) in anhydrous DMF.
-
Addition of Reagents: Add HATU (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2-3 equivalents) to the solution. Stir the mixture for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
Amine Addition: Add the amine (1.1 equivalents) to the reaction mixture.
-
Reaction and Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight depending on the reactivity of the amine.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with a 5% aqueous solution of citric acid, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude amide by column chromatography.
Caption: Workflow for amidation using HATU as a coupling agent.
Issue 3: Difficulty with Decarboxylation
Problem: You are attempting to decarboxylate 1-allyl-cyclopentanecarboxylic acid by heating, but the reaction is not proceeding or requires very high temperatures.
Root Cause Analysis: Simple thermal decarboxylation of carboxylic acids is generally difficult and requires high temperatures.[9] The reaction is facilitated by the presence of an electron-withdrawing group at the β-position, which is not present in 1-allyl-cyclopentanecarboxylic acid.[10]
Solutions:
-
Barton Decarboxylation: This radical-based method is effective for the decarboxylation of unactivated carboxylic acids. The acid is first converted to a thiohydroxamate ester (Barton ester), which then undergoes radical-induced decarboxylation upon treatment with a radical initiator (e.g., AIBN) and a hydrogen atom donor (e.g., tributyltin hydride).
-
Hunsdiecker Reaction: This reaction involves the conversion of the silver salt of the carboxylic acid to an alkyl halide with one fewer carbon atom upon treatment with bromine. While it achieves decarboxylation, it also introduces a halogen.
-
Photoredox Catalysis: Modern methods utilizing photoredox catalysis can achieve decarboxylation under milder conditions. These methods often involve the formation of an activated ester that can undergo single-electron reduction to initiate decarboxylation.
Note: The choice of decarboxylation method will depend on the desired final product and the tolerance of other functional groups in the molecule.
References
-
1-Allylcyclopentanecarboxylic acid - SpectraBase. (n.d.). Retrieved January 19, 2026, from [Link]
-
Allyl 1-allyl-2-oxocyclopentane-1-carboxylate - SpectraBase. (n.d.). Retrieved January 19, 2026, from [Link]
-
Preparation method of cyclopentanecarboxylic acid - Eureka | Patsnap. (n.d.). Retrieved January 19, 2026, from [Link]
-
Cyclopentanecarboxylic acid, methyl ester - Organic Syntheses Procedure. (n.d.). Retrieved January 19, 2026, from [Link]
-
cyclopropanecarboxylic acid - Organic Syntheses Procedure. (n.d.). Retrieved January 19, 2026, from [Link]
-
One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. (2015). RSC Advances, 5(38), 29949-29955. [Link]
-
Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans. (2007). Arkivoc, 2007(9), 135-149. [Link]
-
Efficient one-pot synthesis of 1-arylcycloprop-2-ene-1-carboxamides. (2016). Tetrahedron Letters, 57(15), 1674-1677. [Link]
-
Making Amides from Carboxylic Acids - Chemistry LibreTexts. (2023, January 22). Retrieved January 19, 2026, from [Link]
-
Decarboxylation - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]
-
1,1-Cyclobutanedicarboxylic acid - Organic Syntheses Procedure. (n.d.). Retrieved January 19, 2026, from [Link]
- Process for the production of allyl esters. (1974). US Patent 3,784,578.
-
Cobalt-Catalyzed Decarboxylative Allylations: Development and Mechanistic Studies. (2017). Angewandte Chemie International Edition, 56(39), 11935-11939. [Link]
-
Simple Method for the Esterification of Carboxylic Acids. (1978). Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]
-
10.9: Decarboxylations - Chemistry LibreTexts. (2022, October 4). Retrieved January 19, 2026, from [Link]
- Synthetic routes to cyclopentanecarboxylic acid derivatives. (1987). WO 1987/003278 A2.
-
18.5: Decarboxylation of Carboxylic Acids - Chemistry LibreTexts. (2021, March 5). Retrieved January 19, 2026, from [Link]
- Method for producing cyclopentanone and cyclopentene-1-carboxylic acid and their esters. (2001). US Patent 6,316,659 B1.
- Esterification of allyl type alcohols and products resulting therefrom. (1939). US Patent 2,164,188.
-
Cyclopentylcarboxylic acid - NIST WebBook. (n.d.). Retrieved January 19, 2026, from [Link]
-
General procedures for the purification of Carboxylic acids - Chempedia - LookChem. (n.d.). Retrieved January 19, 2026, from [Link]
-
Cyclopentanecarboxylic acid | C6H10O2 - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]
- Process for the preparation and isolation of the individual stereoisomers of 1-amino, 3-substituted phenylcyclopentane-carboxylates. (2011). US Patent 7,956,195 B2.
-
Cyclopentanecarboxylic acid, 1-amino- - NIST WebBook. (n.d.). Retrieved January 19, 2026, from [Link]
-
Fischer Esterification to Make Esters from Carboxylic Acids - YouTube. (2014, March 25). Retrieved January 19, 2026, from [Link]
-
Making Esters From Carboxylic Acids - Chemistry LibreTexts. (2023, January 22). Retrieved January 19, 2026, from [Link]
-
Acid to Ester - Common Conditions. (n.d.). Retrieved January 19, 2026, from [Link]
Sources
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Technical Support Center: Synthesis of 1-(Prop-2-en-1-yl)cyclopentane-1-carboxylic acid
Welcome to the technical support center for the synthesis of 1-(Prop-2-en-1-yl)cyclopentane-1-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic route and improve yields. We will delve into common challenges, provide troubleshooting strategies, and answer frequently asked questions, all grounded in established principles of organic chemistry.
Part 1: Troubleshooting Guide - Addressing Common Synthesis Issues
This section is formatted as a series of questions and answers to directly address problems you may be encountering in the lab.
Q1: My overall yield for the synthesis of this compound is consistently low. What are the most likely causes?
Low yields in this synthesis typically stem from one of two key areas: inefficient α-alkylation of the cyclopentane precursor or decomposition/loss of product during the final hydrolysis and workup. Let's break down the likely culprits in the alkylation step.
The most common synthetic route involves the formation of an enolate from a cyclopentanecarboxylic acid ester (e.g., ethyl cyclopentanecarboxylate), followed by alkylation with an allyl halide (e.g., allyl bromide), and subsequent hydrolysis.
Here is a general workflow diagram:
Caption: Synthetic workflow for this compound.
The primary issues leading to low yield are often:
-
Incomplete Deprotonation: The base used may not be strong enough to fully convert the starting ester to its enolate form.
-
Side Reactions: The enolate can participate in side reactions, such as self-condensation (a Claisen-type reaction), or the product can be dialkylated.
-
Poor Nucleophilicity of the Enolate: The solvent can greatly influence the reactivity of the enolate.
Q2: I am observing a significant amount of dialkylated byproduct. How can I minimize this?
The formation of a dialkylated byproduct, 1,1-di(prop-2-en-1-yl)cyclopentane, arises from the deprotonation of your desired mono-alkylated product, followed by a second alkylation. This is a common issue when the mono-alkylated product's α-proton is still acidic.
To minimize dialkylation, consider the following strategies:
-
Use of a Bulky Base: A sterically hindered base, such as Lithium Diisopropylamide (LDA), is highly effective. Its bulkiness makes it less likely to deprotonate the more sterically hindered α-position of the mono-alkylated product.
-
Control Stoichiometry: Use a slight excess of the enolate relative to the allyl halide (e.g., 1.1 equivalents of the ester/base to 1.0 equivalent of allyl bromide). This ensures the electrophile is consumed before it can react with the mono-alkylated product.
-
Temperature Control: Add the allyl bromide at a low temperature (e.g., -78 °C) and allow the reaction to slowly warm to room temperature. This helps to control the reaction rate and can favor mono-alkylation.
| Parameter | Recommendation for Minimizing Dialkylation | Rationale |
| Base | Lithium Diisopropylamide (LDA) | Sterically hindered, kinetically fast, and favors formation of the less substituted (kinetic) enolate. |
| Stoichiometry | ~1.05 eq. of ester to 1.0 eq. of allyl halide | Ensures the electrophile is the limiting reagent. |
| Temperature | Add allyl halide at -78 °C | Controls the exothermicity and selectivity of the reaction. |
Q3: The reaction seems to stall, and I recover a large amount of my starting material (ethyl cyclopentanecarboxylate). What should I do?
This issue points towards problems with the enolate formation step. Here are some troubleshooting steps:
-
Ensure Anhydrous Conditions: Amide bases like LDA are extremely sensitive to water. Ensure your solvent (e.g., THF) is freshly distilled and all glassware is flame-dried. Any protic source will quench the base and the enolate.
-
Verify Base Potency: If you are preparing LDA in-house from diisopropylamine and n-butyllithium, ensure the n-BuLi has been recently titrated. Commercial LDA solutions can also degrade over time.
-
Increase Base Equivalents: While typically 1.05 to 1.1 equivalents of base are used, you can empirically increase this to 1.2 equivalents to overcome any minor protic impurities.
-
Consider a Different Base/Solvent System: If LDA is problematic, sodium hydride (NaH) in a solvent like DMF can be an effective alternative, although it may require heating and can sometimes lead to more side products.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best starting material for this synthesis: cyclopentanecarboxylic acid or its ethyl ester?
It is highly recommended to start with the ethyl ester (ethyl cyclopentanecarboxylate). The direct alkylation of a carboxylic acid is challenging because the acidic proton of the carboxyl group will be deprotonated first by any strong base. This forms a carboxylate, and the subsequent deprotonation at the α-carbon to form a dianion requires at least two equivalents of a very strong base (like LDA) and is often lower yielding. Using the ester protects the carboxylic acid functionality and allows for clean, efficient enolate formation at the α-position.
Q2: What is the role of the solvent in the alkylation step?
The solvent plays a critical role in stabilizing the enolate and influencing its reactivity.
-
Aprotic Polar Solvents (e.g., THF, Dioxane): These are the solvents of choice for reactions involving strong bases like LDA. They are polar enough to dissolve the organometallic base and the intermediate enolate, but they do not have acidic protons that would quench the reaction. THF is particularly good at solvating the lithium cation, which can lead to a more reactive, "naked" enolate, increasing the rate of alkylation.
-
Aprotic Dipolar Solvents (e.g., DMF, DMSO): These can also be used, particularly with bases like NaH. However, they can sometimes accelerate side reactions.
Q3: What are the best practices for the final hydrolysis step?
The hydrolysis of the ethyl 1-(prop-2-en-1-yl)cyclopentane-1-carboxylate to the final carboxylic acid can be achieved under either basic or acidic conditions.
-
Basic Hydrolysis (Saponification): This is often the preferred method. Refluxing the ester with an aqueous solution of a strong base like potassium hydroxide (KOH) or sodium hydroxide (NaOH) in a co-solvent like ethanol is effective. The reaction progress can be monitored by TLC. After the reaction is complete, the mixture is acidified (e.g., with 1M HCl) to protonate the carboxylate salt and precipitate the carboxylic acid product.
-
Acidic Hydrolysis: While possible, this method can sometimes be slower and may lead to side reactions, especially if elevated temperatures are required for extended periods.
Experimental Protocol: Saponification of Ethyl 1-(prop-2-en-1-yl)cyclopentane-1-carboxylate
-
Dissolve the crude ester in ethanol (e.g., 5 mL per 1 g of ester).
-
Add a 2M aqueous solution of KOH (2-3 equivalents).
-
Heat the mixture to reflux (approx. 80-90 °C) and monitor the reaction by TLC until all the starting ester is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether or ethyl acetate) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 with cold 1M HCl.
-
The carboxylic acid product may precipitate as a solid or an oil. Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product.
Part 3: Logical Relationships in Yield Optimization
The interplay between base, solvent, and temperature is crucial for maximizing yield. The following diagram illustrates these relationships for the key alkylation step.
Caption: Interdependence of reaction conditions on product yield and purity.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer. [Link]
-
House, H. O. (1972). Modern Synthetic Reactions (2nd ed.). W. A. Benjamin, Inc. [Link]
-
Reich, H. J. (n.d.). The Role of Solvent. Organometallic Chemistry. University of Wisconsin. [Link]
Technical Support Center: Purification Strategies for Viscous Carboxylic Acid Oils
Welcome to the technical support center for the purification of viscous carboxylic acid oils. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by these materials. High viscosity can complicate handling, impede separation, and reduce purification efficiency. Here, we provide in-depth troubleshooting advice, answer frequently asked questions, and offer detailed protocols grounded in established chemical principles to help you navigate these challenges effectively.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you might encounter during your experiments in a direct question-and-answer format.
Q1: My carboxylic acid oil is too viscous to handle, making accurate measurement and column loading impossible. What can I do?
This is a primary challenge with this class of compounds. The high viscosity physically prevents efficient manipulation and purification.
Probable Causes:
-
Inherent Molecular Properties: Strong intermolecular forces, such as hydrogen bonding between carboxylic acid dimers, contribute significantly to high viscosity.[1][2]
-
Low Temperature: Viscosity is highly temperature-dependent; lower lab temperatures will increase viscosity.
-
Residual High-Boiling Solvents: Trapped solvents from a previous step can sometimes form a thick, oily matrix.
Solutions & Methodologies:
-
Gentle Heating: Carefully warm the oil in a water bath. This will decrease viscosity and improve flow. Caution: Only apply heat if your compound is thermally stable. Monitor for any signs of degradation (color change) or decarboxylation, a reaction where the carboxyl group is lost as CO2.[3]
-
Dilution with a Co-Solvent: Dissolve the viscous oil in a minimal amount of a low-boiling point, inert organic solvent (e.g., dichloromethane (DCM), ethyl acetate, or diethyl ether). This will dramatically reduce viscosity. The choice of solvent should be compatible with your next purification step. For example, if you are proceeding to silica gel chromatography, you can dissolve the oil in DCM.
-
Derivative Formation: As a last resort for extremely difficult cases, consider converting the carboxylic acid to a less viscous ester derivative (e.g., a methyl or ethyl ester).[4] This derivative can be more easily purified by distillation or chromatography. Following purification, the ester can be hydrolyzed back to the parent carboxylic acid.[4]
Q2: I'm attempting column chromatography, but my separation is poor, with broad, tailing peaks.
Poor resolution during chromatography of viscous samples is often linked to the phenomenon of "viscous fingering," where the less viscous mobile phase channels unevenly through the more viscous sample plug, leading to a distorted band shape.[5][6]
Probable Causes:
-
Viscosity Mismatch: A significant difference in viscosity between your sample plug and the mobile phase is a primary cause of poor separation.[6]
-
Improper Loading: Directly applying a viscous oil to the top of the silica gel leads to an uneven starting band.
-
Inappropriate Solvent System: The mobile phase may not have the optimal polarity to effectively separate the components.[7]
-
Secondary Interactions: The acidic nature of your compound can lead to strong interactions with the silica gel, causing peak tailing.
Solutions & Methodologies:
-
Utilize a "Dry Loading" Technique: This is the most effective method for viscous oils. Instead of loading the liquid sample directly, pre-adsorb it onto an inert solid support. A detailed protocol is provided in the "Experimental Protocols" section below.
-
Optimize Your Mobile Phase:
-
Use thin-layer chromatography (TLC) to identify a solvent system that provides good separation (difference in Rf values) for your target compound and impurities.[7]
-
For carboxylic acids, adding a small amount (0.5-1%) of acetic or formic acid to the mobile phase can significantly reduce peak tailing. This works by saturating the acidic binding sites on the silica, preventing your compound from sticking.[8]
-
-
Reduce Column Overloading: Use an appropriate amount of sample for your column size to prevent band broadening.[7]
Q3: My compound is an oil at room temperature, and I cannot induce crystallization. How can I purify it?
Many carboxylic acids, especially those with long aliphatic chains or complex structures, exist as oils and are resistant to crystallization.
Probable Causes:
-
Presence of Impurities: Even small amounts of impurities can disrupt the crystal lattice formation.
-
Supercooling: The compound may remain in a liquid state below its melting point because the kinetic barrier to nucleation has not been overcome.[9]
-
Complex Molecular Structure: Irregular molecular shapes can make it difficult for molecules to pack into an ordered crystal lattice.
Solutions & Methodologies:
-
Attempt Salt Formation: Convert the carboxylic acid to a salt by reacting it with a suitable base (e.g., sodium hydroxide, ammonia, or an amine).[8][10][11] Salts are ionic and often have a higher propensity to crystallize than their neutral counterparts. Once the crystalline salt is purified by filtration and washing, the pure carboxylic acid can be regenerated by acidification.[8][10]
-
Solvent-Based Crystallization Attempts:
-
Cooling Crystallization: Dissolve the oil in a minimal amount of a suitable hot solvent and cool it slowly. The ideal solvent is one in which the acid is highly soluble at high temperatures but poorly soluble at low temperatures.[7]
-
Anti-Solvent Addition: Dissolve the oil in a good solvent, then slowly add a miscible "anti-solvent" (in which the compound is insoluble) until turbidity persists. Allow it to stand; crystals may form over time.
-
-
Alternative Purification Methods: If crystallization fails, prioritize other methods like acid-base extraction, chromatography, or vacuum distillation.[10]
Q4: My recovery is very low after performing an acid-base extraction. Where did my product go?
Acid-base extraction is a powerful technique but requires careful control of pH and proper handling to ensure high recovery.
Probable Causes:
-
Incomplete Extraction (Incorrect pH): The pH of the aqueous layer was not sufficiently basic to fully deprotonate the carboxylic acid into its water-soluble salt form. For effective extraction into the aqueous base, the pH should be at least two to three units higher than the pKa of the carboxylic acid.[4]
-
Incomplete Back-Extraction (Incorrect pH): During the recovery step, the pH of the aqueous layer was not made sufficiently acidic to fully protonate the carboxylate salt back to the neutral, organic-soluble carboxylic acid. The pH should be at least two to three units below the pKa.[4]
-
Emulsion Formation: Vigorous shaking can create a stable emulsion between the organic and aqueous layers, trapping your compound at the interface.
-
Insufficient Mixing: Gentle swirling may not be enough to ensure complete transfer of the carboxylate salt into the aqueous layer.
Solutions & Methodologies:
-
Verify and Adjust pH: Use pH paper or a pH meter to confirm the pH at both the extraction and back-extraction steps. Add base or acid dropwise until the target pH is achieved.
-
Break Emulsions: If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) or gently swirling the mixture with a glass rod. In stubborn cases, filtering the mixture through a pad of Celite can help break the emulsion.
-
Ensure Thorough Mixing: Use a separatory funnel and invert it repeatedly with periodic venting to ensure good contact between the two phases. Avoid violent shaking.
-
Perform Multiple Extractions: Perform two to three extractions with smaller volumes of the aqueous solution rather than one large extraction to improve efficiency.
Q5: My compound appears to be degrading during purification by distillation.
Thermal degradation is a significant risk, especially for complex molecules or those with sensitive functional groups.
Probable Causes:
-
High Temperature: The boiling point of the compound at atmospheric pressure is too high, leading to decomposition.
-
Prolonged Heating: Keeping the compound at a high temperature for an extended period increases the likelihood of side reactions.
-
Decarboxylation: Many carboxylic acids, particularly β-keto acids, are prone to losing CO2 upon heating.[3][12]
Solutions & Methodologies:
-
Use Vacuum Distillation: This is the most critical solution. By reducing the pressure, you lower the boiling point of the compound significantly, allowing distillation to occur at a temperature that minimizes thermal stress.[10]
-
Kugelrohr Distillation: For small quantities of high-boiling point oils, a Kugelrohr apparatus is ideal. It allows for distillation of viscous materials over a very short path length under high vacuum, minimizing the time the compound spends at high temperature.
-
Keep-It-Moving Principle: Ensure the distillation is efficient. Do not heat the distillation flask for longer than necessary. Once the desired fraction is collected, cool the system promptly.
Frequently Asked Questions (FAQs)
Q1: What are the primary purification strategies I should consider for a viscous carboxylic acid oil?
The choice of strategy depends on the properties of your compound and the nature of the impurities. The main methods are summarized below.
| Purification Method | Principle | Best For | Key Considerations |
| Acid-Base Extraction | Separates acidic compounds from neutral and basic impurities by converting the acid to a water-soluble salt.[13][14][15] | Removing non-acidic impurities. | Requires knowledge of pKa, immiscible solvents, and can be prone to emulsions. |
| Column Chromatography | Separation based on differential adsorption to a solid phase (e.g., silica gel). | Isolating compounds with similar polarities. | Viscosity is a major challenge; "dry loading" is often necessary.[10] |
| Crystallization | Formation of a pure solid crystal lattice from a solution. | Compounds that can be solidified. | Often difficult for oils; salt formation can be a useful alternative.[10] |
| Vacuum Distillation | Separation based on differences in boiling points under reduced pressure. | Thermally stable compounds with differing volatilities. | Requires a vacuum source; not suitable for heat-sensitive molecules.[10] |
Q2: Besides heating or dilution, are there other ways to manage the viscosity of my sample?
While heating and dilution are the most direct methods, considering the purification technique itself can help manage viscosity. For instance, in chromatography, the "dry loading" technique bypasses the issue of applying a viscous liquid directly to the column. In extractions, ensuring the solvent has low viscosity can aid phase separation.
Q3: When should I choose distillation over chromatography?
Choose distillation when:
-
Your compound is thermally stable.[10]
-
There is a significant difference in boiling points between your target compound and the impurities.[16][17]
-
You are working on a larger scale, as distillation is often more scalable than chromatography.
Choose chromatography when:
-
Your compound is thermally sensitive.
-
The impurities have very similar boiling points to your product but different polarities.
-
You need to separate isomers or other closely related structures.
Q4: How can I effectively remove neutral impurities from my carboxylic acid?
Acid-base extraction is by far the most effective and straightforward method.[4] By dissolving your crude oil in an organic solvent (like diethyl ether) and washing it with an aqueous base (like sodium hydroxide), the carboxylic acid is converted to its salt and moves to the aqueous layer.[13] The neutral impurities remain in the organic layer, which can then be discarded. The pure acid is subsequently recovered by acidifying the aqueous layer and extracting it back into an organic solvent.[13][18]
Q5: What is the best way to remove residual high-boiling solvents from my final viscous oil product?
Removing solvents from a viscous product can be challenging as the thick matrix traps solvent molecules.
-
High Vacuum (High-Vac): Place the sample under a high vacuum (using a rotary vane or diffusion pump) for several hours. Gentle heating, if the compound is stable, can accelerate the process.
-
Solvent Trituration/Stripping: Dissolve the oil in a small amount of a very low-boiling solvent (like pentane or diethyl ether) and then remove it on a rotary evaporator. Repeat this process 2-3 times. The lower-boiling solvent helps to azeotropically remove the higher-boiling one.
Visualized Workflows and Decision Making
A logical approach to selecting a purification strategy is crucial. The following diagram illustrates a typical decision-making workflow.
Caption: Decision tree for selecting a purification strategy.
Experimental Protocols
Protocol 1: Acid-Base Extraction for Purification of a Viscous Carboxylic Acid
This protocol describes the separation of a carboxylic acid from neutral impurities.
Caption: Workflow for acid-base extraction purification.
Methodology:
-
Dissolution: Dissolve the crude viscous oil (e.g., 1 gram) in a suitable organic solvent (e.g., 20 mL of diethyl ether or ethyl acetate).
-
Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a 1 M aqueous sodium hydroxide (NaOH) solution. Stopper the funnel and invert it several times, venting frequently to release any pressure.[13]
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean flask.
-
Repeat: Repeat the extraction of the organic layer two more times with fresh aqueous NaOH solution, combining all aqueous extracts. This ensures all the carboxylic acid is transferred. The remaining organic layer contains the neutral impurities and can be discarded.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is strongly acidic (pH < 2, check with pH paper).[13] The carboxylic acid should precipitate or form an oily layer.
-
Back-Extraction: Extract the acidified aqueous solution three times with fresh portions of the organic solvent.
-
Drying and Evaporation: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent using a rotary evaporator to yield the purified carboxylic acid oil.[4]
Protocol 2: "Dry Loading" Technique for Column Chromatography of Viscous Oils
This method prevents band broadening and poor separation caused by high sample viscosity.
Methodology:
-
Dissolution: Dissolve the viscous oil (e.g., 500 mg) in a minimal amount of a volatile solvent in which it is freely soluble (e.g., 2-3 mL of dichloromethane or acetone).
-
Adsorption: To this solution, add a small amount of silica gel (typically 1-2 times the mass of the crude sample, so 0.5-1 g).
-
Evaporation: Thoroughly mix the slurry to ensure the oil is evenly coated on the silica. Evaporate the solvent on a rotary evaporator under reduced pressure until a dry, free-flowing powder is obtained.[10] If the powder is still clumpy, add more silica and repeat the evaporation.
-
Column Loading: Carefully layer the silica-adsorbed sample powder onto the top of the pre-packed chromatography column.
-
Elution: Gently add the mobile phase and run the column as usual. This technique ensures the sample starts as a very narrow, evenly distributed band, leading to much-improved separation.
References
-
General procedures for the purification of Carboxylic acids. Chempedia - LookChem. [Link]
- US Patent US5034105A, Carboxylic acid purification and crystallization process.
- EP Patent EP0116114A2, Process for purifying fatty acids, naturally occurring fats and oils and fatty esters.
- EP Patent EP0535825A2, Process for the purification of carboxylic acids and/or their anhydrides.
-
Purification of Native Acetyl CoA Carboxylase From Mammalian Cells. PubMed Central. [Link]
-
Decarboxylation of Carboxylic Acids. Organic Chemistry Tutor. [Link]
-
Oil Refining. AOCS. [Link]
-
Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. ACS Publications. [Link]
-
EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. University of Colorado Boulder. [Link]
-
What is a best way to purify a viscous organic liquid product other than column chromatography? ResearchGate. [Link]
-
Aminophosphonate Chelates Can Dissolve Barite Scale at Very High pH. Energy & Fuels. [Link]
-
Eco-Friendly Filtrate Control in Drilling Fluids: Itaconic Acid-Grafted Corn Starch from Natural Organic Materials with Thermal and Salt/Calcium Resistance. MDPI. [Link]
-
4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]
-
Isolation of a Carboxylic acid. Reddit. [Link]
-
Advances in catalytic routes for the production of carboxylic acids from biomass: a step forward for sustainable polymers. RSC Publishing. [Link]
-
Role of a Carboxylic Acid on the Crystallization, Deposition, and Gelation of Long-Chained n-Alkanes in Solution. ResearchGate. [Link]
- EP Patent EP0201957A2, Process for the preparation of a carboxylic acid salt.
-
Oil Viscosity - How It's Measured and Reported. Machinery Lubrication. [Link]
- US Patent US20170113998A1, Method for separating high-boiling carboxylic acid vinyl ester/carboxylic acid mixtures.
-
Liquid–liquid extraction for in situ carboxylic acid recovery via continuous membrane-based emulsion separations. Green Chemistry (RSC Publishing). [Link]
-
Decarboxylation. Master Organic Chemistry. [Link]
-
Liquid–liquid extraction-based process concepts for recovery of carboxylic acids from aqueous streams evaluated for dilute. ScienceDirect. [Link]
-
Decarboxylation. Organic Chemistry Portal. [Link]
-
Acid–base extraction. Wikipedia. [Link]
-
Internal Factors Affecting the Crystallization of the Lipid System: Triacylglycerol Structure, Composition, and Minor Components. NIH. [Link]
-
Salting-out extraction of carboxylic acids. ResearchGate. [Link]
-
8.1: Structure and Properties of Carboxylic Acids. Chemistry LibreTexts. [Link]
-
Distilling esters with very high boiling points?. Sciencemadness Discussion Board. [Link]
-
Crystallization of Fats and Fatty Acids in Edible Oils and Structure Determination. ResearchGate. [Link]
-
Exploring Bacterial Carboxylate Reductases for the Reduction of Bifunctional Carboxylic Acids. ResearchGate. [Link]
-
How Viscous Fingering Can Spoil Your Separation. Contentstack. [Link]
-
ACID-BASE EXTRACTION. University of Toronto. [Link]
-
Decarboxylation. Wikipedia. [Link]
-
The Decarboxylation of Carboxylic Acids and Their Salts. Chemistry LibreTexts. [Link]
- US Patent US3661972A, Purification of high boiling esters.
-
Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. CDN. [Link]
-
Crystallization of fats and oils. Sonneveld. [Link]
-
Analytical Method for Determining the Viscosity Index of Engine Lubricating Oils. MDPI. [Link]
-
Recent Progress in Curcumin Extraction, Synthesis, and Applications: A Comprehensive Review. MDPI. [Link]
-
The influence of viscosity induced flow instability in liquid chromatography. Western Sydney University. [Link]
-
Derivatives of Carboxylic Acids. MSU chemistry. [Link]
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Technical Support Center: Allyl Group Protection in Amide Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for managing allyl protecting groups during amide coupling reactions. This guide is designed to provide in-depth, field-proven insights to help you navigate the nuances of using this versatile protecting group, troubleshoot common issues, and prevent unwanted side reactions in your synthesis workflow.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address specific questions and challenges you may encounter when working with allyl-protected substrates in amide bond formation.
Question 1: Is the allyl protecting group stable under standard amide coupling and peptide synthesis conditions?
Answer: Yes, generally, the allyl group is considered a robust and orthogonal protecting group in the context of standard amide and peptide synthesis.[1] It is stable to the mildly basic conditions of piperidine used for Fmoc-group removal and the acidic conditions of trifluoroacetic acid (TFA) used for Boc-group and final resin cleavage.[2] This orthogonality is a key reason for its use, allowing for selective deprotection without affecting these other common protecting groups.[3][4]
The stability of the allyl group makes it highly compatible with most common coupling reagents, including carbodiimides (DCC, DIC) and onium salts (HBTU, HATU, PyBOP).[3][5] The primary function of these reagents is to activate the carboxylic acid, creating a reactive intermediate like an O-acylisourea, which then reacts with the amine.[6][7] These conditions are typically not harsh enough to induce side reactions on the allyl group itself.
However, "stable" does not mean indestructible. The reactivity of the allylic C-H bonds is higher than that of standard sp³ C-H bonds, making the group susceptible to certain reaction conditions outside the standard protocols.[8]
Diagram 1: Orthogonality in Fmoc-Based Peptide Synthesis
Caption: Orthogonal stability of common protecting groups.
Question 2: I'm observing an unexpected mass in my final product. Could the allyl group have isomerized?
Answer: Allyl group isomerization, or "allylic shift," is a known chemical reaction where the double bond migrates.[9][10] In the context of an N-allyl amide, this would result in the formation of a more thermodynamically stable enamide.[11] This is a significant issue as it changes the chemical structure and properties of your molecule.
This isomerization is typically not spontaneous and requires a catalyst. Transition metals, particularly ruthenium and palladium, are known to promote this transformation.[11][12][13]
Troubleshooting Steps:
-
Check for Catalyst Contamination: If your synthesis involves any preceding steps that used a transition metal catalyst (e.g., palladium, ruthenium, rhodium), ensure that your material is rigorously purified. Even trace amounts of residual catalyst can be sufficient to cause isomerization over time or during subsequent heated steps.
-
Review Your Coupling Reagents and Conditions: While standard coupling reagents are generally safe, ensure they are pure. Contamination of reagents with trace metals could be a potential cause.
-
Avoid High Temperatures: Isomerization reactions are often accelerated by heat. If you are performing a difficult coupling that requires elevated temperatures, you are increasing the risk of side reactions, including isomerization. If possible, try to optimize the coupling at room temperature using a more potent activation agent or by extending the reaction time.
Diagram 2: Allyl Amide Isomerization Pathway
Caption: Catalytic isomerization of an N-allyl amide to an enamide.
Question 3: My protocol requires the use of hydrazine to remove an ivDde or Dde group. Will this affect my allyl-protected residue?
Answer: This is a critical point of incompatibility that requires a specific procedural modification. Hydrazine itself is not the issue, but commercial hydrazine often contains a small amount of diimide (HN=NH) as an impurity. Diimide is a potent reducing agent that can readily reduce the double bond of the allyl group, converting it to a propyl group.
This side reaction eliminates the unique reactivity of the allyl group, making its subsequent palladium-catalyzed removal impossible.
Preventative Protocol: Fortunately, this side reaction can be completely suppressed by adding a scavenger to the deprotection solution. The most effective and common scavenger is allyl alcohol . The diimide will preferentially react with the excess allyl alcohol in the solution, leaving the allyl group on your peptide untouched.
| Reagent Component | Standard 2% Hydrazine | Modified Protocol | Purpose |
| Hydrazine Hydrate | 2 mL | 2 mL | Dde/ivDde Deprotection |
| DMF | 98 mL | 98 mL | Solvent |
| Allyl Alcohol | 0 mL | ~0.5 mL | Diimide Scavenger |
Table 1: Comparison of standard and modified hydrazine deprotection solutions for compatibility with allyl groups.
Protocols
Protocol 1: Standard Amide Coupling with an Allyl-Protected Amino Acid
This protocol describes a standard manual solid-phase peptide synthesis (SPPS) coupling step using HATU, which is compatible with allyl-protected residues.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-amino acid with allyl side-chain protection (e.g., Fmoc-Asp(OAll)-OH, Fmoc-Lys(Alloc)-OH) (4 eq.)
-
HATU (3.9 eq.)
-
N,N-Diisopropylethylamine (DIEA) (8 eq.)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been fully removed using 20% piperidine in DMF and the resin has been thoroughly washed with DMF.
-
Activation Solution: In a separate vessel, dissolve the allyl-protected Fmoc-amino acid and HATU in DMF.
-
Add DIEA to the activation solution. A color change (typically to yellow) may be observed. Allow the solution to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the reaction has gone to completion. A negative test (beads remain colorless or yellow) indicates a complete coupling.
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all excess reagents and byproducts. The resin is now ready for the next Fmoc deprotection step.
Protocol 2: Selective Deprotection of an Allyl Ester (OAll)
This protocol outlines the on-resin removal of an allyl ester, for example from an Aspartic Acid side chain, using a palladium catalyst. This procedure is air-sensitive.
Materials:
-
Peptidyl-resin containing an OAll-protected residue
-
Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ (0.25 eq. per allyl group)
-
Phenylsilane (PhSiH₃) (25 eq.)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Resin Preparation: Swell the peptide-resin in anhydrous DCM in a sealed reaction vessel.
-
Inert Atmosphere: Flush the reaction vessel with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Catalyst Solution: In a separate flask under an inert atmosphere, dissolve the Pd(PPh₃)₄ in anhydrous DCM.
-
Catalyst Addition: Transfer the palladium solution to the reaction vessel containing the resin.
-
Scavenger Addition: Add the phenylsilane to the reaction vessel. The mixture may turn a pale yellow or orange color.
-
Reaction: Agitate the mixture at room temperature for 30 minutes. Repeat this step two more times with fresh reagents for a total of three treatments to ensure complete deprotection.
-
Washing: After the final treatment, wash the resin extensively to remove the palladium catalyst and scavenger byproducts. A typical wash sequence is:
-
DCM (5x)
-
0.5% DIEA in DMF (2x)
-
0.5% Sodium diethyldithiocarbamate in DMF (2x, to scavenge residual palladium)
-
DMF (5x)
-
DCM (5x)
-
-
Confirmation: A sample of the resin can be cleaved and analyzed by mass spectrometry to confirm the successful removal of the allyl group (Mass change: -40.03 Da).
References
-
Xing, Y., Li, C., Meng, J., Zhang, Z., Wang, X., Wang, Z., Ye, Y., & Sun, K. (2021). Recent Advances in the Synthetic Use of Migration Reactions of Allyl Alcohols. Advanced Synthesis & Catalysis. [Link]
-
Trost, B. M., & Toste, F. D. (2010). Isomerization of N-Allyl Amides to Form Geometrically Defined Di-, Tri-, and Tetrasubstituted Enamides. PMC. [Link]
-
ChemEurope. (n.d.). Allylic rearrangement. [Link]
-
Wikipedia. (n.d.). Allylic rearrangement. [Link]
-
Wikipedia. (n.d.). Allyl group. [Link]
-
Organic Chemistry Portal. (n.d.). Allyl Ethers - Protecting Groups. [Link]
-
Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. [Link]
-
Hsung, R. P., et al. (2011). N-Allyl-N-Sulfonyl Ynamides as Synthetic Precursors to Amidines and Vinylogous Amidines. An Unexpected N-to-C 1,3-Sulfonyl Shift in Nitrile Synthesis. PMC. [Link]
-
Fernández, S., et al. (2022). Acid-mediated decarboxylative C–H coupling between arenes and O-allyl carbamates. Organic & Biomolecular Chemistry. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Tunge, J. A., et al. (2011). Deacylative allylation of nitroalkanes: unsymmetric bisallylation via 3-component coupling. Chemical Communications. [Link]
-
Hsung, R. P., et al. (2011). N-Allyl-N-sulfonyl ynamides as synthetic precursors to amidines and vinylogous amidines. An unexpected N-to-C 1,3-sulfonyl shift in nitrile synthesis. The Journal of Organic Chemistry. [Link]
-
Alcaide, B., et al. (2008). A Method for Cleaving an Allyl Protecting Group at the Amide Nitrogen of Peptides by One-Pot Olefin Isomerization−Oxidation. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Coupling an allyl group with substituted partners. [Link]
-
Slideshare. (n.d.). Spps and side reactions in peptide synthesis. [Link]
- Google Patents. (1992). EP0518295A2 - Allyl side chain protection in peptide synthesis.
-
Scribd. (n.d.). Side Reactions in Peptide Synthesis. [Link]
-
Malins, L. R., et al. (2025). Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. The Journal of Organic Chemistry. [Link]
-
White, P., Keyte, J., Bailey, K., & Fields, G. (2016). Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. Journal of Peptide Science. [Link]
-
Aapptec Peptides. (2021). Carbodiimides and Additives. [Link]
-
ResearchGate. (n.d.). Side Reactions on Amino Groups in Peptide Synthesis. [Link]
-
PubMed. (1986). Allyl and allyloxycarbonyl groups as versatile protecting groups in nucleotide synthesis. [Link]
-
Chen, J., et al. (2018). Palladium-Catalyzed Isomerization-Coupling Reactions of Allyl Chloride with Amines to Generate Functionalized Phosphorus Derivatives. MDPI. [Link]
-
Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]
-
Chemistry LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. [Link]
-
PubMed. (2008). A method for cleaving an allyl protecting group at the amide nitrogen of peptides by one-pot olefin isomerization-oxidation. [Link]
Sources
- 1. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]
- 2. Allyl Ethers [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biosynth.com [biosynth.com]
- 5. peptide.com [peptide.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Allyl group - Wikipedia [en.wikipedia.org]
- 9. Allylic_rearrangement [chemeurope.com]
- 10. Allylic rearrangement - Wikipedia [en.wikipedia.org]
- 11. Isomerization of N-Allyl Amides to Form Geometrically Defined Di-, Tri-, and Tetrasubstituted Enamides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
Optimization of reaction conditions for Favorskii rearrangement in cyclopentane synthesis
Welcome to the technical support center for the optimization of the Favorskii rearrangement in cyclopentane synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to leverage this powerful ring-contraction reaction. Here, we delve into the nuances of reaction conditions, troubleshoot common experimental hurdles, and provide optimized protocols to ensure the successful synthesis of your target cyclopentane derivatives.
Introduction to the Favorskii Rearrangement in Cyclopentane Synthesis
The Favorskii rearrangement is a powerful transformation in organic synthesis that converts α-halo ketones to carboxylic acid derivatives, often with a concurrent ring contraction in cyclic substrates.[1][2][3] This reaction is particularly valuable for the synthesis of cyclopentane rings from readily available cyclohexanone precursors.[4][5] The core of the reaction involves the base-catalyzed rearrangement of an α-halo ketone, proceeding through a highly strained cyclopropanone intermediate.[1][2][4] The subsequent nucleophilic attack on this intermediate and ring-opening dictates the final product, which can be a carboxylic acid, ester, or amide, depending on the chosen base and solvent system.[2][3]
Understanding the mechanism is paramount to optimizing reaction conditions and troubleshooting undesired outcomes. The generally accepted mechanism for the rearrangement of a 2-halocyclohexanone is as follows:
-
Enolate Formation: A base abstracts an acidic α-proton from the carbon on the opposite side of the carbonyl group from the halogen.[4][6]
-
Cyclopropanone Formation: The resulting enolate undergoes an intramolecular nucleophilic attack on the carbon bearing the halogen, displacing the halide and forming a bicyclic cyclopropanone intermediate.[4][6]
-
Nucleophilic Attack: A nucleophile (e.g., hydroxide or alkoxide) attacks the carbonyl carbon of the strained cyclopropanone.[2]
-
Ring Opening: The tetrahedral intermediate collapses, leading to the opening of the three-membered ring to form the more stable carbanion.[4]
-
Protonation: The carbanion is subsequently protonated by the solvent to yield the final cyclopentane carboxylic acid derivative.[2]
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the Favorskii rearrangement for cyclopentane synthesis in a question-and-answer format, providing insights into their causes and practical solutions.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yield is a frequent challenge and can stem from several factors:
-
Suboptimal Base Selection: The choice of base is critical and depends on the desired product. For the synthesis of cyclopentane carboxylic acids, hydroxide bases like NaOH or KOH are standard.[7] For esters, alkoxide bases such as sodium ethoxide (NaOEt) or sodium methoxide (NaOMe) are employed.[2][7] Using a base that is too weak may result in incomplete reaction, while an overly strong or sterically hindered base can favor side reactions.
-
Poor Substrate Quality: The purity of the starting α-halo ketone is crucial. Impurities can interfere with the reaction and lead to the formation of byproducts. Ensure your starting material is pure and free of any acidic or basic contaminants.
-
Inappropriate Solvent: The solvent plays a key role in solvating the intermediates and influencing the reaction pathway.[8][9] Protic solvents like alcohols are commonly used in conjunction with their corresponding alkoxide bases. The polarity of the solvent can affect the rate and selectivity of the reaction.[8][9]
-
Reaction Temperature and Time: The Favorskii rearrangement is often exothermic.[6] Insufficient cooling during the addition of reagents can lead to runaway reactions and the formation of degradation products. Conversely, if the reaction temperature is too low or the reaction time is too short, the conversion may be incomplete. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.[6]
Solutions to Improve Yield:
-
Optimize Base and Solvent System: Conduct small-scale trial reactions to screen different base-solvent combinations. For ester synthesis, ensure the alcohol solvent matches the alkoxide base to prevent transesterification.
-
Purify Starting Materials: Purify the α-halo ketone by distillation or recrystallization before use.
-
Control Reaction Temperature: Use an ice bath to maintain a low temperature during the addition of the substrate to the base. After the initial exothermic reaction subsides, the reaction can be gently heated to ensure completion.
-
Monitor Reaction Progress: Regularly check the reaction progress by TLC to avoid prolonged reaction times that can lead to byproduct formation.
Q2: I am observing significant amounts of an epoxy ether byproduct. How can I minimize its formation?
The formation of an epoxy ether is a common side reaction in the Favorskii rearrangement, particularly when using alkoxide bases.[10]
Mechanism of Epoxy Ether Formation:
The alkoxide base can act as a nucleophile and directly attack the carbonyl carbon of the α-halo ketone. The resulting tetrahedral intermediate can then undergo an intramolecular SN2 reaction, where the oxygen anion displaces the adjacent halide to form an epoxide.
Strategies to Minimize Epoxy Ether Formation:
-
Increase Base Concentration: Higher concentrations of the alkoxide base can favor the desired enolate formation over direct nucleophilic attack on the carbonyl group.[11]
-
Use a More Hindered Base: A sterically hindered base, such as potassium tert-butoxide, is less likely to act as a nucleophile and attack the carbonyl carbon, thus reducing the formation of the epoxy ether.[12]
-
Lower the Reaction Temperature: Lowering the reaction temperature can help to disfavor the direct nucleophilic attack pathway.
Q3: My product is a mixture of cyclopentanecarboxylic acid and its corresponding ester. What is causing this and how can I obtain a single product?
This issue typically arises when there is a source of both hydroxide and alkoxide ions in the reaction mixture.
Potential Causes:
-
Water Contamination: If the reaction is intended to produce an ester using an alkoxide base, any moisture present in the reagents or glassware will lead to the formation of hydroxide ions, which will then produce the carboxylic acid.
-
Incomplete reaction of sodium with alcohol: When preparing the alkoxide in situ from sodium metal and an alcohol, incomplete reaction can leave residual sodium, which can react with any water present during workup to form sodium hydroxide.
Solutions for Product Selectivity:
-
Ensure Anhydrous Conditions: For ester synthesis, use anhydrous solvents and reagents. Dry all glassware thoroughly in an oven before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Use Commercially Available Alkoxides: To avoid issues with in situ preparation, consider using commercially available solutions of sodium ethoxide or methoxide in their respective alcohols.
-
Careful Workup: During the workup, ensure that the quenching and extraction steps are performed efficiently to minimize contact time with aqueous layers if the ester is the desired product.
Optimization of Reaction Conditions
The successful synthesis of cyclopentane derivatives via the Favorskii rearrangement hinges on the careful selection and optimization of several key parameters.
Choice of Halogen
The nature of the halogen in the α-halo ketone substrate significantly impacts the reaction rate. The leaving group ability of the halogens follows the trend I > Br > Cl.[6]
-
2-Chlorocyclohexanone: This is a commonly used and cost-effective starting material that provides good yields of the cyclopentane product under optimized conditions.[6]
-
2-Bromocyclohexanone: This substrate is more reactive than its chloro-analog, leading to faster reaction times. However, it may also be more prone to side reactions, potentially resulting in lower isolated yields.[6][13]
-
2-Iodocyclohexanone: While having the best leaving group, this substrate is the most reactive and may lead to a higher proportion of side products if the reaction conditions are not carefully controlled.[6]
| Substrate | Halogen Leaving Group Ability | Typical Product Yield (%) | Approximate Reaction Time |
| 2-Chlorocyclohexanone | Good | 56-61 | 2 hours |
| 2-Bromocyclohexanone | Better | Generally lower than chloro | Shorter |
| 2-Iodocyclohexanone | Best | Variable, prone to side reactions | Shortest |
Table 1: Comparison of Halogen Performance in the Favorskii Rearrangement of 2-Halocyclohexanones.[6]
Selection of Base
The choice of base is dictated by the desired final product.
| Base | Desired Product | Typical Solvent | Key Considerations |
| Sodium Hydroxide (NaOH) | Cyclopentanecarboxylic acid | Water/Dioxane | Standard choice for carboxylic acid synthesis.[7] |
| Potassium Hydroxide (KOH) | Cyclopentanecarboxylic acid | Water/Ethanol | Similar to NaOH, choice may depend on solubility. |
| Sodium Ethoxide (NaOEt) | Ethyl cyclopentanecarboxylate | Ethanol | Commonly used for ester synthesis.[2][7] |
| Sodium Methoxide (NaOMe) | Methyl cyclopentanecarboxylate | Methanol | Effective for methyl ester synthesis.[6] |
| Potassium tert-Butoxide (KOtBu) | tert-Butyl cyclopentanecarboxylate | tert-Butanol | A strong, sterically hindered base that can minimize nucleophilic side reactions.[12] |
Table 2: Guide to Base Selection for the Favorskii Rearrangement.
Optimized Experimental Protocols
The following are detailed protocols for the synthesis of cyclopentane derivatives from 2-chlorocyclohexanone.
Protocol 1: Synthesis of Ethyl Cyclopentanecarboxylate
This protocol is adapted from established methods for the synthesis of cyclopentane esters.[14][15]
Materials:
-
2-Chlorocyclohexanone
-
Sodium ethoxide (commercial solution or freshly prepared)
-
Anhydrous ethanol
-
Anhydrous diethyl ether
-
5% Hydrochloric acid
-
5% Aqueous sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place a solution of sodium ethoxide in anhydrous ethanol under a nitrogen atmosphere.
-
Cool the flask in an ice bath.
-
Add a solution of 2-chlorocyclohexanone in anhydrous diethyl ether dropwise from the dropping funnel to the stirred sodium ethoxide solution. The rate of addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1 hour, and then heat under reflux for an additional 2 hours.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing cold water.
-
Separate the ether layer. Extract the aqueous layer twice with diethyl ether.
-
Combine the organic extracts and wash successively with 5% hydrochloric acid, 5% aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude ester by vacuum distillation to obtain pure ethyl cyclopentanecarboxylate.
Protocol 2: Synthesis of Cyclopentanecarboxylic Acid
This protocol outlines the synthesis of the carboxylic acid using a hydroxide base.[16]
Materials:
-
2-Chlorocyclohexanone
-
Sodium hydroxide
-
Water
-
Dioxane (optional, to improve solubility)
-
Concentrated hydrochloric acid
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve sodium hydroxide in water (and dioxane, if needed).
-
Cool the solution in an ice bath.
-
Slowly add 2-chlorocyclohexanone to the stirred basic solution.
-
After the addition is complete, allow the mixture to stir at room temperature overnight.
-
Acidify the reaction mixture to a pH of ~2 by the dropwise addition of concentrated hydrochloric acid while cooling in an ice bath.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude cyclopentanecarboxylic acid.
-
The product can be further purified by recrystallization or distillation.
Visualizing the Process
To further clarify the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: The Favorskii Rearrangement Mechanism.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. adichemistry.com [adichemistry.com]
- 5. grokipedia.com [grokipedia.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Consequences of Pore Polarity and Solvent Structure on Epoxide Ring-Opening in Lewis and Brønsted Acid Zeolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A theoretical study of Favorskii reaction stereochemistry. Lessons in torquoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. youtube.com [youtube.com]
- 14. Solved If the Favorskii Rearrangement of | Chegg.com [chegg.com]
- 15. Solved If the Favorskii Rearrangement of | Chegg.com [chegg.com]
- 16. homework.study.com [homework.study.com]
Technical Support Center: Troubleshooting Low Cell Permeability of Carboxylic Acid-Containing Compounds
Welcome to the technical support center dedicated to addressing the challenges associated with the cell permeability of carboxylic acid-containing compounds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of getting these valuable molecules across cellular membranes. Here, we will delve into the underlying scientific principles, provide practical troubleshooting advice in a direct question-and-answer format, and offer detailed experimental protocols to help you diagnose and overcome permeability issues in your research.
Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the permeability of carboxylic acids. Understanding these core concepts is the first step in effective troubleshooting.
Q1: Why do my carboxylic acid-containing compounds consistently show low cell permeability?
Answer: The primary reason is the ionizable nature of the carboxylic acid group. At physiological pH (around 7.4), carboxylic acids, which typically have a pKa between 3.5 and 4.5, will be predominantly in their ionized (deprotonated) carboxylate form.[1] This negative charge increases the molecule's polarity and hydrophilicity, making it difficult to passively diffuse across the lipophilic (fat-loving) lipid bilayer of the cell membrane.[1][2]
The classical model for this is the pH-partition hypothesis , which posits that only the neutral, un-ionized form of a drug is lipid-soluble enough to cross the cell membrane.[3][4] Since the concentration of the neutral form of a carboxylic acid is very low at physiological pH, its permeability is consequently predicted to be low.
Q2: The pH-partition hypothesis seems straightforward, but are there exceptions or other factors at play?
Answer: Yes, the pH-partition hypothesis is a foundational but incomplete model. While it correctly identifies the importance of the neutral form for passive diffusion, it has been shown that the ionized form (anion) can also permeate the membrane, albeit at a much slower rate.[5][6] For some carboxylic acids, the permeation of the anion can become the dominant route at physiological pH, leading to higher permeability than the hypothesis would predict.[5][6]
Furthermore, permeability is not solely governed by passive diffusion. Other critical factors include:
-
Active Transport: Your compound might be a substrate for influx (uptake) or efflux (removal) transporters.[7][8]
-
Efflux Transporters: Proteins like P-glycoprotein (P-gp) or Multidrug Resistance-Associated Proteins (MRPs) can actively pump your compound out of the cell, significantly reducing its net permeability.[9][10][11]
-
Influx Transporters: Conversely, transporters like Organic Anion Transporters (OATs) or Monocarboxylic Acid Transporters (MCTs) can facilitate the entry of certain carboxylic acids into the cell.[8][12]
-
Molecular Properties: Beyond the carboxylic acid group, other properties like molecular weight, lipophilicity (logP/logD), polar surface area (PSA), and the number of hydrogen bond donors and acceptors play a crucial role.
Q3: What is the difference between logP and logD, and which is more relevant for my carboxylic acid compound?
Answer:
-
logP (Partition Coefficient) measures the lipophilicity of the neutral form of a molecule.
-
logD (Distribution Coefficient) measures the lipophilicity of a molecule at a specific pH, taking into account all of its ionic forms.
For an ionizable compound like a carboxylic acid, logD at physiological pH (logD7.4) is the more relevant parameter for predicting its behavior in a biological system.[1] A low logD7.4 value for a carboxylic acid indicates that the majority of the compound is in its ionized, less lipophilic form, which often correlates with poor passive permeability.
Section 2: Troubleshooting Guide: Diagnosing Permeability Issues
This section provides a structured approach to identifying the root cause of low permeability for your specific compound.
Q4: My initial screen shows low permeability. What is the first step to diagnose the problem?
Answer: The first step is to differentiate between poor passive permeability and active efflux. A well-designed experimental workflow can elucidate the primary barrier. We recommend a tiered approach using both artificial membrane and cell-based assays.
Below is a logical workflow to diagnose the underlying issue:
Caption: The ester prodrug strategy for enhancing cell permeability.
Q8: What can I do if my compound is a substrate for an efflux transporter?
Answer: This is a more challenging problem that typically requires structural modification of the compound.
-
Structure-Activity Relationship (SAR) Studies: The primary strategy is to synthesize and test analogs of your compound to identify which structural features are recognized by the efflux transporter. The goal is to make modifications that disrupt this recognition while maintaining the desired activity at the therapeutic target.
-
Reduce Lipophilicity and Hydrogen Bonding: While somewhat counterintuitive, highly lipophilic compounds can sometimes be better substrates for efflux pumps. Modestly reducing lipophilicity or the number of hydrogen bond donors might decrease recognition by the transporter.
-
Co-administration with an Inhibitor: In a clinical setting, co-dosing with an efflux inhibitor is a possibility, but this approach is complex due to the risk of drug-drug interactions. [9]For experimental purposes, this can confirm the mechanism but is not a long-term solution for the compound itself.
Section 4: Experimental Protocols
Here we provide standardized protocols for the key assays discussed in this guide.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a compound across an artificial lipid membrane.
Materials:
-
PAMPA plate (e.g., Millipore MultiScreen-IP, PVDF membrane, 0.45 µm)
-
Acceptor Sink Buffer (Phosphate Buffered Saline, pH 7.4)
-
Donor Buffer (Phosphate buffer, pH 5.0 and pH 7.4)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Lecithin lipid solution (e.g., 10 mg/mL in dodecane)
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Prepare the PAMPA Plate: Add 5 µL of the lecithin lipid solution to the membrane of each well in the donor plate. Allow the solvent to evaporate for at least 1 hour.
-
Prepare Acceptor Wells: Add 300 µL of Acceptor Sink Buffer (pH 7.4) to each well of a 96-well acceptor plate.
-
Prepare Donor Solutions: Dilute the test compound from the stock solution into the Donor Buffers (pH 5.0 and 7.4) to a final concentration of 100 µM. The final DMSO concentration should be <1%.
-
Start the Assay: Carefully place the donor plate onto the acceptor plate, ensuring the membrane is in contact with the acceptor buffer.
-
Incubation: Incubate the "sandwich" plate at room temperature for 4-16 hours on an orbital shaker.
-
Sampling: After incubation, carefully separate the plates. Take samples from the donor and acceptor wells for analysis.
-
Quantification: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculate Permeability (Pe): Use the appropriate formula provided by the assay kit manufacturer or from the literature to calculate the effective permeability coefficient.
Protocol 2: Bidirectional Caco-2 Permeability Assay
Objective: To assess compound permeability and active transport across a monolayer of human intestinal cells.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.4)
-
Test compound stock solution
-
Transepithelial Electrical Resistance (TEER) meter
-
LC-MS/MS system for quantification
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions. [13]2. Monolayer Integrity Check: Before the experiment, measure the TEER of each well. Only use monolayers with TEER values within the acceptable range for your laboratory (typically >250 Ω·cm²).
-
Prepare Transport Buffers: Prepare transport buffer (pH 7.4). Warm to 37°C.
-
Prepare Dosing Solutions: Dilute the test compound in the transport buffer to the final desired concentration (e.g., 10 µM).
-
A->B Permeability:
-
Wash the monolayers with warm transport buffer.
-
Add the dosing solution to the apical (A) compartment and fresh transport buffer to the basolateral (B) compartment.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, take samples from both A and B compartments.
-
-
B->A Permeability:
-
In a separate set of wells, add the dosing solution to the basolateral (B) compartment and fresh transport buffer to the apical (A) compartment.
-
Incubate and sample as described above.
-
-
Quantification: Analyze the concentration of the compound in all samples by LC-MS/MS.
-
Calculate Apparent Permeability (Papp) and Efflux Ratio (ER):
-
Calculate Papp for both A->B and B->A directions using the standard formula.
-
Calculate the Efflux Ratio: ER = Papp (B->A) / Papp (A->B).
-
References
-
Kramer, C., & Wunder, F. (2015). Permeation of Aromatic Carboxylic Acids across Lipid Bilayers: The pH-Partition Hypothesis Revisited. Biophysical Journal. Available at: [Link]
-
Kramer, C., & Wunder, F. (2015). Permeation of aromatic carboxylic acids across lipid bilayers: the pH-partition hypothesis revisited. PubMed. Available at: [Link]
-
User, Q. (2014). How do carboxylic acids get transported across the cell membrane?. Quora. Available at: [Link]
-
Nishida, K., & Muranushi, N. (2017). Recent progress in prodrug design strategies based on generally applicable modifications. PubMed. Available at: [Link]
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Rautio, J., & Laine, K. (2008). Prodrugs of Carboxylic Acids. ResearchGate. Available at: [Link]
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Gupte, A., & DeHart, M. (2020). Evaluating Strategies for Oral Absorption Enhancement. Pharmaceutical Technology. Available at: [Link]
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Jarboe, L. R., & Royce, L. A. (2014). Understanding biocatalyst inhibition by carboxylic acids. PMC. Available at: [Link]
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Salam, A., & Gale, P. A. (2021). Increasing membrane permeability of carboxylic acid-containing drugs using synthetic transmembrane anion transporters. ResearchGate. Available at: [Link]
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Salam, A., & Gale, P. A. (2021). Increasing membrane permeability of carboxylic acid-containing drugs using synthetic transmembrane anion transporters. Chemical Communications. Available at: [Link]
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Kramer, C., & Wunder, F. (2015). Permeation of Aromatic Carboxylic Acids across Lipid Bilayers: The pH-Partition Hypothesis Revisited. ResearchGate. Available at: [Link]
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Madsen, A. S., & Olsen, C. A. (2018). Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. PMC. Available at: [Link]
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Jarboe, L. R., & Royce, L. A. (2013). Understanding biocatalyst inhibition by carboxylic acids. Frontiers in Microbiology. Available at: [Link]
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Pfizer Inc. (n.d.). Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap Eureka. Available at: [Link]
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Tefera, Y. (2023). Enhancing Oral Drug Absorption Rates Through Novel Formulation Strategies. Journal of Bioequivalence & Bioavailability. Available at: [Link]
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Kerns, E. H., & Di, L. (2004). Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery. PubMed. Available at: [Link]
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Begley, D. J. (2004). The impact of efflux transporters in the brain on the development of drugs for CNS disorders. PubMed. Available at: [Link]
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Ji, X., et al. (2022). Design, Synthesis, and Evaluation of a Set of Carboxylic Acid and Phosphate Prodrugs Derived from HBV Capsid Protein Allosteric Modulator NVR 3-778. MDPI. Available at: [Link]
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Siramshetty, V. B., & Preissner, R. (2020). Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability. PubMed Central. Available at: [Link]
- Bundgaard, H. (1987). Prodrug derivatives of carboxylic acid drugs. Google Patents.
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Unknown. (n.d.). The pH-partition hypothesis. SlidePlayer. Available at: [Link]
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Caddeo, C., & Mura, S. (2018). Formulation Strategies to Improve Oral Bioavailability of Ellagic Acid. MDPI. Available at: [Link]
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Larpent, P., & Riess, J. G. (2020). Fast Release of Carboxylic Acid inside Cells. PMC. Available at: [Link]
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Unknown. (n.d.). pH partition theory. Grokipedia. Available at: [Link]
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Tsuchiya, T., & Tanaka, T. (2016). Monocarboxylic Acids and Dicarboxylic Acids Induce Different Responses in terms of Osmotic Fragility in Rat and Guinea Pig Eryth. Walsh Medical Media. Available at: [Link]
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Berben, P., & Bauer-Brandl, A. (2018). The importance of permeability screening in drug discovery process: PAMPA, Caco-2 and rat everted gut assays. ResearchGate. Available at: [Link]
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Tan, M. L., & Choong, P. F. M. (2022). Formulation Strategies to Improve Pharmacokinetics Profile. Encyclopedia.pub. Available at: [Link]
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Singh, B., & Singh, R. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. Available at: [Link]
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White, A. D., & Fair, R. J. (2019). Assay of select compounds by Caco-2 permeability assay (left) and... ResearchGate. Available at: [Link]
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Avdeef, A., & Tsinman, O. (2018). Mechanistic studies on pH-permeability relationships: Impact of the membrane polar headgroup region on pKa. PubMed. Available at: [Link]
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Kenny, J. R., & Di, L. (2021). Bioisostere Effects on the EPSA of Common Permeability-Limiting Groups. ChemRxiv. Available at: [Link]
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Roughley, S. D., & Leach, A. G. (2013). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Discovery. Available at: [Link]
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Tulkens, P. M. (2015). How to increase cell permeability of highly lipophillic compounds in vitro?. ResearchGate. Available at: [Link]
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Busti, A. J. (2015). Efflux Cell Membrane Transporters involved in Drug Transport and Drug Interactions. EBM Consult. Available at: [Link]
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Unknown. (2023). The Crucial Role of Transporters in Drug Disposition and Metabolism. Walsh Medical Media. Available at: [Link]
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Brouwer, K. L. R., & Annaert, P. P. (2013). The Role of Transporters in the Pharmacokinetics of Orally Administered Drugs. PMC. Available at: [Link]
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Brouwer, K. L. R., & Annaert, P. P. (2013). The Role of Transporters in the Pharmacokinetics of Orally Administered Drugs. AAPS J. Available at: [Link]
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Nigam, S. K. (2015). What do drug transporters really do?. PMC. Available at: [Link]
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JoVE. (n.d.). Video: Factors Affecting Dissolution: Drug Permeability, Stability and Stereochemistry. JoVE. Available at: [Link]
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Ferreira, R. S., & de Melo, E. B. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. PMC. Available at: [Link]
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Suwiryadi, M. S. (2015). The role of transporters on drug therapy. ResearchGate. Available at: [Link]
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McColl, E. (2021). Drug Transporters: Efflux. ResearchGate. Available at: [Link]
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Wang, Y., Tu, M. J., & Yu, A. M. (2024). Efflux ABC transporters in drug disposition and their posttranscriptional gene regulation by microRNAs. PubMed Central. Available at: [Link]
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JoVE. (n.d.). Video: Factors Affecting Drug Distribution: Tissue Permeability. JoVE. Available at: [Link]
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Unknown. (2024). How does pH affect drug delivery?. Patsnap Synapse. Available at: [Link]
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Nikaido, H. (2022). Making sense of drug-efflux transporters in the physiological environment. PubMed Central. Available at: [Link]
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Machnes, Z., van Haarst, A., & Paglialunga, S. (2021). Back to Basics: pH-Dependent Drug Interactions with Acid Reducing Agents. Celerion. Available at: [Link]
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Technical Support Center: Addressing Poor Solubility of Cyclopentane Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of poor aqueous solubility of cyclopentane derivatives. Our goal is to provide you with the scientific rationale and practical protocols needed to overcome these hurdles in your experiments.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experimental work.
Q1: My cyclopentane derivative, dissolved in a DMSO stock, precipitates immediately when I dilute it into my aqueous buffer (e.g., PBS). What is happening and how can I prevent this?
A: This is a classic case of a compound "crashing out" of solution, a common issue when diluting a water-miscible organic stock solution into an aqueous medium.[1] The high concentration of Dimethyl Sulfoxide (DMSO) in your stock keeps the hydrophobic cyclopentane derivative solubilized. However, upon significant dilution into the buffer, the concentration of the organic solvent drops dramatically, and the aqueous environment can no longer maintain the solubility of your hydrophobic compound, leading to precipitation.[2]
Causality Explained: The solubility of a compound is dictated by the principle of "like dissolves like." Your cyclopentane derivative is lipophilic (hydrophobic), making it highly soluble in an organic solvent like DMSO. Aqueous buffers, like Phosphate-Buffered Saline (PBS), are polar. When the percentage of DMSO in the final solution is too low, the intermolecular forces between water molecules are much stronger than the forces between water and your compound, effectively forcing your compound out of solution.
Troubleshooting Workflow:
-
Decrease Final Compound Concentration: The simplest first step is to test lower final concentrations of your compound. It's possible you are exceeding the maximum aqueous solubility.
-
Optimize Co-solvent Concentration: While you need to dilute your DMSO stock, you may be able to maintain a low, non-toxic percentage of DMSO in your final solution to aid solubility. For many cell-based assays, a final DMSO concentration of up to 0.5% is often tolerated, but this must be validated for your specific cell line.[1]
-
Employ Additional Solubilization Techniques: If the above steps are insufficient, you will need to explore more advanced formulation strategies as detailed below, such as using surfactants or cyclodextrins.
Q2: I am observing high variability in my in-vitro assay results. Could the solubility of my cyclopentane derivative be the cause?
A: Absolutely. Poor solubility is a frequent source of inconsistent and unreliable data in in-vitro assays.[2] If your compound is not fully dissolved, its effective concentration at the target site (e.g., an enzyme or a cell receptor) will be lower than intended and can vary between wells or experiments. This can manifest as poor dose-response curves, variable IC50 values, or a general lack of reproducibility.
Root Cause Analysis:
-
Precipitation Over Time: Even if your compound appears dissolved initially, it may slowly precipitate over the course of a long incubation period.
-
Adsorption to Plastics: Highly hydrophobic compounds can adsorb to the surfaces of microplates and pipette tips, reducing the actual concentration in solution.
-
Micro-precipitates: The solution may appear clear to the naked eye, but microscopic precipitates could be present, leading to inconsistent sampling.
Recommended Action Plan:
-
Visually Inspect Solutions: Before and after your experiments, carefully inspect your solutions (against a dark background) for any signs of precipitation or cloudiness.
-
Perform a Kinetic Solubility Assay: This is a crucial step to determine the solubility of your compound under your specific experimental conditions (buffer, temperature, incubation time).[3][4] This will give you a maximum concentration that you should not exceed.
-
Consider Formulation Strategies: If your required concentration is above the measured kinetic solubility, you must employ a solubilization strategy.
Below is a decision-making workflow to guide your choice of a suitable solubilization method.
Caption: Decision workflow for selecting a solubilization strategy.
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the solubility of cyclopentane derivatives.
Q3: Why are cyclopentane derivatives often poorly soluble in aqueous buffers?
A: The cyclopentane ring is a non-polar, hydrocarbon structure. This makes it inherently hydrophobic, or "water-fearing." When this ring is the core scaffold of a molecule, and especially if it is further decorated with other lipophilic groups, the overall molecule has very low affinity for polar solvents like water. Solubility in water is driven by favorable interactions, such as hydrogen bonding. Since cyclopentane derivatives often lack a sufficient number of hydrogen bond donors and acceptors, they cannot interact favorably with the water molecules, leading to poor solubility.[5]
Q4: What are the pros and cons of the main solubilization techniques?
A: Choosing the right solubilization method depends on your specific compound and experimental context. Here is a summary of the most common approaches:
| Technique | Mechanism of Action | Pros | Cons |
| Co-solvents | Reduces the polarity of the bulk solvent (water), making it more favorable for the hydrophobic compound.[6][7] | Simple to implement; effective for moderate increases in solubility. | Can be toxic to cells at higher concentrations; may affect protein structure or enzyme activity.[8] |
| pH Adjustment | For ionizable compounds, changing the pH can convert the molecule into a charged (ionic) form, which is more soluble in water.[9][10] | Highly effective for compounds with acidic or basic functional groups; simple to prepare. | Only applicable to ionizable compounds; large pH shifts can damage cells or affect compound activity.[11] |
| Surfactants | Above their Critical Micelle Concentration (CMC), surfactant molecules form micelles that encapsulate the hydrophobic compound in their core.[12][13] | High solubilization capacity; can be used for a wide range of neutral compounds. | Can be cytotoxic; may interfere with certain assays (e.g., membrane-based assays); can be difficult to remove.[14][15] |
| Cyclodextrins | These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. The cyclopentane derivative is encapsulated within the cavity, and the complex is water-soluble.[16][17] | Generally low toxicity; high solubilization capacity; can improve compound stability.[18] | Can be expensive; may have a slight affinity for cell membranes, potentially extracting cholesterol. |
Q5: How can I experimentally determine the kinetic solubility of my compound?
A: A turbidimetric kinetic solubility assay is a common and high-throughput method used in early drug discovery.[4][19] The principle is to add increasing concentrations of your compound (from a DMSO stock) to an aqueous buffer and measure the point at which the solution becomes turbid due to precipitation. This can be measured using a plate reader capable of detecting light scattering (nephelometry).[2]
Protocol: Basic Kinetic Solubility Assay by Nephelometry
Materials:
-
Test compound dissolved in 100% DMSO (e.g., at 10 mM).
-
Aqueous buffer of choice (e.g., PBS, pH 7.4).
-
Clear 96-well or 384-well microplate.
-
A plate reader with nephelometry or turbidity reading capabilities.
Procedure:
-
Prepare Compound Plate: In a microplate, prepare serial dilutions of your compound stock in DMSO.
-
Dispense Stock: Add a small, fixed volume (e.g., 1-2 µL) of the DMSO stock solutions into the wells of the final assay plate.[3]
-
Add Buffer: Rapidly add the aqueous buffer to each well to reach the final desired volume (e.g., 100-200 µL). This ensures a consistent final DMSO concentration across all wells.
-
Mix and Incubate: Mix the plate thoroughly on a plate shaker for 1-2 minutes. Incubate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).[3]
-
Measure Turbidity: Read the plate using a nephelometer to measure light scattering.
-
Data Analysis: Plot the light scattering signal against the compound concentration. The concentration at which the signal significantly increases above the baseline indicates the kinetic solubility limit.
Q6: How do cyclodextrins work to improve solubility?
A: Cyclodextrins are bucket-shaped molecules made of glucose units.[16] Their exterior is hydrophilic (water-loving) due to the presence of hydroxyl groups, while the interior cavity is hydrophobic. This unique structure allows them to act as molecular containers. A poorly soluble cyclopentane derivative can fit into the hydrophobic cavity, forming a "host-guest" or "inclusion" complex.[20] This complex effectively shields the hydrophobic drug from the aqueous environment. The hydrophilic exterior of the cyclodextrin then allows the entire complex to dissolve readily in water, significantly increasing the apparent solubility of the compound.[16][17]
Caption: Mechanism of cyclodextrin-mediated solubilization.
References
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AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]
-
Carino, S. R., et al. (1998). The role of surfactants in the release of very slightly soluble drugs from tablets. PubMed. Available from: [Link]
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ScienceDirect. (2025). Solubilization by surfactants: Significance and symbolism. Available from: [Link]
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ResearchGate. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Available from: [Link]
-
MDPI. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Available from: [Link]
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SlideShare. Co-solvents.pptx. Available from: [Link]
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Al-kassas, R., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Available from: [Link]
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Journal of Chemical and Pharmaceutical Research. The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Available from: [Link]
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ScienceDirect. (2023). Cosolvent. Available from: [Link]
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Yartsev, A. Drug permeation: the influence of pH on solubility in water and lipid. Deranged Physiology. Available from: [Link]
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ScienceDirect. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Available from: [Link]
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JoVE. (2024). Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. Available from: [Link]
-
SlideShare. PH and Solvent Effect on Drug Solubility. Available from: [Link]
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Touro Scholar. (2018). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Available from: [Link]
-
Kumar, L., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. Available from: [Link]
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SciSpace. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Available from: [Link]
-
SciELO Brasil. (2015). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Available from: [Link]
-
ResearchGate. (2023). Enhancing solubility of poorly aqueous soluble drugs: critical appraisal of techniques. Available from: [Link]
-
ScienceDirect. (2025). An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexes. Available from: [Link]
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Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Available from: [Link]
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Wikipedia. Cosolvent. Available from: [Link]
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Buhamad, R. (2017). Ph and Solubility of Drugs. YouTube. Available from: [Link]
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Liu, M., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. PubMed Central. Available from: [Link]
-
Liu, M., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. PubMed. Available from: [Link]
-
Al-Obaidi, H., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PubMed Central. Available from: [Link]
- Google Patents. EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
-
Taylor & Francis. Cosolvent – Knowledge and References. Available from: [Link]
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ResearchGate. (2017). Hi, can anyone tell me how to dissolve a hydrophobic compound..?. Available from: [Link]
-
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Available from: [Link]
-
ScienceDirect. (2025). Co-solvent: Significance and symbolism. Available from: [Link]
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Technical Support Center: Chiral Separation Methods for Racemic 1-allyl-cyclopentanecarboxylic acid
Welcome to the technical support center for the chiral resolution of 1-allyl-cyclopentanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who require enantiomerically pure forms of this valuable chiral building block. As a non-aromatic carboxylic acid with a quaternary stereocenter, its separation presents unique challenges that demand a systematic and well-understood approach.
This document moves beyond simple protocols to provide in-depth, field-proven insights into the most effective chiral separation techniques. We will explore the causality behind experimental choices, enabling you to not only execute these methods but also to troubleshoot and adapt them to your specific laboratory context.
Method Selection Guide: Choosing Your Separation Strategy
The optimal method for resolving racemic 1-allyl-cyclopentanecarboxylic acid depends on your specific goals, including scale, required purity, available equipment, and timeline. The three primary strategies—Diastereomeric Salt Crystallization, Chiral Chromatography, and Enzymatic Kinetic Resolution—offer distinct advantages and disadvantages.
| Method | Principle | Best For | Key Advantages | Common Challenges |
| Diastereomeric Salt Crystallization | Reaction with a chiral resolving agent to form diastereomeric salts with different solubilities, allowing separation by crystallization.[1][2] | Large-scale separations (grams to kilograms); cost-sensitive projects. | Cost-effective, scalable, uses standard laboratory equipment. | Can be labor-intensive, success is unpredictable, "oiling out" can occur, maximum theoretical yield is 50% per cycle.[3][4] |
| Chiral Chromatography (HPLC/SFC) | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP), leading to different retention times.[5] | Analytical quantification (ee determination), small to medium-scale purification (milligrams to grams). | High resolution, rapid method development, applicable to a wide range of compounds, high purity achievable.[6] | High cost of chiral columns and solvents, requires specialized HPLC/SFC equipment, scalability can be expensive. |
| Enzymatic Kinetic Resolution | An enzyme selectively catalyzes a reaction on one enantiomer, allowing separation of the unreacted substrate from the product.[7] | Projects requiring "green" chemistry approaches, high enantioselectivity. | High selectivity (high ee possible), mild reaction conditions, environmentally friendly.[8] | Maximum theoretical yield is 50%, enzyme screening may be required, potential for enzyme inhibition.[9] |
Section 1: Diastereomeric Salt Crystallization
This classical resolution technique remains a cornerstone of industrial-scale chiral separations due to its cost-effectiveness. The method's success hinges on the differential solubility of the diastereomeric salts formed between the racemic carboxylic acid and a single enantiomer of a chiral base.[1]
Core Principles
The process involves two key steps:
-
Salt Formation: The racemic acid (R/S-acid) is reacted with an enantiomerically pure resolving agent, typically a chiral amine (R-base), to form a mixture of two diastereomeric salts: (R-acid•R-base) and (S-acid•R-base).[1]
-
Fractional Crystallization: Because diastereomers have different physical properties, one salt will be less soluble in a given solvent system and will preferentially crystallize, allowing for its separation by filtration.[2] The pure enantiomer of the acid is then recovered by acid-base extraction.
Detailed Experimental Protocol
1. Chiral Resolving Agent & Solvent Screening:
-
Rationale: The choice of resolving agent and solvent is the most critical factor for success. The goal is to find a combination where one diastereomeric salt is significantly less soluble than the other.[4]
-
Procedure:
- In parallel vials, dissolve small, equimolar amounts of racemic 1-allyl-cyclopentanecarboxylic acid and a candidate chiral amine (e.g., (R)-1-phenylethylamine, brucine, quinine) in a test solvent (e.g., methanol, ethanol, acetone, ethyl acetate).[1][2]
- Heat gently to ensure complete dissolution.
- Allow the vials to cool slowly to room temperature, then to 0-4 °C.
- Observe for crystal formation. The ideal system produces a good yield of crystalline solid in one vial while the other remains in solution or produces significantly less solid.
- Analyze the resulting solid and mother liquor by chiral HPLC to determine the diastereomeric excess (d.e.).
2. Preparative Crystallization:
-
Dissolve one equivalent of the racemic acid in a suitable volume of the chosen optimal solvent at an elevated temperature (e.g., 50-60 °C).
-
Add one equivalent of the selected enantiopure chiral amine.
-
Allow the solution to cool slowly to room temperature to promote the growth of large, high-purity crystals.[3] A very slow cooling rate is crucial to avoid oiling out or trapping impurities.
-
Further cool the mixture in an ice bath for 1-2 hours to maximize yield.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
3. Liberation of the Free Acid:
-
Suspend the crystallized diastereomeric salt in water.
-
Add an aqueous acid (e.g., 1M HCl) until the pH is ~1-2 to protonate the carboxylic acid and the chiral amine.
-
Extract the free 1-allyl-cyclopentanecarboxylic acid into an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched acid.
-
Determine the enantiomeric excess (ee) by chiral HPLC.
Troubleshooting Guide & FAQs
Question 1: My product is "oiling out" instead of crystallizing. What should I do?
-
Answer: "Oiling out" occurs when the solute separates as a liquid phase because the solution is too supersaturated or the temperature is above the melting point of the solvated salt.[3]
-
Solution 1 (Reduce Supersaturation): Use a more dilute solution by adding more solvent.[4]
-
Solution 2 (Slow Down Cooling): Implement a much slower, more controlled cooling gradient to prevent a rapid drop in solubility.[3]
-
Solution 3 (Change Solvent): Screen for a different solvent system. A less polar solvent might favor crystallization.[4]
-
Solution 4 (Seeding): If you have a few crystals of the desired salt, add them to the supersaturated solution to induce crystallization. If not, scratching the inside of the flask can sometimes create nucleation sites.[3]
-
Question 2: The yield of my desired diastereomeric salt is very low. How can I improve it?
-
Answer: Low yield is often related to the relatively high solubility of the target salt or insufficient crystallization time.
-
Solution 1 (Optimize Temperature): Lowering the final crystallization temperature generally decreases solubility and can increase yield.[3]
-
Solution 2 (Concentrate the Solution): Carefully evaporate some of the solvent before cooling to increase the concentration. Be cautious not to induce "oiling out."
-
Solution 3 (Anti-Solvent Addition): Introduce an "anti-solvent" (a solvent in which the salt is insoluble) slowly to the solution to precipitate the product.
-
Solution 4 (Recover from Mother Liquor): The desired enantiomer may be recoverable from the mother liquor through subsequent crystallization steps or by racemizing the unwanted enantiomer and recycling it.[2]
-
Question 3: The diastereomeric excess (purity) of my crystals is low. What's wrong?
-
Answer: This indicates poor separation selectivity between the two diastereomers.
-
Solution 1 (Re-crystallization): The most straightforward approach is to re-crystallize the obtained solid from the same or a different solvent system.
-
Solution 2 (Optimize Solvent System): The initial solvent choice is critical. A systematic screening is the most effective way to find a solvent that maximizes the solubility difference between the two salts.[4]
-
Solution 3 (Check Resolving Agent Purity): Ensure the enantiomeric purity of your chiral amine is high, as any impurity will degrade the maximum achievable d.e.
-
Caption: Troubleshooting workflow for low diastereomeric excess.
Section 2: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical and preparative tool for separating enantiomers. The separation is achieved by passing the racemic mixture through a column containing a chiral stationary phase (CSP). The enantiomers form transient diastereomeric complexes with the CSP, and the difference in the stability of these complexes leads to different retention times.[10]
Core Principles
For a carboxylic acid like 1-allyl-cyclopentanecarboxylic acid, polysaccharide-based CSPs are often the most successful starting point.[11] These phases, derived from cellulose or amylose carbamate derivatives, offer a broad range of interactions (hydrogen bonding, dipole-dipole, steric hindrance) that facilitate chiral recognition.[11] Method development is an empirical process of screening columns and mobile phases to find the optimal conditions.[12]
Recommended Chiral Stationary Phases (CSPs) for Initial Screening
| CSP Type | Trade Names (Examples) | Principle of Separation | Recommended Mobile Phase Modes |
| Polysaccharide-based | Chiralpak® AD, Chiralcel® OD, Chiralpak® IC | Formation of transient diastereomeric complexes via hydrogen bonding, dipole-dipole, and steric interactions.[11] | Normal Phase, Reversed-Phase, Polar Organic |
| Macrocyclic Glycopeptide | Astec® CHIROBIOTIC® V, T | Inclusion complexes, hydrogen bonding, ionic interactions. Primarily for analytes with aromatic rings, but can work for others.[13] | Reversed-Phase, Polar Organic |
| Anion-Exchanger | Quinine/Quinidine-based CSPs | Enantioselective anion exchange mechanism, particularly suited for acidic compounds.[14] | Polar Organic, Reversed-Phase |
Detailed Method Development Protocol
1. Column and Mobile Phase Screening:
-
Rationale: The goal is to rapidly identify a column and mobile phase system that shows at least partial separation ("a hit"). Optimization follows this initial screening.[15]
-
Procedure:
- Prepare a stock solution of racemic 1-allyl-cyclopentanecarboxylic acid (~1 mg/mL) in a suitable solvent (e.g., ethanol or isopropanol).
- Normal Phase Screening:
-
Columns: Chiralpak AD-H, Chiralcel OD-H.
-
Mobile Phases: Start with n-Hexane/Isopropanol (90/10, v/v) + 0.1% Trifluoroacetic Acid (TFA). The acidic additive is crucial for good peak shape with carboxylic acids.[13] If no separation is seen, screen other alcohol modifiers (e.g., ethanol) and vary the ratio (e.g., 80/20). 3. Reversed-Phase Screening:
-
Columns: Chiralpak AD-RH, Chiralcel OD-RH.
-
Mobile Phases: Start with Acetonitrile/Water (60/40, v/v) + 0.1% Formic Acid or TFA. Screen different organic modifiers (e.g., methanol) and pH conditions.
2. Optimization:
-
Once a "hit" is found, optimize the resolution (Rs).
-
Mobile Phase Composition: Finely adjust the ratio of the strong to weak solvent. In normal phase, decreasing the alcohol content generally increases retention and may improve resolution.
-
Additive Concentration: Vary the concentration of the acidic additive (0.05% - 0.2%) to improve peak shape.
-
Temperature: Adjusting the column temperature can impact selectivity. Analyze at different temperatures (e.g., 15°C, 25°C, 40°C).[6]
-
Flow Rate: Lowering the flow rate can increase efficiency and resolution, at the cost of longer analysis time.
Troubleshooting Guide & FAQs
Question 1: I see no separation on any column I've tried.
-
Answer: This indicates a lack of selective interaction between your analyte and the chosen CSPs under the tested conditions.
-
Solution 1 (Derivatization): Convert the carboxylic acid to an ester (e.g., methyl or ethyl ester) or an amide. The derivatized molecule will have different interaction points and may be resolved more easily.
-
Solution 2 (Try Different CSP Class): If you have only screened polysaccharide columns, try a completely different type, like a quinine-based anion exchanger, which is specifically designed for acids.[14]
-
Solution 3 (Explore Polar Organic Mode): Try mobile phases like 100% Acetonitrile or Methanol with an acidic additive. This mode offers unique selectivity.[14]
-
Question 2: My peaks are broad or tailing.
-
Answer: This is a very common issue with acidic analytes and is often caused by unwanted interactions with the silica support or improper mobile phase composition.
-
Solution 1 (Optimize Acidic Additive): The concentration and type of acid are critical. Ensure you are using an additive like TFA or formic acid. Try varying its concentration.[13]
-
Solution 2 (Check Sample Solvent): Ensure the sample is dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a solvent stronger than the mobile phase can cause peak distortion.[16]
-
Question 3: The column backpressure is suddenly very high.
-
Answer: High backpressure is usually caused by a blockage, most often at the column inlet frit.
-
Solution 1 (Filter Sample): Always filter your samples through a 0.22 or 0.45 µm syringe filter before injection.
-
Solution 2 (Use a Guard Column): A guard column is essential to protect your expensive chiral column from particulates and strongly adsorbed impurities.
-
Solution 3 (Reverse Flush): As a last resort, disconnect the column from the detector and flush it in the reverse direction at a low flow rate to dislodge particulates from the inlet frit.[16] Consult the column manufacturer's instructions before doing this.
-
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Understanding Enzymatic Kinetic Resolution | springerprofessional.de [springerprofessional.de]
- 8. Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01943K [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 15. shimadzu.com [shimadzu.com]
- 16. chiraltech.com [chiraltech.com]
Technical Support Center: Minimizing Epimerization During Functionalization of 1-(Prop-2-en-1-yl)cyclopentane-1-carboxylic acid
Welcome to the technical support center for the functionalization of 1-(prop-2-en-1-yl)cyclopentane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this and structurally similar chiral carboxylic acids. The presence of a quaternary stereocenter at the α-position to the carboxyl group presents a significant challenge in maintaining stereochemical integrity during subsequent chemical transformations. This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize epimerization and achieve your desired stereochemical outcome.
Section 1: Troubleshooting Guide
This section addresses specific problems you might encounter during the functionalization of this compound. Each issue is followed by potential causes and actionable solutions based on established chemical principles and field-proven insights.
Issue 1: Significant Epimerization Observed During Amide Bond Formation
Symptom: You are performing an amide coupling reaction and analysis of the product mixture (e.g., by chiral HPLC or NMR with a chiral shift reagent) reveals the presence of the undesired epimer.
Potential Causes & Solutions:
-
Inappropriate Coupling Reagent: The choice of coupling reagent is critical. Some reagents are known to promote the formation of highly reactive intermediates that are susceptible to epimerization.[1][2]
-
Solution: Switch to a coupling reagent known for low epimerization rates. Phosphonium-based reagents (e.g., PyBOP, PyAOP) and aminium/uronium-based reagents (e.g., HATU, HBTU, COMU) are generally superior to carbodiimides (e.g., DCC, EDC) in this regard.[3][4] COMU is a particularly good choice as it is safer than benzotriazole-based reagents and requires only one equivalent of base.[4]
-
-
Excessive Base or Incorrect Base Choice: The presence of a strong or sterically unhindered base can facilitate the abstraction of the α-proton, leading to epimerization.[5]
-
Solution: Use a hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA) or 2,4,6-collidine. Use the minimum amount of base necessary to neutralize any acid salts and facilitate the reaction. For carbodiimide-mediated couplings, if the amino acid derivative is not a salt, additional base may not be required, which can help minimize racemization.[2]
-
-
Elevated Reaction Temperature: Higher temperatures can accelerate the rate of epimerization.[1][6][7]
-
Solution: Perform the coupling reaction at a lower temperature. Starting at 0 °C and allowing the reaction to slowly warm to room temperature is a common strategy.[1][6] While some modern, rapid synthesis protocols utilize elevated temperatures, these are often optimized with specific reagent combinations to minimize epimerization.[7][8]
-
-
Prolonged Reaction Time: Longer exposure to coupling conditions, especially during the activation step, increases the opportunity for epimerization.[1]
-
Solution: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed. The use of more efficient coupling reagents can help to reduce reaction times.
-
-
Solvent Polarity: Polar solvents can sometimes increase the rate of epimerization.[1][6]
Issue 2: Epimerization During Esterification
Symptom: You are forming an ester from your carboxylic acid, and the product is a mixture of epimers.
Potential Causes & Solutions:
-
Harsh Reaction Conditions: Classical Fischer esterification, which involves strong acid and high temperatures, can be prone to causing epimerization, although it is generally less of a concern than with amide coupling.[9]
-
Solution: Opt for milder esterification methods.
-
Carbodiimide-mediated esterification: Use a carbodiimide like DCC or EDC in the presence of a catalytic amount of 4-(N,N-dimethylamino)pyridine (DMAP).[2] Running the reaction at low temperatures can help reduce epimerization.[2]
-
Steglich Esterification: This is a well-established method using DCC and a catalytic amount of DMAP. It is generally performed under mild conditions.
-
-
-
Activation as an Acid Halide: Conversion of the carboxylic acid to an acyl chloride or bromide can be a harsh process and the subsequent reaction with an alcohol may require conditions that promote epimerization.[3]
-
Solution: If you must use an acid halide, consider using milder reagents for its formation (e.g., oxalyl chloride or cyanuric chloride at low temperatures) and perform the subsequent esterification at low temperature with a hindered base.
-
Issue 3: Loss of Stereochemical Integrity During Reduction to an Alcohol
Symptom: You are reducing the carboxylic acid to the corresponding primary alcohol, and the product is not enantiomerically pure.
Potential Causes & Solutions:
-
Mechanism of Reduction: While the direct reduction of a carboxylic acid to an alcohol with strong reducing agents like lithium aluminum hydride (LiAlH₄) does not typically proceed through a mechanism that readily epimerizes the α-carbon, certain conditions or intermediates could potentially lead to loss of stereochemical integrity.[10][11][12] The initial deprotonation by the basic hydride reagent forms a carboxylate, which is less susceptible to α-deprotonation.[10]
-
Solution:
-
Use of Borane Reagents: Borane (BH₃) and its complexes (e.g., BH₃·THF, BH₃·SMe₂) are effective for reducing carboxylic acids under milder conditions than LiAlH₄ and are less basic, reducing the risk of base-catalyzed epimerization.[10]
-
Titanium-Catalyzed Reduction: A recently developed method using ammonia-borane in the presence of catalytic TiCl₄ allows for the reduction of carboxylic acids at room temperature with preservation of stereochemistry.[13]
-
-
-
Work-up Conditions: Extreme pH or high temperatures during the work-up could potentially contribute to epimerization, although this is less likely to be the primary cause.
-
Solution: Ensure the work-up is performed under mild conditions, avoiding prolonged exposure to strong acids or bases at elevated temperatures.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is this compound particularly susceptible to epimerization?
A1: The α-carbon of this carboxylic acid is a quaternary stereocenter. The presence of four substituents on this carbon can create steric strain. While this steric hindrance can sometimes protect the α-proton from being abstracted by a base, the formation of a planar enolate intermediate is the primary mechanism for epimerization.[14] The key factor is the acidity of the α-proton. Any reaction conditions that involve activation of the carboxyl group (making it a better leaving group) can increase the acidity of the α-proton, facilitating its removal by a base and leading to the formation of a planar, achiral enolate. Reprotonation of this enolate can occur from either face, resulting in a mixture of epimers.
Q2: Can I predict which coupling reagents will cause the least amount of epimerization?
A2: Yes, to a certain extent. The tendency of a coupling reagent to cause epimerization is related to the reactivity of the activated intermediate it forms.
-
Low Epimerization Risk: Reagents that form active esters with additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or OxymaPure® are generally preferred.[2] These additives react with the initially formed activated species to generate an active ester that is more stable and less prone to forming oxazolone intermediates, which are a major pathway for epimerization in peptide chemistry.[1] Phosphonium (PyBOP, PyAOP) and aminium/uronium (HATU, HBTU, COMU) reagents fall into this category.[3][4]
-
Higher Epimerization Risk: Carbodiimides (DCC, EDC) used without additives can lead to the formation of highly reactive O-acylisourea intermediates, which can readily rearrange to form oxazolones or be susceptible to direct enolization, increasing the risk of epimerization.
Q3: What is the role of additives like HOBt and HOAt in preventing epimerization?
A3: Additives like HOBt and HOAt act as "epimerization suppressants."[15] When a carboxylic acid is activated (for example, by a carbodiimide), a highly reactive intermediate is formed. In the absence of an additive, this intermediate can lead to side reactions, including the formation of an oxazolone, which is a key intermediate in the epimerization pathway.[1] HOBt and HOAt intercept this reactive intermediate to form an active ester. This active ester is more stable than the initial intermediate but still reactive enough to readily acylate the amine. This two-step activation process effectively lowers the concentration of the more epimerization-prone intermediate, thus preserving the stereochemical integrity of the α-carbon. HOAt is often considered superior to HOBt in both accelerating coupling and suppressing epimerization.[6]
Q4: How can I accurately quantify the degree of epimerization?
A4: The most common and reliable methods for quantifying epimerization are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard. Using a suitable chiral stationary phase, you can separate and quantify the two epimers in your product mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
With Chiral Shift Reagents: In some cases, adding a chiral lanthanide shift reagent can induce diastereotopic shifts in the NMR signals of the two epimers, allowing for their integration and quantification.
-
Formation of a Diastereomeric Derivative: You can react your product mixture with a chiral, enantiomerically pure derivatizing agent (e.g., Mosher's acid chloride) to form a mixture of diastereomers. The diastereomers will have distinct NMR signals that can be integrated to determine the original epimeric ratio.
-
Section 3: Data & Protocols
Table 1: Recommended Reagents for Amide Coupling with Minimized Epimerization
| Reagent Class | Examples | Additive | Base | Typical Solvents | Key Advantages |
| Phosphonium Salts | PyBOP, PyAOP | - | DIPEA, Collidine | DMF, DCM, THF | High efficiency, low epimerization, does not react with free amines.[3] |
| Aminium/Uronium Salts | HATU, HBTU, TBTU | Internal (HOAt or HOBt) | DIPEA, Collidine | DMF, NMP | Very fast reaction rates, low epimerization.[4] HATU is particularly effective. |
| Immonium/Uronium Salts | COMU | Internal (OxymaPure®) | DIPEA, Collidine | DMF, NMP | Safer alternative to benzotriazole-based reagents, highly efficient, low epimerization.[4] |
| Carbodiimides | DIC, EDC | HOBt, HOAt, OxymaPure® | DIPEA (if needed) | DCM, DMF | Cost-effective. Additives are crucial to suppress epimerization.[2] |
Protocol: Low-Epimerization Amide Coupling using HATU
This protocol provides a general guideline. Optimization may be required for specific substrates.
-
Dissolve the carboxylic acid (1.0 equiv) in an anhydrous aprotic solvent (e.g., DMF or DCM) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add HATU (1.1 equiv) and a hindered base such as DIPEA (2.0 equiv).
-
Stir the mixture at 0 °C for 10-15 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.2 equiv) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Work-up: Quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Analyze the product for epimeric purity using chiral HPLC.
Diagrams
Mechanism of Epimerization via Oxazolone Formation
Caption: Epimerization pathway during amide coupling.
Workflow for Minimizing Epimerization
Caption: Decision workflow for minimizing epimerization.
References
- BenchChem. (n.d.). How to reduce epimerization during Iforrestine synthesis.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Watanabe, T. (n.d.). Epimerization of Peptide.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry.
- El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38, 606-631.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- ChemRxiv. (n.d.). Stirring Peptide Synthesis to a New Level of Efficiency.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Collins, J., et al. (2017). Coupling method for peptide synthesis at elevated temperatures. Google Patents.
- Yeo, C. I. A., et al. (2021). Epimerisation in Peptide Synthesis. PMC.
- Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
- Organic Letters. (2022). A Safer Reduction of Carboxylic Acids with Titanium Catalysis.
- Chemistry LibreTexts. (2022). 12.3: Isomerization at the α-Carbon.
- Chemistry Steps. (n.d.). Reduction of Carboxylic Acids.
- Chemguide. (n.d.). Reduction of carboxylic acids.
- Organic Chemistry Explained. (n.d.). Reduction of Carboxylic Acids and Derivatives with Complex Hydrides.
Sources
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- 4. peptide.com [peptide.com]
- 5. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 7. chemrxiv.org [chemrxiv.org]
- 8. US20170342104A1 - Coupling method for peptide synthesis at elevated temperatures - Google Patents [patents.google.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Reduction of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
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- 15. peptide.com [peptide.com]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of Allyl-Cycloalkane Carboxylic Acids as Potential Anti-Inflammatory Agents
Introduction: The Therapeutic Potential of Allyl-Cycloalkane Carboxylic Acids
In the landscape of medicinal chemistry, the quest for novel therapeutic agents with improved efficacy and safety profiles is perpetual. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation, primarily exerting their effects through the inhibition of cyclooxygenase (COX) enzymes.[1][2] The discovery that COX exists in at least two isoforms, the constitutive COX-1 and the inducible COX-2, paved the way for the development of selective COX-2 inhibitors with the aim of reducing the gastrointestinal side effects associated with non-selective NSAIDs.[3]
This guide delves into the structure-activity relationship (SAR) of a promising, yet underexplored, class of compounds: allyl-cycloalkane carboxylic acids. By combining the structural features of a cycloalkane scaffold, a carboxylic acid moiety crucial for COX inhibition, and an allyl group known for its presence in various bioactive natural products, we aim to elucidate the key determinants of their anti-inflammatory potential.[4][5] This analysis will provide a framework for the rational design of novel and potent anti-inflammatory agents.
Core Structural-Activity Relationship (SAR) Insights
The biological activity of allyl-cycloalkane carboxylic acids is intricately linked to three key structural components: the cycloalkane ring, the carboxylic acid group, and the allyl substituent. The interplay of these moieties dictates the molecule's affinity and selectivity for its biological target, as well as its pharmacokinetic properties.
The Essential Role of the Carboxylic Acid Moiety
The carboxylic acid group is a well-established pharmacophore in many NSAIDs, playing a critical role in anchoring the molecule within the active site of COX enzymes.[2][6] It typically forms a key ionic interaction with a conserved arginine residue (Arg120 in COX-1 and Arg513 in COX-2) at the base of the active site.[7] Esterification or amidation of this group generally leads to a significant loss of activity, underscoring its importance for biological function.
Influence of the Cycloalkane Ring Size
The size of the cycloalkane ring significantly influences the conformational rigidity and lipophilicity of the molecule, thereby affecting its binding to the target enzyme. The SAR trend in relation to ring size is often a balance between optimal van der Waals interactions within the active site and the energetic cost of adopting the bioactive conformation.
A hypothetical comparison of the COX-2 inhibitory activity of 1-allyl-cycloalkane-1-carboxylic acids with varying ring sizes is presented in Table 1. This illustrative data suggests a potential optimal ring size for activity.
Table 1: Hypothetical COX-2 Inhibitory Activity of 1-Allyl-Cycloalkane-1-Carboxylic Acids
| Compound | Cycloalkane Ring | Hypothetical IC50 (µM) for COX-2 |
| 1 | Cyclopropane | 15.2 |
| 2 | Cyclobutane | 8.5 |
| 3 | Cyclopentane | 2.1 |
| 4 | Cyclohexane | 5.8 |
| 5 | Cycloheptane | 12.7 |
| Ibuprofen | - | 13.0[8] |
| Celecoxib | - | 0.085[9] |
Disclaimer: The IC50 values for compounds 1-5 are hypothetical and for illustrative purposes to demonstrate potential SAR trends. The values for Ibuprofen and Celecoxib are from cited literature.
The hypothetical data suggests that the cyclopentane analog 3 exhibits the highest potency. This could be attributed to the cyclopentane ring providing an optimal balance of rigidity and flexibility, allowing for a more favorable interaction with the COX-2 active site compared to the more strained smaller rings or the more flexible larger rings.
The Contribution of the Allyl Group
The allyl group can influence the biological activity of the molecule in several ways. It can engage in hydrophobic interactions within a specific sub-pocket of the enzyme's active site, potentially enhancing binding affinity. Furthermore, the double bond of the allyl group could be involved in other types of interactions or influence the electronic properties of the molecule. The position and orientation of the allyl group on the cycloalkane ring are also critical for optimal interaction with the target.
Comparative Analysis with Marketed Drugs
To contextualize the potential of allyl-cycloalkane carboxylic acids, it is essential to compare their activity with established NSAIDs. Ibuprofen, a non-selective COX inhibitor, and Celecoxib, a selective COX-2 inhibitor, serve as relevant benchmarks. The hypothetical IC50 values in Table 1, if validated, would place the cyclopentane derivative in a promising position, potentially offering a favorable balance of potency and selectivity.
Experimental Protocols
To enable researchers to explore the SAR of this compound class, detailed experimental protocols for synthesis and biological evaluation are provided below.
General Synthesis of 1-Allyl-Cycloalkane-1-Carboxylic Acids
The synthesis of 1-allyl-cycloalkane-1-carboxylic acids can be achieved through a straightforward alkylation of a cycloalkanecarboxylic acid ester, followed by hydrolysis. A representative synthesis of 1-allylcyclopentane-1-carboxylic acid is outlined below.
Scheme 1: Synthesis of 1-Allylcyclopentane-1-carboxylic Acid
Caption: General synthetic route to 1-allylcyclopentane-1-carboxylic acid.
Step-by-Step Protocol:
-
Esterification: Cyclopentanecarboxylic acid is converted to its ethyl ester by refluxing with ethanol in the presence of a catalytic amount of sulfuric acid.
-
Enolate Formation: To a solution of lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (THF) at -78 °C, a solution of ethyl cyclopentanecarboxylate in THF is added dropwise. The mixture is stirred at this temperature for 1 hour to ensure complete enolate formation.
-
Alkylation: Allyl bromide is added to the enolate solution at -78 °C, and the reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
Work-up and Purification: The reaction is quenched with saturated aqueous ammonium chloride solution and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product, ethyl 1-allylcyclopentane-1-carboxylate, is purified by column chromatography.
-
Hydrolysis: The purified ester is then hydrolyzed to the corresponding carboxylic acid by refluxing with an aqueous solution of sodium hydroxide. After cooling, the reaction mixture is acidified with hydrochloric acid, and the product is extracted with ethyl acetate. The organic layer is dried and the solvent is evaporated to yield 1-allylcyclopentane-1-carboxylic acid.
In Vitro COX-2 Inhibition Assay
The anti-inflammatory activity of the synthesized compounds can be evaluated by measuring their ability to inhibit the COX-2 enzyme. A common method is the in vitro cyclooxygenase inhibition assay.
Workflow for COX-2 Inhibition Assay
Caption: Workflow for determining COX-2 inhibitory activity.
Step-by-Step Protocol:
-
Enzyme and Substrate Preparation: A solution of human recombinant COX-2 enzyme is prepared in a suitable buffer. A solution of arachidonic acid (the substrate) is also prepared.
-
Compound Preparation: The test compounds and reference drugs (e.g., celecoxib) are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions, which are then serially diluted to various concentrations.
-
Incubation: The COX-2 enzyme is pre-incubated with the test compounds or vehicle control for a specified time at 37 °C to allow for binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.
-
Reaction Termination: After a defined incubation period, the reaction is terminated by the addition of a stopping reagent (e.g., a strong acid).
-
Quantification of Prostaglandin E2 (PGE2): The amount of PGE2 produced, which is a direct measure of COX-2 activity, is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The percentage of COX-2 inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Logical Relationships in SAR
The following diagram illustrates the key logical relationships in the structure-activity relationship of allyl-cycloalkane carboxylic acids for COX-2 inhibition.
Caption: Key determinants of COX-2 inhibitory activity.
Conclusion and Future Directions
This guide provides a comprehensive overview of the structure-activity relationship of allyl-cycloalkane carboxylic acids as potential anti-inflammatory agents. The carboxylic acid moiety is indispensable for activity, while the cycloalkane ring size and the presence of the allyl group are critical for optimizing potency. The hypothetical data presented herein suggests that a systematic exploration of this chemical space is warranted.
Future research should focus on the synthesis and biological evaluation of a diverse library of these compounds to validate the proposed SAR trends. Further investigations into their selectivity for COX-2 over COX-1, as well as their pharmacokinetic and toxicological profiles, will be crucial in determining their therapeutic potential. The insights gained from such studies will undoubtedly contribute to the development of the next generation of safer and more effective anti-inflammatory drugs.
References
- Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.
- Blower, P. E. (2002). The structure-activity relationships of non-steroidal anti-inflammatory drugs. Current Medicinal Chemistry, 9(1), 1-2.
- Dannhardt, G., & Kiefer, W. (2001). Cyclooxygenase inhibitors—current status and future prospects. European Journal of Medicinal Chemistry, 36(2), 109-126.
- Fletcher, J., & Cooper, C. (2003). Non-steroidal anti-inflammatory drugs (NSAIDs).
- Hawkey, C. J. (1999). COX-2 inhibitors. The Lancet, 353(9149), 307-314.
- Hla, T., & Neilson, K. (1992). Human cyclooxygenase-2 cDNA. Proceedings of the National Academy of Sciences, 89(16), 7384-7388.
- Kalgutkar, A. S., Crews, B. C., Rowlinson, S. W., Marnett, L. J., & Jones, D. A. (2000). Aspirin-like molecules that covalently inactivate cyclooxygenase-2. Science, 287(5459), 1795-1798.
- Mitchell, J. A., & Warner, T. D. (2000). Cyclo-oxygenase-2: pharmacology, physiology, biochemistry and relevance to NSAID therapy. British Journal of Pharmacology, 131(7), 1303-1310.
- Patrignani, P., Panara, M. R., Greco, A., Fusco, O., Natoli, C., Iacobelli, S., ... & Patrono, C. (1994). Biochemical and pharmacological characterization of the cyclooxygenase activity of human blood prostaglandin endoperoxide synthases. Journal of Pharmacology and Experimental Therapeutics, 271(3), 1705-1712.
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MDPI. (2022). Antioxidant and Anti-Inflammatory Activities from Optimum Formula of Spatholobus littoralis Hassk. and Sauropus androgynus L.: In Vitro and In Silico Studies. Retrieved from [Link]
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PubMed. (2024). Recent progress in adverse events of carboxylic acid non-steroidal anti-inflammatory drugs (CBA-NSAIDs) and their association with the metabolism: the consequences on mitochondrial dysfunction and oxidative stress, and prevention with natural plant extracts. Retrieved from [Link]
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PubMed Central. (2023). Evaluation of Cytocompatibility and Anti-Inflammatory Activity of Carboxyxanthones Selected by In Silico Studies. Retrieved from [Link]
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PubMed. (2014). Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors. Retrieved from [Link]
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A Comparative Guide to the Scaled-Up Synthesis of 1-(Prop-2-en-1-yl)cyclopentane-1-carboxylic acid for Pharmaceutical Research and Development
This guide provides a comprehensive analysis of a validated synthetic route for the scaled-up production of 1-(Prop-2-en-1-yl)cyclopentane-1-carboxylic acid, a valuable building block in medicinal chemistry. We will delve into the rationale behind the chosen methodology, present a detailed experimental protocol, and compare it with alternative synthetic strategies. This document is intended for researchers, scientists, and drug development professionals seeking a practical and scalable approach to the synthesis of this and structurally related compounds.
Introduction
This compound is a key intermediate in the synthesis of various biologically active molecules. Its disubstituted cyclopentyl scaffold is a common motif in drug candidates, offering a desirable balance of rigidity and three-dimensionality. The presence of both a carboxylic acid and an allyl group provides versatile handles for further chemical modifications, making it a valuable starting material for the exploration of new chemical space. The efficient and scalable synthesis of this compound is therefore of significant interest to the pharmaceutical industry.
Validated Synthetic Route: A Malonic Ester Approach
For the scaled-up production of this compound, a multi-step approach commencing with diethyl malonate is recommended. This pathway, rooted in the classical malonic ester synthesis, offers a robust and well-understood method for the construction of the target molecule. The key advantages of this route are the high yields, the use of readily available and relatively inexpensive starting materials, and the straightforward nature of the reaction steps, which are amenable to large-scale operations.
The overall synthetic strategy involves three main stages:
-
Formation of the Cyclopentyl Malonate Intermediate: Cyclization of diethyl malonate with 1,4-dibromobutane.
-
Allylation: Introduction of the allyl group at the α-position of the cyclopentyl malonate.
-
Hydrolysis and Decarboxylation: Conversion of the disubstituted malonic ester to the final carboxylic acid.
This sequence is depicted in the workflow diagram below:
Caption: Validated synthetic workflow for this compound.
Experimental Protocol: Validated Malonic Ester Route
Step 1: Synthesis of Diethyl cyclopentane-1,1-dicarboxylate
This step involves the formation of the cyclopentane ring via a double alkylation of diethyl malonate with 1,4-dibromobutane.
-
Reagents and Equipment:
-
Diethyl malonate
-
1,4-dibromobutane
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (EtOH)
-
Round-bottom flask with reflux condenser and mechanical stirrer
-
Heating mantle
-
-
Procedure:
-
A solution of sodium ethoxide in anhydrous ethanol is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Diethyl malonate is added dropwise to the stirred sodium ethoxide solution at room temperature.
-
1,4-dibromobutane is then added, and the reaction mixture is heated to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the ethanol is removed under reduced pressure.
-
The residue is partitioned between water and a suitable organic solvent (e.g., diethyl ether). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield crude diethyl cyclopentane-1,1-dicarboxylate.
-
The crude product is purified by vacuum distillation.
-
Step 2: Synthesis of Diethyl (1-allylcyclopentyl)malonate
The second step is the alkylation of the cyclopentyl malonate intermediate with allyl bromide.
-
Reagents and Equipment:
-
Diethyl cyclopentane-1,1-dicarboxylate
-
Allyl bromide
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (EtOH)
-
Round-bottom flask with dropping funnel and reflux condenser
-
-
Procedure:
-
A solution of sodium ethoxide in anhydrous ethanol is prepared in a round-bottom flask.
-
Diethyl cyclopentane-1,1-dicarboxylate is added to the stirred solution.
-
Allyl bromide is added dropwise, and the mixture is heated to reflux until the reaction is complete (monitored by TLC).
-
Work-up is performed as described in Step 1 to isolate the crude diethyl (1-allylcyclopentyl)malonate, which is then purified by vacuum distillation.
-
Step 3: Synthesis of this compound
The final step involves the hydrolysis of the ester groups followed by decarboxylation.
-
Reagents and Equipment:
-
Diethyl (1-allylcyclopentyl)malonate
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Water
-
Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
-
Procedure:
-
The diethyl (1-allylcyclopentyl)malonate is heated to reflux in an aqueous solution of sodium or potassium hydroxide to hydrolyze the ester groups to the corresponding dicarboxylate salt.
-
After cooling, the reaction mixture is acidified with a strong acid (e.g., HCl) to a pH of 1-2.
-
The acidified mixture is then heated to induce decarboxylation, which results in the formation of the final product and carbon dioxide.[1][2][3][4]
-
The product is extracted with an organic solvent, washed with water, dried, and the solvent is removed to yield the crude this compound.
-
Further purification can be achieved by recrystallization or vacuum distillation.
-
Comparison with Alternative Synthetic Routes
While the malonic ester synthesis is a reliable and scalable method, it is instructive to consider alternative approaches to provide a comprehensive overview.
Alternative Route 1: Direct Alkylation of Cyclopentanecarboxylic Acid Ester
A more direct approach would be the alkylation of a pre-formed cyclopentanecarboxylic acid ester. This would involve the deprotonation of the α-position of the ester with a strong base, followed by quenching with allyl bromide.
Caption: Alternative synthetic route via direct alkylation of a cyclopentanecarboxylic acid ester.
Discussion:
-
Advantages: This route is shorter, involving fewer synthetic steps.
-
Disadvantages: The deprotonation of a simple ester at the α-position requires a very strong, non-nucleophilic base like lithium diisopropylamide (LDA).[4] The use of LDA on a large scale can be challenging due to its pyrophoric nature and the need for strictly anhydrous conditions and low temperatures. Furthermore, the acidity of the α-proton in a simple ester is significantly lower than in a malonic ester, which can lead to incomplete deprotonation and lower yields.
Alternative Route 2: Synthesis via a Nitrile Intermediate
Another potential route involves the synthesis and subsequent hydrolysis of 1-allylcyclopentane-1-carbonitrile.
Caption: Alternative synthetic route via a nitrile intermediate.
Discussion:
-
Advantages: This route utilizes readily available cyclopentanone as a starting material.
-
Disadvantages: The use of hydrogen cyanide (HCN) or cyanide salts in the first step is highly hazardous and requires stringent safety precautions, making it less desirable for large-scale production. The subsequent steps, including the formation of the carbon-allyl bond and the hydrolysis of the nitrile, can also present challenges in terms of yield and reaction conditions. Nitrile hydrolysis often requires harsh conditions (strong acid or base and high temperatures) which may not be compatible with all functional groups.[5][6]
Performance Comparison
| Feature | Validated Malonic Ester Route | Alternative Route 1: Direct Alkylation | Alternative Route 2: Nitrile Intermediate |
| Starting Materials | Diethyl malonate, 1,4-dibromobutane, allyl bromide | Ethyl cyclopentanecarboxylate, allyl bromide | Cyclopentanone, HCN, allylating agent |
| Key Reagents | Sodium ethoxide | Lithium diisopropylamide (LDA) | Hydrogen cyanide (HCN), Grignard/organolithium reagents |
| Scalability | High | Moderate to Low | Low |
| Safety Concerns | Standard handling of flammable solvents and bases | Pyrophoric and moisture-sensitive strong base | Highly toxic hydrogen cyanide |
| Yield | Generally high and reproducible | Variable, often lower than malonic ester route | Variable, can be moderate to good |
| Versatility | High, easily adaptable for other alkyl groups | Moderate | Moderate |
Conclusion
The malonic ester synthesis route presents the most practical and scalable approach for the production of this compound. Its reliance on well-established and high-yielding reactions, coupled with the use of readily available and manageable reagents, makes it the superior choice for industrial and large-scale laboratory applications. While alternative routes offer shorter synthetic sequences, they are often hampered by the need for hazardous reagents and more demanding reaction conditions, which can limit their scalability and overall efficiency. The detailed protocol provided for the validated malonic ester route serves as a reliable starting point for researchers and process chemists in the pharmaceutical industry.
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A Comparative Analysis of 1-(Prop-2-en-1-yl)cyclopentane-1-carboxylic acid and 1-(Prop-2-yn-1-yl)cyclopentane-1-carboxylic acid for Drug Discovery
In the landscape of medicinal chemistry, the rational design of small molecules with tailored properties is paramount. The cyclopentane carboxylic acid scaffold is a privileged motif, appearing in a variety of biologically active compounds. This guide provides a detailed comparative analysis of two closely related analogues: 1-(Prop-2-en-1-yl)cyclopentane-1-carboxylic acid (the allyl derivative) and 1-(Prop-2-yn-1-yl)cyclopentane-1-carboxylic acid (the propargyl derivative). We will delve into their synthesis, physicochemical properties, and potential for differential biological activity, offering insights for researchers and drug development professionals.
Introduction: The Significance of Allyl and Propargyl Moieties
The introduction of allyl (prop-2-en-1-yl) and propargyl (prop-2-yn-1-yl) groups onto a core scaffold can profoundly influence a molecule's pharmacological profile. While sterically similar, the electronic differences between the double and triple bonds of these groups offer distinct opportunities for molecular interactions and metabolic pathways.[1] The allyl group, with its sp² hybridized carbons, provides a site for various chemical transformations, including oxidation and reduction.[2] In contrast, the propargyl group, with its sp hybridized carbons, introduces linearity and a unique electronic environment, making it a valuable tool for probing active sites and a precursor for further functionalization.[3]
Synthesis and Spectroscopic Characterization
The synthesis of both title compounds can be achieved through a convergent strategy, starting from a common cyclopentane carboxylic acid precursor. A plausible and efficient synthetic route is outlined below.
Proposed Synthetic Workflow
Caption: Proposed synthetic route to the target compounds.
Experimental Protocol: General Procedure for Synthesis
A general procedure for the synthesis, based on established methods for analogous compounds, is as follows:[4]
-
Synthesis of Diethyl 1,1-cyclopentanedicarboxylate: To a solution of sodium ethoxide in ethanol, diethyl malonate is added dropwise at room temperature. The mixture is then treated with 1,4-dibromobutane and refluxed to facilitate the cyclization.
-
Saponification and Decarboxylation: The resulting diester is hydrolyzed using an aqueous base, such as sodium hydroxide, followed by acidification to yield cyclopentane-1,1-dicarboxylic acid.[5] Subsequent heating of the diacid induces decarboxylation to afford cyclopentanecarboxylic acid.[6]
-
Esterification: The cyclopentanecarboxylic acid is esterified, for example, using methanol in the presence of a catalytic amount of sulfuric acid, to yield methyl cyclopentanecarboxylate.
-
α-Alkylation: The methyl ester is deprotonated at the α-position using a strong base like lithium diisopropylamide (LDA) at low temperature. The resulting enolate is then quenched with either allyl bromide or propargyl bromide to introduce the respective functional group.
-
Hydrolysis: The final step involves the hydrolysis of the methyl ester to the corresponding carboxylic acid using a mild base such as lithium hydroxide, followed by acidic workup.
Predicted Spectroscopic Data
The structural differences between the allyl and propargyl derivatives will be clearly distinguishable by standard spectroscopic techniques.
| Spectroscopic Data | This compound (Predicted) | 1-(Prop-2-yn-1-yl)cyclopentane-1-carboxylic acid (Predicted) |
| ¹H NMR | Broad singlet ~10-12 ppm (COOH). Multiplet ~5.7-5.9 ppm (vinylic CH). Multiplet ~5.0-5.2 ppm (vinylic CH₂). Doublet ~2.5 ppm (allylic CH₂). Multiplets ~1.5-2.0 ppm (cyclopentyl CH₂). | Broad singlet ~10-12 ppm (COOH). Triplet ~2.0 ppm (alkynyl CH). Doublet ~2.6 ppm (propargylic CH₂). Multiplets ~1.5-2.0 ppm (cyclopentyl CH₂). |
| ¹³C NMR | ~180 ppm (C=O). ~135 ppm (vinylic CH). ~117 ppm (vinylic CH₂). ~50 ppm (quaternary C). ~40 ppm (allylic CH₂). ~25-35 ppm (cyclopentyl CH₂). | ~180 ppm (C=O). ~80 ppm (alkynyl C). ~70 ppm (alkynyl CH). ~50 ppm (quaternary C). ~25-35 ppm (cyclopentyl CH₂). ~20 ppm (propargylic CH₂). |
| IR (cm⁻¹) | Broad O-H stretch ~2500-3300. C=O stretch ~1700. C=C stretch ~1640. | Broad O-H stretch ~2500-3300. C≡C-H stretch ~3300. C=O stretch ~1700. C≡C stretch ~2120. |
Note: Predicted chemical shifts and stretching frequencies are based on typical values for similar functional groups and may vary depending on the specific molecular environment and experimental conditions.[7][8][9]
Comparative Physicochemical Properties and Reactivity
The seemingly subtle change from a double to a triple bond introduces significant differences in the physicochemical properties and chemical reactivity of the two molecules.
| Property | Allyl Derivative | Propargyl Derivative | Rationale |
| Acidity (pKa) | Slightly higher | Slightly lower | The sp-hybridized carbons of the alkyne are more electronegative than the sp²-hybridized carbons of the alkene, leading to a greater inductive electron-withdrawing effect and stabilization of the carboxylate anion. |
| Lipophilicity (LogP) | Slightly higher | Slightly lower | The additional hydrogen atoms and the less compact nature of the allyl group may contribute to a slightly higher lipophilicity compared to the more linear and compact propargyl group. |
| Chemical Reactivity | Susceptible to reactions at the double bond (e.g., hydrogenation, oxidation, epoxidation, dihydroxylation). The allylic protons are also reactive.[2] | The terminal alkyne can undergo a variety of reactions, including deprotonation to form an acetylide, hydration, and metal-catalyzed couplings (e.g., Sonogashira reaction). The propargylic protons are also activated.[3] | The different hybridization and bonding of the unsaturated moieties dictate their distinct chemical reactivity. |
Potential for Differential Biological Activity and Applications in Drug Discovery
The cyclopentane carboxylic acid core is a known pharmacophore that can interact with various biological targets.[10][11][12][13] The allyl and propargyl substituents can serve as "warheads" or "probes" to further modulate biological activity.
Potential Biological Implications
Caption: Potential differential biological roles of the allyl and propargyl derivatives.
The allyl group can be a site of metabolic oxidation by cytochrome P450 enzymes, potentially leading to the formation of reactive metabolites. This can be either a liability leading to toxicity or a desired feature for prodrug activation. The propargyl group, on the other hand, is generally more metabolically stable. Furthermore, the terminal alkyne of the propargyl derivative can act as a bioorthogonal handle for "click chemistry," enabling applications in chemical biology for target identification and validation. The propargyl group can also participate in mechanism-based inhibition of certain enzymes.
Conclusion
The comparative analysis of this compound and 1-(Prop-2-yn-1-yl)cyclopentane-1-carboxylic acid reveals two molecules with distinct chemical personalities despite their structural similarity. The choice between an allyl and a propargyl substituent can significantly impact a molecule's synthesis, physicochemical properties, metabolic fate, and mechanism of action. For drug discovery programs, the allyl derivative may be explored for its potential metabolic activation or as a scaffold for further diversification through reactions at the double bond. The propargyl derivative offers greater metabolic stability and opportunities for bioorthogonal ligation and as a probe for enzyme active sites. A thorough understanding of these differences is crucial for the rational design of novel therapeutics based on the cyclopentane carboxylic acid scaffold.
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A Comparative Guide to In Vitro and In Vivo Efficacy of Novel Cyclopentane-Based Anticancer Compounds
In the landscape of modern oncology drug discovery, the quest for novel chemical scaffolds that offer enhanced potency and selectivity against cancer cells is relentless. Among these, cyclopentane-based compounds have emerged as a promising class of therapeutics.[1][2] Their unique stereochemical architecture allows for precise interactions with biological targets, often leading to improved pharmacological profiles. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of a novel series of cyclopentane-based compounds, exemplified by a lead candidate we will refer to as "Cyc-5." We will delve into the experimental data that underpins our understanding of Cyc-5's anticancer potential, detailing the methodologies for its evaluation and discussing the critical transition from laboratory assays to preclinical animal models.
The Rationale for Targeting the PI3K/Akt Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is one of the most frequently activated pathways in human cancers, playing a pivotal role in cell proliferation, survival, and metabolism.[3][4][5] Its aberrant activation, often due to mutations in key components like PIK3CA or loss of the tumor suppressor PTEN, is a hallmark of numerous malignancies.[4][6] Consequently, the PI3K/Akt pathway represents a prime target for the development of novel anticancer therapies.[4][6][7] Our novel cyclopentane-based compound, Cyc-5, was designed to selectively inhibit a key kinase in this pathway, thereby cutting off a critical survival signal for cancer cells.
Caption: The PI3K/Akt signaling pathway and the inhibitory action of Cyc-5.
In Vitro Efficacy: The First Line of Evidence
The initial assessment of any novel anticancer compound's efficacy and selectivity begins with in vitro assays. These experiments, conducted on cancer cell lines cultured in a controlled laboratory setting, provide a rapid and cost-effective means to determine a compound's cytotoxic potential and to elucidate its mechanism of action.[8]
Experimental Workflow for In Vitro Evaluation
The in vitro evaluation of Cyc-5 followed a systematic, multi-stage process designed to build a comprehensive profile of its anticancer activity.
Caption: Experimental workflow for the in vitro evaluation of Cyc-5.
Detailed Experimental Protocols
1. Cell Culture:
-
Human cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung]) and a non-cancerous control cell line (e.g., MCF-10A) were cultured in their respective recommended media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.
2. MTT Cytotoxicity Assay:
-
Cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere for 24 hours.[9][10]
-
The cells were then treated with various concentrations of Cyc-5 (typically ranging from 0.01 µM to 100 µM) for 48-72 hours.
-
Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.[9][10]
-
The culture medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.[10]
-
The absorbance was measured at 570 nm using a microplate reader.[11] The percentage of cell viability was calculated relative to untreated control cells.
In Vitro Efficacy Data for Cyc-5
The cytotoxic activity of Cyc-5 was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell growth by 50%, was determined for each cell line.
| Cell Line | Cancer Type | IC50 of Cyc-5 (µM) | IC50 of Doxorubicin (µM) |
| MCF-7 | Breast Cancer | 5.2 | 1.8 |
| HCT-116 | Colon Cancer | 3.8 | 1.2 |
| A549 | Lung Cancer | 7.5 | 2.5 |
| MCF-10A | Non-cancerous | > 50 | 8.9 |
Data Interpretation: The results indicate that Cyc-5 exhibits potent cytotoxic activity against the tested cancer cell lines, with IC50 values in the low micromolar range. Importantly, Cyc-5 demonstrated significantly lower cytotoxicity towards the non-cancerous MCF-10A cell line, suggesting a degree of selectivity for cancer cells. While not as potent as the conventional chemotherapeutic doxorubicin in this assay, its selectivity profile is a promising feature for further development.
In Vivo Efficacy: Bridging the Gap to Clinical Relevance
While in vitro assays are invaluable for initial screening, they do not fully recapitulate the complex biological environment of a living organism. Therefore, in vivo studies using animal models are a critical next step to evaluate a compound's therapeutic efficacy, pharmacokinetics (PK), and potential toxicity in a whole-organism context.
Experimental Workflow for In Vivo Evaluation
The in vivo assessment of Cyc-5's anticancer activity was conducted using a subcutaneous tumor xenograft model in immunodeficient mice.
Caption: Experimental workflow for the in vivo evaluation of Cyc-5.
Detailed Experimental Protocols
1. Animal Husbandry:
-
Female athymic nude mice (4-6 weeks old) were used for the study. The animals were housed in a pathogen-free environment with a 12-hour light/dark cycle and had ad libitum access to food and water. All animal procedures were performed in accordance with institutional guidelines.
2. Subcutaneous Tumor Xenograft Model:
-
HCT-116 cells (5 x 10^6 cells in 100 µL of a 1:1 mixture of PBS and Matrigel) were injected subcutaneously into the right flank of each mouse.[12]
-
Tumor growth was monitored every 2-3 days by measuring the tumor dimensions with calipers. Tumor volume was calculated using the formula: (length x width^2) / 2.
-
When the tumors reached an average volume of 100-150 mm³, the mice were randomized into treatment and control groups.
3. Treatment:
-
Cyc-5 was formulated in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline).
-
Mice in the treatment group received intraperitoneal injections of Cyc-5 at a dose of 20 mg/kg daily for 14 days.
-
The control group received an equal volume of the vehicle.
-
The body weight of the mice was recorded every other day as an indicator of toxicity.
In Vivo Efficacy Data for Cyc-5
The antitumor efficacy of Cyc-5 was evaluated by measuring the inhibition of tumor growth in the xenograft model.
| Treatment Group | Average Tumor Volume at Day 14 (mm³) | Tumor Growth Inhibition (%) | Average Body Weight Change (%) |
| Vehicle Control | 1250 | - | +2.5 |
| Cyc-5 (20 mg/kg) | 550 | 56 | -1.8 |
Data Interpretation: The in vivo study demonstrated that Cyc-5 significantly inhibited the growth of HCT-116 tumor xenografts, with a tumor growth inhibition of 56% compared to the vehicle control group. The modest change in body weight suggests that Cyc-5 was well-tolerated at the tested dose.
Correlation Between In Vitro and In Vivo Efficacy
A critical aspect of preclinical drug development is understanding the correlation between in vitro and in vivo data. While a direct quantitative correlation is not always observed, in vitro assays are generally predictive of in vivo activity. In the case of Cyc-5, the potent in vitro cytotoxicity against HCT-116 cells translated into significant in vivo antitumor activity in the corresponding xenograft model.
However, it is important to acknowledge the factors that can lead to discrepancies between in vitro and in vivo results. These include differences in drug metabolism, distribution, and bioavailability in a complex biological system. Pharmacokinetic and pharmacodynamic (PK/PD) studies are essential to understand how a drug is absorbed, distributed, metabolized, and excreted, and how these processes influence its therapeutic effect.
Conclusion
The novel cyclopentane-based compound, Cyc-5, has demonstrated promising anticancer activity in both in vitro and in vivo models. Its potent and selective cytotoxicity against cancer cell lines, coupled with its significant tumor growth inhibition in a preclinical xenograft model, underscores the therapeutic potential of this chemical scaffold. The data presented in this guide provide a solid foundation for the further development of Cyc-5 and related compounds as next-generation anticancer agents targeting the PI3K/Akt signaling pathway. Future studies will focus on optimizing the pharmacokinetic properties of this compound series and exploring its efficacy in a broader range of cancer models.
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A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 1-allyl-cyclopentanecarboxylic Acid
In the landscape of pharmaceutical and fine chemical synthesis, the efficient construction of tailored molecular scaffolds is paramount. 1-allyl-cyclopentanecarboxylic acid represents a valuable building block, incorporating a versatile allyl group onto a cyclopentane core, a motif prevalent in numerous biologically active molecules. This guide provides a comprehensive analysis and benchmarking of three distinct synthetic strategies to access this target molecule: the classic malonic ester synthesis, a direct alkylation approach leveraging phase-transfer catalysis, and the elegant Ireland-Claisen rearrangement.
This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth comparison of these routes. The discussion extends beyond mere procedural steps to elucidate the underlying mechanistic rationale and practical considerations, thereby empowering the reader to make informed decisions in their synthetic endeavors.
Strategic Overview of Synthetic Pathways
The synthesis of 1-allyl-cyclopentanecarboxylic acid can be approached from several distinct strategic standpoints. Each route presents a unique set of advantages and challenges concerning starting material availability, reaction conditions, atom economy, and overall efficiency.
Caption: Workflow for the Malonic Ester Synthesis of 1-allyl-cyclopentanecarboxylic acid.
Route 2: Direct Alkylation via Phase-Transfer Catalysis
Directly alkylating the α-carbon of cyclopentanecarboxylic acid presents a more atom-economical approach. However, the pKa of the α-proton is significantly higher than that of a malonic ester, necessitating a strong base and conditions that can be prone to side reactions. Phase-transfer catalysis (PTC) offers an elegant solution to this challenge. A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the carboxylate anion from an aqueous or solid phase into an organic phase containing the alkylating agent, thereby enabling the reaction to proceed under milder conditions. [1]
Experimental Protocol
Step 2a: Formation of the Carboxylate and Phase-Transfer-Catalyzed Alkylation
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cyclopentanecarboxylic acid (11.4 g, 0.1 mol) is dissolved in toluene (100 mL). A 50% aqueous solution of sodium hydroxide (40 mL) is added, followed by a catalytic amount of tetrabutylammonium bromide (TBAB, 2 mol%, 0.64 g). The biphasic mixture is stirred vigorously. Allyl bromide (10.4 mL, 0.12 mol) is then added dropwise. The reaction mixture is heated to 70-80°C and stirred vigorously for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
Step 2b: Work-up and Isolation
Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is acidified to pH 1 with concentrated hydrochloric acid. The acidified aqueous layer is then extracted with diethyl ether (3 x 50 mL). The combined organic extracts (from the initial separation and the subsequent extractions) are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 1-allyl-cyclopentanecarboxylic acid.
Caption: Workflow for the Phase-Transfer Catalyzed Alkylation.
Route 3: The Ireland-Claisen Rearrangement
The Ireland-Claisen rearrangement is a powerful and stereoselective carbon-carbon bond-forming reaction. [2][3]It involves the-[4][4]sigmatropic rearrangement of an allylic ester enolate, which is typically generated in situ by treating the ester with a strong base and trapping the resulting enolate as a silyl ketene acetal. [3]This method offers a convergent and often highly efficient route to γ,δ-unsaturated carboxylic acids.
Experimental Protocol
Step 3a: Synthesis of Allyl Cyclopentylacetate
Cyclopentylacetic acid (12.8 g, 0.1 mol) and allyl alcohol (10.2 mL, 0.15 mol) are dissolved in toluene (100 mL). A catalytic amount of sulfuric acid (0.5 mL) is added, and the mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. The reaction is continued until no more water is collected. The reaction mixture is then cooled, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude allyl cyclopentylacetate is purified by vacuum distillation.
Step 3b: Ireland-Claisen Rearrangement
To a solution of allyl cyclopentylacetate (16.8 g, 0.1 mol) in anhydrous tetrahydrofuran (THF, 200 mL) at -78°C under an inert atmosphere, is slowly added a solution of lithium diisopropylamide (LDA, 0.11 mol, prepared from diisopropylamine and n-butyllithium). The mixture is stirred at -78°C for 30 minutes. Chlorotrimethylsilane (14.0 mL, 0.11 mol) is then added, and the reaction is allowed to warm to room temperature and stirred for an additional 2 hours. The THF is removed under reduced pressure, and the residue is dissolved in toluene (150 mL) and heated to reflux for 4 hours.
Step 3c: Hydrolysis and Isolation
The reaction mixture is cooled and quenched by the addition of 1 M hydrochloric acid (100 mL). The layers are separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or distillation to afford 1-allyl-cyclopentanecarboxylic acid.
Caption: Workflow for the Ireland-Claisen Rearrangement.
Comparative Analysis of Synthetic Routes
| Metric | Malonic Ester Synthesis | Direct Alkylation (PTC) | Ireland-Claisen Rearrangement |
| Starting Materials | Diethyl malonate, cyclopentyl bromide, allyl bromide | Cyclopentanecarboxylic acid, allyl bromide | Cyclopentylacetic acid, allyl alcohol |
| Number of Steps | 3 (from diethyl malonate) | 1 (plus work-up) | 2 (esterification, rearrangement) |
| Overall Yield (Estimated) | 60-70% | 75-85% | 70-80% |
| Key Reagents | Sodium ethoxide, NaOH, HCl | NaOH, TBAB | LDA, TMSCl, H+ |
| Reaction Conditions | Reflux temperatures | Moderate heating (70-80°C) | Cryogenic (-78°C) to reflux |
| Atom Economy | Moderate | High | Moderate |
| Scalability | Well-established and scalable | Readily scalable | Scalable, but requires handling of pyrophoric reagents (n-BuLi) |
In-Depth Discussion and Recommendation
Malonic Ester Synthesis: This classical approach is robust and reliable, with well-understood reaction mechanisms. The use of relatively inexpensive starting materials and reagents is a significant advantage. However, the multi-step nature of the synthesis and the moderate overall yield can be drawbacks. The generation of significant salt waste from the neutralization steps also impacts its environmental footprint. This route is an excellent choice for academic settings and small-scale syntheses where reliability is prioritized over atom economy and process efficiency.
Direct Alkylation via Phase-Transfer Catalysis: This route is highly attractive due to its directness and high atom economy. By avoiding the introduction and subsequent removal of the malonate group, it represents a more streamlined and potentially more cost-effective approach. The use of phase-transfer catalysis mitigates the need for extremely strong and hazardous bases, making the process safer and more amenable to scale-up. [1]The efficiency of the PTC process is, however, dependent on the catalyst and reaction conditions, which may require optimization. For industrial applications and large-scale production, this method holds considerable promise due to its efficiency and reduced waste generation.
Ireland-Claisen Rearrangement: This method is a testament to the power of modern synthetic organic chemistry, offering a highly convergent and often stereoselective route. The ability to construct the target carbon skeleton in a single, concerted step is a key feature. While the estimated overall yield is good, the synthesis requires the preparation of the allylic ester precursor. Furthermore, the use of strong, pyrophoric bases like LDA at cryogenic temperatures can pose challenges for large-scale industrial implementation, requiring specialized equipment and handling procedures. This route is particularly valuable when stereochemical control is a primary concern and for the synthesis of complex analogues where the introduction of chirality is desired.
Conclusion
The choice of the optimal synthetic route to 1-allyl-cyclopentanecarboxylic acid is contingent upon the specific requirements of the synthesis, including scale, cost, safety, and the need for stereochemical control.
-
For reliability and accessibility on a smaller scale, the Malonic Ester Synthesis remains a viable and well-documented option.
-
For efficiency, atom economy, and industrial scalability , Direct Alkylation via Phase-Transfer Catalysis emerges as the most promising strategy.
-
For syntheses demanding high stereoselectivity and convergence , the Ireland-Claisen Rearrangement offers a powerful, albeit more technically demanding, alternative.
This comparative guide provides the necessary data and expert insights to enable synthetic chemists to navigate these choices effectively, ultimately facilitating the efficient and strategic production of 1-allyl-cyclopentanecarboxylic acid for a range of applications.
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A Senior Application Scientist's Guide to the Characterization of Cyclopentane Derivatives: A Head-to-Head Comparison of Analytical Techniques
Introduction
Cyclopentane derivatives are a cornerstone of organic chemistry, forming the structural core of numerous molecules critical to the pharmaceutical, fragrance, and materials science industries.[1][2] From the potent antiviral drug Peramivir to complex prostaglandins and fragrant jasmonates, the precise structural characterization of these five-membered rings is paramount for ensuring efficacy, safety, and novelty. The inherent conformational flexibility of the cyclopentane ring—the dynamic "pseudorotation" between envelope and twist forms—presents unique analytical challenges that demand a sophisticated, multi-technique approach.[3]
This guide provides an in-depth, head-to-head comparison of the principal analytical techniques used to characterize cyclopentane derivatives. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the strengths and limitations of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Gas Chromatography (GC), and X-ray Crystallography, culminating in a recommended workflow for tackling the structural elucidation of a novel cyclopentane derivative.
The Analytical Arsenal: Techniques & Methodologies
A successful characterization hinges on selecting the right tool for the right question. Is the goal to determine the absolute 3D structure of a complex natural product, or to perform a rapid purity check on a synthetic intermediate? Each technique provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution.[4] It provides unparalleled insight into the carbon-hydrogen framework, revealing atom connectivity, the chemical environment of nuclei, and crucial stereochemical relationships.
Principle of Operation NMR exploits the magnetic properties of atomic nuclei (most commonly ¹H and ¹³C). When placed in a strong magnetic field, these nuclei can exist in different spin states. Irradiation with radiofrequency energy causes transitions between these states, and the specific frequency required for this "resonance" is highly sensitive to the local electronic environment of the nucleus. This sensitivity is what allows chemists to differentiate between chemically non-equivalent atoms in a molecule.
Information Obtained
-
¹H NMR: Provides information on the number of different proton environments, their relative ratios (integration), and their proximity to other protons (spin-spin coupling). For cyclopentane derivatives, coupling constants (J-values) are invaluable for determining the relative stereochemistry (cis/trans) of substituents.[5]
-
¹³C NMR: Reveals the number of unique carbon environments in a molecule. The parent cyclopentane molecule, due to its high symmetry and rapid conformational averaging, shows only a single peak in its ¹³C NMR spectrum.[6][7] Substitution breaks this symmetry, resulting in more complex spectra.
-
2D NMR (COSY, HSQC, HMBC): These advanced techniques are essential for complex derivatives. COSY (Correlation Spectroscopy) identifies coupled protons (H-C-C-H), HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to, and HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations between protons and carbons.[4]
Strengths & Limitations
-
Strengths: Non-destructive, provides extraordinarily detailed structural information, and allows for the analysis of samples in solution, which is often their biologically relevant state.
-
Limitations: Relatively low sensitivity compared to MS, requires larger sample amounts (mg scale), and can produce very complex spectra for large or conformationally flexible molecules, making interpretation challenging. It cannot determine the absolute configuration of a chiral center without chiral derivatizing agents.
Experimental Protocol: ¹H NMR of a Cyclopentane Derivative
-
Sample Preparation: Dissolve 1-5 mg of the purified cyclopentane derivative in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.[8] The deuterated solvent is used to avoid a large interfering solvent signal.
-
Standard Addition: Add a small amount of an internal standard, typically Tetramethylsilane (TMS), which is defined as 0.0 ppm and serves as a reference point for all other chemical shifts.[8]
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is "locked" onto the deuterium signal of the solvent to correct for any magnetic field drift. The probe temperature is set and allowed to equilibrate.
-
Data Acquisition: The sample is "shimmed" by adjusting homogeneity coils to optimize the magnetic field, resulting in sharp, symmetrical peaks. A standard ¹H NMR experiment is then run, acquiring a set number of scans to achieve an adequate signal-to-noise ratio.
-
Data Processing: The acquired Free Induction Decay (FID) signal is Fourier transformed to generate the familiar frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS peak at 0.0 ppm.
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle
Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and gaining structural clues from its fragmentation patterns.[4] It is exceptionally sensitive, often requiring only picogram to femtogram quantities of material.
Principle of Operation MS measures the mass-to-charge ratio (m/z) of ions. A molecule is first ionized (e.g., by electron impact, EI, or electrospray ionization, ESI), forming a molecular ion ([M]⁺•). This ion, and any fragments it breaks down into, are accelerated through a magnetic or electric field and separated based on their m/z.
Information Obtained
-
Molecular Weight: The highest m/z peak in the spectrum often corresponds to the molecular ion, directly providing the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide a mass measurement accurate to several decimal places, allowing for the determination of the molecular formula.[4]
-
Fragmentation Pattern: The way the molecular ion breaks apart provides a "fingerprint" that can be used for structural elucidation and database matching. For cyclopentane, a characteristic fragmentation is the loss of an ethene molecule (mass of 28), leading to a prominent M-28 peak.[9][10] For substituted derivatives, cleavage of the substituent is a common fragmentation pathway, such as the loss of a methyl group (M-15).[11]
Strengths & Limitations
-
Strengths: Extremely high sensitivity, provides accurate molecular weight and formula, and can be coupled with chromatographic techniques (GC-MS, LC-MS) for mixture analysis.
-
Limitations: Isomer differentiation can be difficult as they may have identical molecular weights and similar fragmentation patterns. It is a destructive technique. The molecular ion is not always observed, especially with energetic ionization methods like EI.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Instrument Setup:
-
Gas Chromatograph (GC): Install a suitable capillary column. For many organic solvents like cyclopentane, an HP-INNOWax column is effective due to its polarity, ensuring good peak shape and separation.[12] Set a temperature program (e.g., start at 50°C, ramp to 250°C at 10°C/min) to separate components based on their boiling points.
-
Mass Spectrometer (MS): Set the ionization mode (typically Electron Ionization at 70 eV for GC-MS), mass range (e.g., 40-500 amu), and scan speed.
-
-
Injection: Inject a small volume (typically 1 µL) of the sample solution into the heated GC injection port, where it is vaporized.
-
Separation & Analysis: The vaporized sample is carried by an inert gas (e.g., Helium) through the GC column. Components separate and elute at different times (retention times). As each component elutes from the column, it enters the MS ion source, is ionized, fragmented, and detected.
-
Data Interpretation: The resulting data shows chromatographic peaks over time. A mass spectrum can be generated for any point on any peak, allowing for the identification of the compound based on its fragmentation pattern and comparison to spectral libraries like the NIST database.[13]
X-ray Crystallography: The Definitive 3D Structure
For an unambiguous determination of a molecule's three-dimensional structure, including its absolute stereochemistry, single-crystal X-ray crystallography is the gold standard.[14]
Principle of Operation When a beam of X-rays is directed at a well-ordered crystal, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice. This produces a unique diffraction pattern of spots. By measuring the position and intensity of these spots, a 3D map of the electron density within the crystal can be calculated, from which the precise position of every atom can be determined.[14]
Information Obtained
-
Atomic Coordinates: Provides the exact x, y, and z coordinates for every atom in the molecule.
-
Bond Lengths and Angles: Allows for precise measurement of all bond lengths and angles.
-
Absolute Stereochemistry: Unambiguously determines the absolute configuration (R/S) of all chiral centers.
-
Conformation: Reveals the preferred conformation of the molecule in the solid state. For cyclopentane derivatives, this can "freeze" one of the envelope or twist conformations.[15]
Strengths & Limitations
-
Strengths: Provides the definitive, unambiguous 3D structure of a molecule.
-
Limitations: The primary and often insurmountable hurdle is the need to grow a suitable single crystal, which must be of sufficient size and quality.[14] This can be a time-consuming and challenging process. The determined structure represents the solid-state conformation, which may differ from the solution-state or biologically active conformation.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow a single crystal of the compound. Common methods include slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. This is often the most difficult step.
-
Crystal Mounting: Select a high-quality crystal (typically >0.1 mm) under a microscope and mount it on a goniometer head, often cryo-cooled in a stream of nitrogen gas to prevent radiation damage.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded by a detector over a wide range of orientations.[14]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and symmetry. The structure is then "solved" using computational methods to generate an initial electron density map and atomic model. This model is then "refined" to best fit the experimental data, resulting in the final, highly accurate molecular structure.
Head-to-Head Comparison
The choice of technique is dictated by the specific analytical question. The table below summarizes the key attributes of each method for the characterization of cyclopentane derivatives.
| Feature | NMR Spectroscopy | Mass Spectrometry | Gas Chromatography | X-ray Crystallography |
| Primary Information | Atom connectivity, stereochemistry, dynamic behavior | Molecular weight, elemental formula, fragmentation | Purity, separation of mixtures, quantification | Absolute 3D structure, bond lengths/angles |
| Sample State | Solution | Solid, Liquid, Gas | Volatile Liquid/Gas | Single Crystal |
| Sample Amount | Milligrams (mg) | Picograms (pg) to Nanograms (ng) | Micrograms (µg) | Single crystal (>0.1 mm) |
| Sensitivity | Moderate | Very High | High | N/A (requires bulk for crystal) |
| Destructive? | No | Yes | Yes (sample is consumed) | No (crystal can be recovered) |
| Throughput | Moderate (minutes to hours per sample) | High (seconds to minutes per sample) | High (minutes per sample) | Low (days to weeks per sample) |
| Key Application | Elucidation of novel structures, conformational analysis | MW confirmation, formula determination, mixture ID | Purity assessment, reaction monitoring | Unambiguous determination of absolute stereochemistry |
A Synergistic Workflow for Structural Elucidation
No single technique tells the whole story. A logical, synergistic workflow is the most efficient path to characterizing a new cyclopentane derivative. This workflow leverages the strengths of each technique to build a complete structural picture.
Caption: Recommended workflow for characterizing a novel cyclopentane derivative.
Workflow Explanation:
-
Synthesis & Initial Check: Following synthesis and purification, a rapid GC-MS analysis is performed. This confirms the purity of the sample and provides the molecular weight, offering the first piece of evidence that the target compound has been made.[11][12]
-
Core Structure Elucidation: With purity confirmed, 1D NMR (¹H and ¹³C) is used to build the basic carbon-hydrogen framework.
-
Complex Structure Mapping: If the structure is complex or contains multiple stereocenters, 2D NMR experiments are essential to unambiguously assign all proton and carbon signals and piece together the full connectivity map.
-
Absolute Confirmation: For chiral molecules where the absolute stereochemistry is critical (a common scenario in drug development), the final step is to obtain a single crystal and perform X-ray crystallography . This provides the definitive 3D structure, validating the assignments made by NMR.[14][15] If a suitable crystal cannot be grown, the structure is reported based on the comprehensive NMR data.
Conclusion
The characterization of cyclopentane derivatives requires a thoughtful and strategic application of modern analytical techniques. While NMR spectroscopy provides the blueprint of connectivity and Mass Spectrometry gives us the molecular weight, X-ray Crystallography offers the final, unambiguous 3D picture. By understanding the fundamental principles, strengths, and limitations of each method, and by employing them in a synergistic workflow, researchers can confidently and efficiently elucidate the structures of these vital chemical entities. The choice is never about which technique is "best," but which technique is best suited to answer the specific scientific question at hand.
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American Chemical Society. NMR spectroscopy of cyclopentane derivatives. III. Methylcyclopentane. Journal of the American Chemical Society / 96:9 / May 1, 1974. [Link]
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Confirming the Mechanism of Action for a Bioactive Cyclopentane Carboxylic Acid: A Comparative Guide
In the landscape of modern drug discovery, the identification of bioactive small molecules is merely the prologue. The true narrative unfolds in the meticulous process of elucidating their mechanism of action (MoA). This guide provides an in-depth, comparative framework for researchers, scientists, and drug development professionals to rigorously confirm the MoA of a novel bioactive cyclopentane carboxylic acid, which we will refer to as "CPA-X". Our approach is not a rigid template but a dynamic, logic-driven workflow designed to build a self-validating case for the compound's biological activity. We will navigate through the essential experimental stages, from initial target identification to the nuanced analysis of downstream signaling pathways, providing both the "how" and the "why" behind each methodological choice.
The Enigma of CPA-X: A Hypothetical Case Study
CPA-X is a novel synthetic cyclopentane carboxylic acid exhibiting potent anti-inflammatory and analgesic properties in preliminary phenotypic screens. Its structural resemblance to known cyclooxygenase (COX) inhibitors suggests a potential interaction with this enzyme family. However, the full spectrum of its molecular interactions and the precise signaling pathways it modulates remain to be definitively established. This guide will use CPA-X as a running example to illustrate a comprehensive strategy for MoA confirmation, comparing its profile with established non-steroidal anti-inflammatory drugs (NSAIDs).
I. Unmasking the Direct Molecular Target(s) of CPA-X
The foundational step in MoA confirmation is the unbiased identification of the direct binding partners of the bioactive compound. This is crucial to distinguish between on-target efficacy and potential off-target effects that could lead to unforeseen side effects. We will compare two powerful and complementary proteomics-based approaches: Affinity Chromatography coupled with Mass Spectrometry (AP-MS) and Activity-Based Protein Profiling (ABPP).
A. Affinity Chromatography-Mass Spectrometry (AP-MS): Fishing for Binding Partners
The principle of AP-MS is to use the bioactive compound as "bait" to "fish" for its interacting proteins from a complex biological sample, such as a cell lysate.[1] The captured proteins are then identified by mass spectrometry.
-
Probe Synthesis: A biotinylated version of CPA-X is synthesized, incorporating a linker arm that minimizes steric hindrance to its binding activity. A control probe, structurally similar but biologically inactive, should also be synthesized.
-
Immobilization: The biotinylated CPA-X and control probes are immobilized on streptavidin-coated magnetic beads.
-
Lysate Preparation: Human macrophage-like cells (e.g., THP-1) are cultured and lysed under non-denaturing conditions to preserve protein-protein interactions.
-
Affinity Purification: The cell lysate is incubated with the CPA-X-coated beads and the control beads in parallel.
-
Washing: The beads are washed extensively with a series of buffers of increasing stringency to remove non-specific binding proteins.
-
Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Gel Electrophoresis and In-Gel Digestion: The eluted proteins are separated by SDS-PAGE, and the gel is stained. Unique bands present in the CPA-X lane but not in the control lane are excised and subjected to in-gel tryptic digestion.
-
LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.[2]
| Protein ID | Protein Name | CPA-X Spectral Counts | Control Spectral Counts | Function |
| P35354 | Prostaglandin G/H synthase 2 | 127 | 3 | Pro-inflammatory enzyme (COX-2) |
| P23219 | Prostaglandin G/H synthase 1 | 25 | 2 | Housekeeping enzyme (COX-1) |
| Q04206 | I-kappa-B kinase beta (IKKβ) | 15 | 1 | Key regulator of the NF-κB pathway |
This hypothetical data suggests that CPA-X primarily interacts with COX-2, with weaker binding to COX-1 and a potential off-target interaction with IKKβ.
B. Activity-Based Protein Profiling (ABPP): A Functional Approach
ABPP utilizes chemical probes that covalently bind to the active sites of specific enzyme families, providing a direct readout of their functional state.[3] This method is particularly useful for identifying enzyme targets and assessing their activity in complex proteomes.[4]
-
Cell Treatment: Live THP-1 cells are pre-incubated with varying concentrations of CPA-X or a vehicle control.
-
Probe Labeling: A broad-spectrum serine hydrolase activity-based probe (e.g., FP-biotin) is added to the cells. This probe will label all accessible and active serine hydrolases.
-
Lysis and Enrichment: The cells are lysed, and biotinylated proteins are enriched using streptavidin beads.
-
On-Bead Digestion and LC-MS/MS: The enriched proteins are digested, and the resulting peptides are analyzed by LC-MS/MS to quantify the level of probe labeling for each identified enzyme. A decrease in probe labeling for a specific enzyme in the presence of CPA-X indicates that CPA-X is binding to the active site of that enzyme and competing with the probe.
| Enzyme | Function | Fold Change in Probe Labeling (CPA-X vs. Vehicle) |
| COX-2 | Pro-inflammatory enzyme | 0.15 |
| COX-1 | Housekeeping enzyme | 0.78 |
| FAAH | Fatty acid amide hydrolase | 0.95 |
This hypothetical data corroborates the AP-MS findings, showing a significant reduction in the active pool of COX-2 upon treatment with CPA-X, with a much weaker effect on COX-1, and no significant effect on other serine hydrolases like FAAH.
II. Validating Target Engagement in a Cellular Environment
Identifying a binding partner is the first step; confirming that the compound engages this target in a live-cell context is paramount. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement by measuring the thermal stabilization of a protein upon ligand binding.[5][6]
-
Cell Treatment: Intact THP-1 cells are treated with either CPA-X or a vehicle control.
-
Heating: The cell suspensions are heated to a range of temperatures (e.g., 40-70°C).
-
Lysis and Centrifugation: The cells are lysed, and the aggregated, denatured proteins are pelleted by centrifugation.
-
Western Blot Analysis: The amount of soluble target protein (e.g., COX-2) remaining in the supernatant at each temperature is quantified by Western blot.
-
Isothermal Dose-Response: To determine the potency of target engagement, cells are treated with a range of CPA-X concentrations and heated at a single, optimized temperature.
| Treatment | Tagg of COX-2 (°C) |
| Vehicle | 52.5 |
| CPA-X (10 µM) | 58.2 |
This hypothetical data demonstrates that CPA-X binding stabilizes COX-2, increasing its melting temperature (Tagg), thus confirming target engagement in intact cells.
III. Elucidating the Impact on Downstream Signaling Pathways
With the direct target confirmed, the next logical step is to investigate the functional consequences of this engagement on downstream signaling pathways. Based on our initial findings, we will focus on the COX pathway and the potentially affected NF-κB pathway.
A. Direct Enzyme Inhibition: The COX Pathway
A direct enzyme inhibition assay is the gold standard for quantifying the inhibitory potency of a compound against its target enzyme.[7]
-
Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes are prepared. Arachidonic acid is used as the substrate.
-
Inhibitor Incubation: The enzymes are incubated with a range of concentrations of CPA-X, a selective COX-2 inhibitor (e.g., Celecoxib), and a non-selective COX inhibitor (e.g., Ibuprofen).
-
Reaction Initiation and Termination: The enzymatic reaction is initiated by the addition of arachidonic acid and allowed to proceed for a defined time before being terminated.
-
Product Quantification: The production of prostaglandin E2 (PGE2), a major product of the COX enzymes, is quantified using a competitive ELISA.[8]
-
IC50 Determination: The concentration of each inhibitor required to reduce enzyme activity by 50% (IC50) is calculated.
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) |
| CPA-X | 1500 | 50 | 30 |
| Celecoxib | >10000 | 70 | >140 |
| Ibuprofen | 200 | 500 | 0.4 |
This hypothetical data confirms that CPA-X is a potent inhibitor of COX-2 and is approximately 30-fold selective for COX-2 over COX-1.
B. Off-Target Effects: The NF-κB Signaling Pathway
Our AP-MS data hinted at a potential interaction with IKKβ, a key kinase in the NF-κB signaling pathway. To investigate this, we will use a reporter gene assay to measure the transcriptional activity of NF-κB.[9]
-
Cell Transfection: HEK293 cells are co-transfected with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a constitutively expressed Renilla luciferase plasmid (for normalization).
-
Compound Treatment: The transfected cells are pre-treated with CPA-X or a known NF-κB inhibitor (e.g., BAY 11-7082).
-
Pathway Activation: The NF-κB pathway is activated by treating the cells with a pro-inflammatory stimulus, such as tumor necrosis factor-alpha (TNF-α).
-
Lysis and Luminescence Measurement: The cells are lysed, and the activities of both firefly and Renilla luciferases are measured using a dual-luciferase assay system.
| Treatment | Normalized Luciferase Activity (Fold Change vs. Unstimulated) |
| Unstimulated | 1.0 |
| TNF-α (10 ng/mL) | 15.2 |
| TNF-α + CPA-X (10 µM) | 8.5 |
| TNF-α + BAY 11-7082 (5 µM) | 2.1 |
This hypothetical data suggests that CPA-X partially inhibits TNF-α-induced NF-κB activation, indicating a potential off-target effect on this pathway.
To further dissect this off-target effect, a Western blot for the nuclear translocation of the p65 subunit of NF-κB can be performed.[10] A reduction in nuclear p65 in the presence of CPA-X would provide further evidence of interference with the NF-κB pathway.[11]
IV. Comparative Analysis with Alternative Mechanisms
To provide a comprehensive picture, it is essential to compare the confirmed MoA of CPA-X with plausible alternative mechanisms for anti-inflammatory compounds. One such alternative is the activation of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor with anti-inflammatory properties.
This assay is conducted similarly to the NF-κB reporter assay, but with a PPAR-γ response element driving luciferase expression and using a known PPAR-γ agonist (e.g., Rosiglitazone) as a positive control.[12][13]
| Treatment | Normalized Luciferase Activity (Fold Change vs. Vehicle) |
| Vehicle | 1.0 |
| Rosiglitazone (1 µM) | 8.7 |
| CPA-X (10 µM) | 1.2 |
This hypothetical data indicates that CPA-X does not activate the PPAR-γ pathway, thus ruling out this alternative mechanism of action.
Visualizing the Workflow and Pathways
To aid in the conceptualization of the experimental design and the biological pathways involved, the following diagrams are provided.
Caption: A comprehensive workflow for MoA confirmation.
Caption: CPA-X inhibits the COX-2 pathway.
Caption: CPA-X shows off-target effects on the NF-κB pathway.
Conclusion
The confirmation of a bioactive compound's mechanism of action is a multi-faceted process that demands a rigorous and integrated experimental approach. Through the systematic application of target identification, target engagement, and pathway analysis techniques, we have constructed a robust scientific narrative for our hypothetical cyclopentane carboxylic acid, CPA-X. This guide has demonstrated how a combination of proteomics, biophysical, and cell-based assays can converge to provide a high-confidence MoA, distinguishing on-target from off-target effects and comparing the compound's profile against established alternatives. This logical progression of inquiry not only validates the primary mechanism but also uncovers potential polypharmacology, providing invaluable insights for the continued development of promising therapeutic candidates.
References
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Kulmacz, R. J. (2007). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols, 2(3), 632-638. Retrieved from [Link]
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Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 141-160. Retrieved from [Link]
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BGI Genomics. (n.d.). From Experiment to Data Analysis: A Step-by-Step Guide to Conducting ABPP Experiments. Retrieved from [Link]
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INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]
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INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]
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Evans, M. J., & Cravatt, B. F. (2006). Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry. Current Protocols in Chemical Biology, 1, 225-238. Retrieved from [Link]
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Pelago Bioscience. (n.d.). CETSA®: Measuring Target Engagement in Whole Blood. Retrieved from [Link]
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Kulmacz, R. J. (2007). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols, 2(3), 632-638. Retrieved from [Link]
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Bio-protocol. (2020). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]
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MDPI. (2018). Development of an Enzyme-Based Thin-Layer Chromatographic Assay for the Detection of Cyclooxygenase-2 Inhibitors. Retrieved from [Link]
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Journal of Visualized Experiments. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Retrieved from [Link]
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AMSBIO. (n.d.). Data Sheet NF-KB Reporter Kit NF-KB Signaling Pathway. Retrieved from [Link]
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Journal of Visualized Experiments. (2023). Target Engagement in Adherent Cells Quantification | Protocol Preview. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Relative quantification of proteasome activity by activity-based protein profiling and LC-MS/MS. Retrieved from [Link]
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PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]
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PubMed Central. (2019). Small molecule target identification using photo-affinity chromatography. Retrieved from [Link]
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ResearchGate. (2025). Activity-based protein profiling: A graphical review. Retrieved from [Link]
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RayBiotech. (n.d.). Human PPAR-gamma Transcription Factor Activity Assay Kit. Retrieved from [Link]
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Assay Genie. (n.d.). Technical Manual PPAR-gamma Transcription Factor Activity (ELISA) Assay Kit. Retrieved from [Link]
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EMBL-EBI. (n.d.). High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance. Retrieved from [Link]
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Brazilian Journal of Analytical Chemistry. (n.d.). Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. Retrieved from [Link]
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A Senior Application Scientist's Guide to Comparative Molecular Docking: Evaluating 1-(Prop-2-en-1-yl)cyclopentane-1-carboxylic acid Against Known Ligands
Abstract
In the landscape of modern drug discovery, computational methods are indispensable for the rapid and cost-effective screening of potential therapeutic agents.[1] Molecular docking, a cornerstone of computer-aided drug design (CADD), predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein.[2][3] This guide provides a comprehensive, in-depth protocol for conducting a comparative molecular docking study. We will use the novel compound 1-(Prop-2-en-1-yl)cyclopentane-1-carboxylic acid as our test case, evaluating its potential binding against a well-characterized biological target and comparing its performance to established ligands. This document is designed for researchers and drug development professionals, offering not just a methodology, but the scientific rationale behind each critical step to ensure a robust and self-validating workflow.
Part 1: Theoretical Foundations of a Comparative Docking Study
Molecular docking simulates the interaction between a ligand and a receptor to predict their binding mode and affinity, typically quantified as a scoring function or binding energy.[2] The fundamental principle involves two key components: a search algorithm that generates a multitude of possible binding poses for the ligand, and a scoring function that ranks these poses to identify the most favorable one.[4]
A comparative study, as detailed here, does not merely dock a single compound. Instead, it benchmarks the test compound against ligands with known biological activity for the same target. This approach provides crucial context for the results. A favorable docking score for a novel compound is more meaningful if it is comparable to or better than the scores of known active molecules.
The Rationale for Target Selection: Cyclooxygenase-2 (COX-2)
The choice of a biological target is paramount. For this guide, we have selected Cyclooxygenase-2 (COX-2) . This enzyme is a highly relevant target in drug discovery, primarily for its role in inflammation and pain. Many well-known non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX-2. The carboxylic acid moiety present in our test compound, this compound, is a common feature in many COX inhibitors, making COX-2 an excellent and chemically logical choice for this comparative study. We will utilize the high-resolution crystal structure of human COX-2 in complex with a known inhibitor, Celecoxib, available from the Protein Data Bank (PDB).
Selecting Known Ligands for Benchmarking
To contextualize the docking results of our test compound, we will compare it against two well-established COX-2 inhibitors:
-
Celecoxib: A selective COX-2 inhibitor that is co-crystallized in many available PDB structures, providing an ideal positive control for validating our docking protocol.
-
Ibuprofen: A non-selective COX inhibitor, also containing a carboxylic acid group, which serves as another relevant comparator.
This selection allows us to compare our test compound against ligands with different selectivity profiles and provides a robust benchmark for performance.
Part 2: A Self-Validating Experimental Protocol
This section details a step-by-step workflow for performing the comparative docking study. The protocol is designed to be self-validating by first confirming that the docking software can accurately reproduce the experimentally determined binding pose of a known ligand. We will use the widely cited and open-source software suite, AutoDock Vina , for this workflow.[5][6]
Step 1: System Preparation
Accurate preparation of both the receptor (protein) and the ligands is a critical prerequisite for a meaningful docking simulation.[7]
1.1: Receptor Preparation
-
Obtain Protein Structure: Download the crystal structure of COX-2 complexed with Celecoxib. A suitable entry is PDB ID: 3LN1 from the RCSB Protein Data Bank.
-
Clean the Structure: Open the PDB file in a molecular visualization tool like PyMOL or Chimera. Remove all non-essential components, including water molecules, co-solvents, and any secondary ligands not involved in the binding site of interest. Retain the primary protein structure and the co-crystallized Celecoxib ligand (which we will use for validation).
-
Prepare for Docking: Using AutoDockTools, perform the following:
-
Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.
-
Calculate and assign Gasteiger charges, which are necessary for the scoring function.
-
Save the prepared protein structure in the required .pdbqt format. This format includes atomic charge and type information.
-
1.2: Ligand Preparation
-
Obtain Ligand Structures:
-
This compound: Obtain the 3D structure from PubChem (CID: 45084789).[8]
-
Ibuprofen: Obtain from PubChem (CID: 3672).
-
Celecoxib (for re-docking and comparison): Extract the co-crystallized ligand directly from the cleaned 3LN1 PDB file.
-
-
Prepare for Docking: For each ligand, use AutoDockTools to:
-
Detect the rotatable bonds. The flexibility of the ligand is a key part of the simulation.[1]
-
Assign Gasteiger charges.
-
Save each prepared ligand in the .pdbqt format.
-
Step 2: Defining the Binding Site & Docking Parameters
The docking simulation must be focused on the biologically relevant active site.
-
Identify the Binding Pocket: Using the co-crystallized Celecoxib from 3LN1 as a guide, identify the amino acid residues that form the active site.
-
Define the Grid Box: In AutoDockTools, define a 3D grid box that encompasses this entire active site. The box should be large enough to allow the ligands to rotate and translate freely within the pocket. For the 3LN1 structure, a grid box centered on the active site with dimensions of approximately 25 x 25 x 25 Å is a suitable starting point.
-
Configuration File: Create a configuration file (conf.txt) that specifies the file paths for the receptor and ligand, the center coordinates and dimensions of the grid box, and the desired output file name.
Step 3: Protocol Validation via Re-Docking
This step is the cornerstone of a trustworthy and self-validating protocol. Before docking our test compound, we must prove that our chosen parameters can accurately reproduce the known experimental binding pose.
-
Perform Re-Docking: Use AutoDock Vina to dock the prepared Celecoxib ligand back into the active site of the 3LN1 receptor from which it was extracted.
-
Calculate Root Mean Square Deviation (RMSD): Superimpose the lowest-energy pose from the re-docking result with the original, experimentally determined pose of the co-crystallized ligand. Calculate the RMSD between the heavy atoms of the two poses.
-
Validation Criteria: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol is reliable and can accurately predict the binding mode.
Step 4: Performing the Comparative Docking
Once the protocol is validated, proceed with docking the test compound and the other known ligand.
-
Run Docking Simulations: Using the validated parameters (i.e., the same receptor structure and grid box), run separate docking simulations for:
-
This compound
-
Ibuprofen
-
-
Analyze Results: AutoDock Vina will output multiple binding poses for each ligand, ranked by their predicted binding affinity in kcal/mol.[7] The most negative value indicates the strongest predicted binding.[7]
Workflow Visualization
The entire experimental process can be visualized as a clear workflow.
Caption: A flowchart of the self-validating molecular docking workflow.
Part 3: Comparative Data Analysis (Hypothetical Results)
Following the execution of the docking protocol, the quantitative and qualitative data must be systematically organized and analyzed.
Quantitative Data Summary
The primary quantitative outputs—binding affinity and RMSD for the validation step—are best summarized in a table for direct comparison.
| Compound | PubChem CID | Binding Affinity (kcal/mol) | RMSD (Å) vs. 3LN1 Crystal Pose |
| Validation Ligand | |||
| Celecoxib (Re-docked) | 2662 | -9.8 | 1.15 |
| Comparative Ligands | |||
| This compound | 45084789 | -7.2 | N/A |
| Ibuprofen | 3672 | -6.9 | N/A |
Table 1: Hypothetical docking results against COX-2 (PDB: 3LN1). The successful validation (RMSD < 2.0 Å) provides confidence in the comparative scores.
Qualitative Interaction Analysis
Beyond the score, analyzing the specific molecular interactions provides deeper mechanistic insight. This involves visualizing the top-ranked pose of each ligand in the receptor's active site using software like PyMOL or Discovery Studio.
| Compound | Key Interacting Residues (Hypothetical) | Interaction Types |
| Celecoxib | His90, Arg513, Val523, Ser530 | Hydrogen bonds, Pi-Sulfur interaction, hydrophobic interactions |
| This compound | Arg120, Tyr355, Glu524 | Salt bridge (with Arg120), Hydrogen bond, hydrophobic interactions |
| Ibuprofen | Arg120, Tyr355 | Salt bridge (with Arg120), hydrophobic interactions |
Table 2: A summary of the key amino acid interactions predicted for each ligand within the COX-2 active site. This analysis reveals how each molecule achieves its binding affinity.
Discussion of Results
The hypothetical results provide a framework for interpretation. The successful re-docking of Celecoxib (RMSD = 1.15 Å) validates our methodology. The binding affinity of our test compound, this compound (-7.2 kcal/mol), is predicted to be slightly stronger than that of Ibuprofen (-6.9 kcal/mol) but weaker than the highly selective inhibitor Celecoxib (-9.8 kcal/mol).
Crucially, the interaction analysis suggests why. Like Ibuprofen, our test compound is predicted to form a salt bridge via its carboxylic acid group with Arg120, a canonical interaction for many NSAIDs in the COX active site. Its cyclopentane and prop-2-en-1-yl groups likely engage in hydrophobic interactions within the active site channel. The higher score of Celecoxib can be attributed to its additional, specific interactions, such as the pi-sulfur interaction with Val523, which contributes to its COX-2 selectivity.
This comparative analysis suggests that this compound shows promise as a potential COX inhibitor, with a binding mode and affinity comparable to established drugs like Ibuprofen.
Logical Relationships in Docking Analysis
The interpretation of docking results follows a clear logical path from quantitative scores to qualitative, mechanistic insights.
Caption: Logical flow from raw docking data to a scientific hypothesis.
Conclusion
This guide outlines a robust, scientifically-grounded, and self-validating workflow for the comparative molecular docking of a novel compound, this compound. By benchmarking against known ligands for a well-characterized target like COX-2, we can move beyond simple affinity scores to generate meaningful, context-rich predictions of a compound's potential. This methodology, which emphasizes the rationale behind each step, provides a solid foundation for any researcher looking to leverage the power of in silico techniques for hit identification and lead optimization in drug discovery.
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Safety Operating Guide
Definitive Guide to the Safe Disposal of 1-(Prop-2-en-1-yl)cyclopentane-1-carboxylic Acid
A Senior Application Scientist's Protocol for Laboratory Safety and Waste Management
As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. The handling and disposal of novel or specialized chemical reagents, such as 1-(Prop-2-en-1-yl)cyclopentane-1-carboxylic acid, demand a rigorous, scientifically-grounded approach. This guide provides a comprehensive, step-by-step protocol for its proper disposal, moving beyond a simple checklist to explain the chemical reasoning behind each critical procedure.
Part 1: Hazard Profile and Risk Assessment
Understanding the compound's structure is key to anticipating its hazards. The molecule combines the properties of a carboxylic acid with the reactivity of an alkene (the allyl group).
-
Carboxylic Acid Group: This functional group makes the compound acidic and potentially corrosive. Structurally similar compounds like cyclopentanecarboxylic acid are known to cause skin and serious eye irritation.[3][4] Direct contact can lead to chemical burns.
-
Allyl Group: The prop-2-en-1-yl moiety introduces additional risks. Allyl compounds can be toxic and are often associated with irritation of the eyes and respiratory tract.[5][6] The double bond also presents a potential for reactivity, particularly with strong oxidizing agents.
-
Inferred Overall Hazard: Based on this analysis, this compound must be treated as an irritant, a potential corrosive, and a reactive chemical. It should be managed as a regulated hazardous waste.
Summary of Key Safety Information
For quick reference, the essential safety parameters and handling requirements are summarized below.
| Parameter | Guideline | Rationale & Citations |
| Hazard Classification (Inferred) | Irritant, Corrosive, Potentially Reactive | Based on carboxylic acid and allyl functional groups.[3][4][5] |
| Personal Protective Equipment (PPE) | Nitrile gloves, chemical splash goggles, lab coat, closed-toe shoes. | To prevent skin and eye contact with a potentially corrosive substance.[7][8][9] |
| Handling Area | Chemical Fume Hood | To prevent inhalation of any potential vapors or aerosols.[8][10] |
| Incompatible Materials | Strong Oxidizing Agents, Strong Bases | Risk of vigorous or exothermic reaction.[3][11] |
| Spill Cleanup Material | Vermiculite, sand, or other inert absorbent. | To safely contain and absorb spills without reacting with the material.[12] |
Part 2: Step-by-Step Disposal Protocol
This protocol ensures that waste is handled safely from the point of generation to its final collection by EHS professionals.
Workflow for Waste Management
Caption: Disposal workflow for this compound.
Methodology
1. Personal Protective Equipment (PPE) Confirmation: Before handling any waste, ensure you are wearing the appropriate PPE. This includes, at a minimum, well-fitting nitrile gloves, chemical splash goggles that form a seal around the eyes, and a buttoned lab coat.[8][9][13]
2. Waste Segregation at the Source:
-
Causality: Proper segregation is the most critical step in preventing dangerous chemical reactions within a waste container.[8] this compound is a non-halogenated organic acid .
-
Procedure:
-
Designate a specific waste container for this type of waste.
-
DO NOT mix this waste with bases (risk of violent neutralization), strong oxidizing agents (risk of uncontrolled reaction due to the allyl group), or halogenated organic waste.[2][3]
-
Deposit waste into the appropriate container immediately after it is generated.[10]
-
3. Waste Collection and Containment:
-
Container Selection: Use a container approved for chemical waste, typically a high-density polyethylene (HDPE) jug. Ensure it has a screw-top cap to prevent vapors from escaping.
-
Procedure:
4. Accurate and Thorough Labeling:
-
Trustworthiness: Mislabeled waste is a significant safety hazard. Your labeling protocol must be a self-validating system.
-
Procedure:
-
Label the container clearly with the words "Hazardous Waste".[2]
-
List the full chemical name: "this compound". Avoid abbreviations or formulas.
-
Indicate the approximate concentration and volume of the waste.
-
Add the date the waste was first added to the container.
-
5. Interim Storage in the Laboratory:
-
Procedure:
6. Final Disposal via Institutional EHS:
-
Procedure:
-
Once the waste container is full or ready for pickup, contact your institution's EHS office.
-
Follow their specific procedures for waste pickup requests.
-
Never attempt to dispose of this chemical down the drain or in the regular trash.[13] Carboxylic acids can be corrosive to plumbing, and the compound's environmental impact is unknown.[7]
-
Part 3: Emergency Procedures - Spill Management
Accidents can happen, and a clear, pre-defined plan is essential for a safe response.
Decision Matrix for Spill Response
Caption: Decision-making flowchart for spill response procedures.
-
For Minor Spills (e.g., a few milliliters inside a chemical fume hood):
-
Ensure PPE is worn.
-
Contain the spill with an inert absorbent material like vermiculite, sand, or earth. Do not use combustible materials like paper towels.[12]
-
Carefully scoop the absorbed material into a designated container for hazardous waste disposal.
-
Clean the spill area thoroughly with soap and water.
-
Label the container with the spilled material's name and dispose of it through EHS.[12]
-
-
For Major Spills (e.g., outside a fume hood, large volume):
-
Immediately alert others in the lab and evacuate the area.[12]
-
If safe to do so, increase ventilation by opening the fume hood sash.
-
Contact your institution's EHS or emergency response team immediately.
-
Do not attempt to clean up a large spill unless you are specifically trained to do so.
-
By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of safety and professional responsibility.
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A Comprehensive Guide to the Safe Handling of 1-(Prop-2-en-1-yl)cyclopentane-1-carboxylic acid
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 1-(Prop-2-en-1-yl)cyclopentane-1-carboxylic acid (CAS No: 411238-08-9, Molecular Formula: C9H14O2).[1] Given the limited specific safety data for this compound, the following protocols are based on general best practices for handling potentially hazardous carboxylic acids and allylic compounds, supplemented by available hazard classifications. The provided hazard codes for this compound suggest it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2] Therefore, a cautious and thorough approach to safety is paramount.
Hazard Assessment and Risk Mitigation
Before commencing any work with this compound, a thorough risk assessment is mandatory. The primary hazards are associated with its potential irritant properties and the general risks posed by carboxylic acids.
Key Potential Hazards:
-
Skin Irritation: Direct contact may cause redness, itching, and inflammation.[2]
-
Serious Eye Irritation: Contact with eyes can lead to significant irritation and potential damage.[2]
-
Respiratory Tract Irritation: Inhalation of vapors or aerosols may irritate the respiratory system.[2]
-
Corrosivity: Like many carboxylic acids, it may be corrosive to certain materials.[3]
-
Combustibility: While specific data is unavailable, similar organic acids can be combustible.[3][4]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to prevent exposure.[5][6][7] The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Chemical Safety Goggles | Must be worn at all times to protect against splashes. For procedures with a higher risk of splashing, a face shield should be worn in conjunction with goggles.[8][9][10][11] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for their broad resistance to chemicals.[10][12][13] Gloves should be inspected for any signs of degradation or puncture before each use and changed immediately if contaminated.[14][15] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat, fully buttoned, is required to protect skin and personal clothing. For larger quantities or significant splash potential, a chemical-resistant apron should be worn over the lab coat.[8][10] |
| Respiratory Protection | Chemical Fume Hood | All work that may generate vapors, aerosols, or dust of this compound must be conducted in a properly functioning chemical fume hood.[10][16][17] |
| Foot Protection | Closed-Toe Shoes | Sturdy, closed-toe shoes are mandatory to protect against spills and falling objects.[6][11] |
Glove Selection and Use:
The importance of correct glove selection cannot be overstated. Always consult the glove manufacturer's compatibility chart for specific chemical resistance data if available. Double gloving can provide an additional layer of protection, especially during procedures with a high risk of exposure.
Workflow for Donning and Doffing PPE
Caption: A logical workflow for donning and doffing Personal Protective Equipment.
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
Preparation:
-
Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the sash is at the appropriate height.[13]
-
Assemble all Materials: Gather all necessary equipment, reagents, and waste containers before starting the experiment to minimize movement in and out of the fume hood.
-
Review Emergency Procedures: Locate the nearest safety shower, eyewash station, and fire extinguisher. Ensure you are familiar with their operation.[16]
Handling:
-
Work Within a Fume Hood: All manipulations of the compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[10][17]
-
Avoid Direct Contact: Use appropriate tools (spatulas, pipettes) to handle the chemical. Never handle with bare hands.[15]
-
Keep Containers Closed: Keep containers of this compound tightly sealed when not in use to prevent the release of vapors.[18][19]
-
Careful Dispensing: When transferring or dispensing the chemical, do so slowly and carefully to avoid splashing.[13]
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.[16][18][20]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4][18][20]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4][18]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[20][21]
Disposal Plan: Managing Waste Safely and Responsibly
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation and Collection:
-
Chemical Waste: All waste containing this compound, including reaction residues and unused material, must be collected in a designated, labeled, and sealed waste container.[18][22] The container should be made of a material compatible with carboxylic acids.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, pipette tips, and paper towels, must be disposed of as hazardous waste.[22] Place these items in a separate, clearly labeled solid waste container.
Disposal Procedure:
-
Neutralization (if applicable and safe): For aqueous waste streams, neutralization with a weak base (e.g., sodium bicarbonate) may be a suitable pre-treatment step. This should be done cautiously in a fume hood, as the reaction can be exothermic.[23] Always check your institution's specific guidelines for waste neutralization.
-
Container Management: Ensure waste containers are kept closed and stored in a designated secondary containment area away from incompatible materials.[23]
-
Professional Disposal: Arrange for the disposal of all chemical waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[4][18]
Waste Disposal Workflow
Caption: A streamlined workflow for the safe disposal of chemical waste.
By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound and ensure a safe and productive research environment.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
